2-Chloro-2,5-dimethylhexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2,5-dimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRDRJZPEYTXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183580 | |
| Record name | 2-Chloro-2,5-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29342-44-7 | |
| Record name | 2-Chloro-2,5-dimethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2,5-dimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2,5-dimethylhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
physicochemical properties of 2-Chloro-2,5-dimethylhexane
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the (CAS No. 29342-44-7), a halogenated alkane of significant interest in organic synthesis. As an important intermediate, its utility spans the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] This document moves beyond a simple recitation of data, offering in-depth analysis of the molecule's structural characteristics, spectroscopic profile, and physical properties. We delve into the causality behind experimental choices for its characterization, presenting detailed, field-proven protocols for its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and other standard methods. The guide is structured to provide not only accurate reference data but also a self-validating framework for researchers working with this compound, ensuring scientific integrity and reproducibility.
Molecular Identity and Structure
This compound is a tertiary alkyl halide. The presence of a chlorine atom on a tertiary carbon atom significantly influences its reactivity, making it a classic substrate for unimolecular nucleophilic substitution (S(_N)1) reactions.[2] Its structure lacks stereocenters, rendering it achiral.
-
IUPAC Name: this compound[3]
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CAS Registry Number: 29342-44-7[4]
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Molecular Formula: C₈H₁₇Cl[3]
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Molecular Weight: 148.67 g/mol [3]
Caption: 2D Molecular structure of this compound.
Core Physicochemical Data
The following table summarizes the key , compiled from validated sources. These values are fundamental for predicting its behavior in chemical reactions, purification processes, and storage.
| Property | Value | Source |
| Molecular Weight | 148.67 g/mol | [3] |
| Physical State | Colorless liquid | [1] |
| Boiling Point | 157.6 °C at 760 mmHg | [1] |
| Melting Point | -41.9 °C (estimate) | [1] |
| Density | 0.862 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.422 | [1] |
| Vapor Pressure | 3.54 mmHg at 25 °C | [1] |
| Flash Point | 43.5 °C | [1] |
| LogP (Octanol/Water) | 3.44 | [1] |
| Solubility | Low in water; soluble in organic solvents | [1] |
Synthesis and Purity Assessment
A common and instructive laboratory synthesis for this compound involves the reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid.[2][6] This transformation is a hallmark example of an S(_N)1 reaction, chosen because the tertiary carbocation intermediates formed during the reaction are relatively stable, facilitating the substitution of hydroxyl groups with chlorine.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for educational and research settings.[2][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol.
-
Acid Addition: In a fume hood, slowly add an excess of concentrated hydrochloric acid to the flask while stirring. The reaction is typically performed at ambient temperature.
-
Reaction: Stir the biphasic mixture vigorously for 1-2 hours. The formation of the product as a separate organic layer should be visible.
-
Workup - Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Workup - Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl. Vent the funnel frequently to release CO₂ gas.
-
Workup - Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and collect the clear liquid product. Purity can be assessed, and if necessary, the product can be further purified by distillation.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of this compound. The molecule's symmetry results in a relatively simple spectrum.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methyl groups attached to the tertiary carbon with the chlorine will appear as a singlet, while the protons on the hexane chain will show characteristic splitting patterns.
-
¹³C NMR Analysis: The carbon NMR will show unique signals for each carbon atom in a distinct electronic environment.[3][7] The carbon atom bonded to the chlorine will be significantly downfield due to the electronegativity of the halogen.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier method for assessing the purity of this compound and confirming its molecular weight.
-
Causality of Method Choice: Gas chromatography is ideal due to the compound's volatility and thermal stability. A non-polar or mid-polar capillary column is typically chosen to separate the analyte from starting materials or byproducts based on boiling point differences. The mass spectrometer provides definitive structural information.
-
Expected Fragmentation: In electron ionization (EI) mode, the molecular ion peak (M⁺) may be weak or absent. The fragmentation pattern will be dominated by the loss of a chlorine radical (M-35/37) and the formation of a stable tertiary carbocation. A prominent peak is expected at m/z 69, corresponding to the fragmentation and rearrangement of the alkyl chain.[3][8]
Caption: General experimental workflow for GC-MS analysis.
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Instrument Setup:
-
GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Injection and Data Acquisition: Inject 1 µL of the prepared sample and acquire the data.
-
Data Analysis: Integrate the peaks in the total ion chromatogram to assess purity. Analyze the mass spectrum of the main peak to confirm the identity by comparing it to reference spectra from databases like NIST.[8]
Safety and Handling
This compound is classified as a flammable liquid and vapor.[3] Standard laboratory safety precautions should be strictly followed.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of vapors.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 3. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 5. This compound [stenutz.eu]
- 6. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
2-Chloro-2,5-dimethylhexane molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-2,5-dimethylhexane
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound. Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the molecule's structural elucidation, physicochemical properties, spectroscopic signature, and synthetic pathways. By integrating foundational chemical principles with practical experimental insights, this guide serves as an authoritative resource for understanding and utilizing this tertiary halogenated alkane. We will explore its achiral nature, the influence of its substituent groups on spectroscopic behavior, and its characteristic reactivity, which is dominated by unimolecular substitution and elimination pathways. Detailed experimental protocols for its synthesis and characterization are provided to bridge theoretical knowledge with practical application.
Core Molecular Identity
This compound is a halogenated alkane, a class of compounds that serve as crucial intermediates in a multitude of organic syntheses. Understanding its fundamental structure is paramount to predicting its behavior and utility.
Nomenclature and Formula
The compound is systematically named according to IUPAC nomenclature, which precisely describes its atomic connectivity.
The structure consists of a six-carbon hexane backbone. A chlorine atom and a methyl group are substituted at the C2 position, while a second methyl group is located at the C5 position.
Structural Isomerism and Stereochemistry
The molecular formula C₈H₁₇Cl can represent numerous constitutional isomers, which differ in the connectivity of their atoms. Examples include 1-chloro-2,5-dimethylhexane, 3-chloro-2,5-dimethylhexane, and 5-chloro-2,2-dimethylhexane[4]. The specific placement of the chlorine and methyl groups at the C2 position defines the unique properties of this compound.
A critical aspect of its structure is its lack of chirality. A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. In this compound, the C2 atom is bonded to a chlorine atom, two identical methyl groups, and the rest of the alkyl chain. Since two of the substituents are identical, this carbon is not a chiral center. Similarly, the C5 carbon is bonded to two identical methyl groups, a hydrogen, and the alkyl chain, making it achiral as well. Consequently, the molecule does not have enantiomers and is optically inactive.
Caption: Connectivity diagram of this compound.
Physicochemical Properties
The physical properties of this compound are dictated by its molecular structure, including its size, shape, and the presence of the polar C-Cl bond. It is generally a colorless liquid with low solubility in water but good solubility in organic solvents.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Cl | [1][2] |
| Molecular Weight | 148.67 g/mol | [1][2] |
| Boiling Point | 157.6 °C at 760 mmHg | [5] |
| Flash Point | 43.5 °C | [5] |
| Density | 0.862 g/cm³ | [5] |
| Refractive Index | 1.422 | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural verification of this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show distinct signals for the chemically non-equivalent protons. The two methyl groups at C2 are equivalent and will appear as a single sharp singlet. The protons on the methylene groups (C3 and C4) will appear as multiplets due to coupling with neighboring protons. The single proton at C5 will be a multiplet, and the two methyl groups at C5 are equivalent, appearing as a doublet due to coupling with the C5 proton. The presence of the electronegative chlorine atom at C2 will cause the adjacent protons (on C3) to be deshielded, shifting their resonance downfield.
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¹³C NMR: The carbon NMR spectrum is expected to show eight distinct signals, one for each carbon atom in a unique chemical environment. The carbon atom bonded to chlorine (C2) will be significantly deshielded, appearing at a characteristic downfield chemical shift. The signals for the other carbons can be assigned based on their distance from the electron-withdrawing chlorine atom and the degree of substitution.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[6]
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C-H Stretching: Strong, sharp peaks will be observed in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bond stretching in the methyl and methylene groups.[7]
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C-H Bending: Peaks in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of the C-H bonds in the methyl and methylene groups.
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C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, is indicative of the C-Cl stretching vibration. The exact position depends on the conformation of the molecule.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), there will be two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).[8]
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Fragmentation: The most prominent fragmentation pathway involves the loss of a chlorine radical to form a stable tertiary carbocation. Subsequent fragmentation of the alkyl chain will lead to a series of smaller fragment ions, providing further structural information.
Synthesis and Reactivity
Synthesis via Sₙ1 Reaction
This compound is a tertiary alkyl halide, which is efficiently synthesized via a unimolecular nucleophilic substitution (Sₙ1) reaction. A common and instructive method involves the reaction of the corresponding tertiary alcohol, 2,5-dimethylhexane-2-ol, with concentrated hydrochloric acid.[9][10]
The mechanism proceeds through three key steps:
-
Protonation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl), converting it into a good leaving group (water).
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a relatively stable tertiary carbocation at the C2 position. This is the slow, rate-determining step of the reaction.[8]
-
Nucleophilic Attack: The chloride ion (Cl⁻) from HCl, acting as a nucleophile, attacks the planar carbocation to form the final product, this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the tertiary carbon-chlorine bond. The stability of the tertiary carbocation intermediate makes it highly susceptible to Sₙ1 and E1 (unimolecular elimination) reactions. When treated with a weak nucleophile/weak base in a polar protic solvent, it will readily undergo substitution. In the presence of a strong base, elimination reactions to form alkenes (e.g., 2,5-dimethylhex-1-ene and 2,5-dimethylhex-2-ene) will compete with and often predominate over substitution.
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), must be followed.
Protocol: Synthesis of this compound
This procedure is adapted from the well-established synthesis of 2,5-dichloro-2,5-dimethylhexane.[9][11]
Materials:
-
2,5-dimethylhexane-2-ol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of 2,5-dimethylhexane-2-ol with 4-5 equivalents of cold, concentrated HCl.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the this compound by simple distillation if necessary.
Caption: Workflow for the synthesis and purification of this compound.
Protocol: Characterization by ¹H NMR Spectroscopy
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum using a standard 300 or 400 MHz NMR spectrometer.
-
Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.
Conclusion
This compound is an achiral tertiary haloalkane with a well-defined molecular structure. Its identity is confirmed through a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry, which reveal the influence of the chloro-substituent on its chemical environment. Its synthesis is readily achieved via an Sₙ1 reaction from its corresponding alcohol, a pathway dictated by the stability of the tertiary carbocation intermediate. This same intermediate governs its reactivity, predisposing the molecule to unimolecular substitution and elimination reactions. The comprehensive understanding of this molecule's structure and behavior outlined in this guide provides a solid foundation for its application in advanced organic synthesis and drug development.
References
- 1. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 2. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. 5-Chloro-2,2-dimethylhexane | C8H17Cl | CID 64514220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 7. brainly.com [brainly.com]
- 8. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]
- 9. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 10. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 11. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Data for 2-Chloro-2,5-dimethylhexane: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-2,5-dimethylhexane (C₈H₁₇Cl), a monochlorinated acyclic alkane.[1][2] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy data of the title compound. By integrating empirical data with mechanistic interpretations, this guide serves as a practical reference for the structural elucidation, identification, and purity assessment of this compound.
Introduction: The Molecular Profile of this compound
This compound is a halogenated hydrocarbon with the molecular formula C₈H₁₇Cl and a molecular weight of 148.67 g/mol .[1][2][3] Its structure features a hexane backbone with a chlorine atom and a methyl group attached to the C2 position, and a methyl group at the C5 position. This substitution pattern renders the C2 carbon a tertiary center, a feature that significantly influences its chemical reactivity and spectroscopic characteristics.
The accurate characterization of this compound is paramount for its application as an intermediate in organic synthesis and for the study of reaction mechanisms, particularly nucleophilic substitution reactions. Spectroscopic techniques provide a powerful and non-destructive means to confirm the molecular structure and assess the purity of this compound. This guide will systematically explore the key spectroscopic signatures of this compound.
Mass Spectrometry: Unraveling the Fragmentation Fingerprint
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common method for generating these ions, which often leads to characteristic fragmentation patterns.
The mass spectrum of this compound can be obtained from the NIST Mass Spectrometry Data Center.[1] The molecular ion peak (M⁺) is expected at m/z 148, with an isotopic peak (M+2) at m/z 150 due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%). The relative intensity of the M+2 peak is about one-third of the M⁺ peak, a characteristic signature for a monochlorinated compound.
Key Fragmentation Pathways:
The fragmentation of this compound is driven by the formation of stable carbocations. The tertiary nature of the C2 carbon, bonded to the electron-withdrawing chlorine atom, makes the C-Cl bond susceptible to cleavage. Additionally, the branched structure provides multiple pathways for fragmentation.
A plausible fragmentation pathway is initiated by the loss of the chlorine atom to form a tertiary carbocation at m/z 113. This carbocation can then undergo further fragmentation.
Figure 1: Proposed mass fragmentation pathway for this compound.
Table 1: Prominent Peaks in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 148/150 | [C₈H₁₇Cl]⁺ | Molecular ion and its isotope peak. |
| 113 | [C₈H₁₇]⁺ | Loss of a chlorine radical. |
| 85 | [C₆H₁₃]⁺ | Further fragmentation of the m/z 113 ion. |
| 57 | [C₄H₉]⁺ | A common fragment in branched alkanes, often the base peak. |
| 43 | [C₃H₇]⁺ | Isopropyl cation, a stable secondary carbocation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the alkyl groups.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.6 | Singlet | 6H | 2 x -CH₃ at C2 |
| ~1.5 - 1.7 | Multiplet | 4H | -CH₂-CH₂- (C3 and C4) |
| ~1.5 | Multiplet | 1H | -CH- at C5 |
| ~0.9 | Doublet | 6H | 2 x -CH₃ at C5 |
Note: These are predicted values. Actual chemical shifts and coupling constants can be found in spectral databases like SpectraBase.[4]
The singlet at approximately 1.6 ppm is characteristic of the two methyl groups attached to the quaternary carbon bearing the chlorine atom. These protons have no adjacent protons to couple with. The protons of the methylene groups at C3 and C4 would appear as a complex multiplet. The methine proton at C5 would also be a multiplet due to coupling with the adjacent methylene and methyl protons. The two methyl groups at C5 are diastereotopic and would appear as a doublet due to coupling with the C5 proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~70 | C2 (quaternary, attached to Cl) |
| ~45 | C3 |
| ~35 | C4 |
| ~28 | C5 |
| ~32 | C1 (2 x CH₃ at C2) |
| ~22 | C6 (2 x CH₃ at C5) |
Note: These are predicted values. Actual chemical shifts can be found in spectral databases like SpectraBase.[4]
The downfield signal around 70 ppm is characteristic of the carbon atom bonded to the electronegative chlorine atom. The other signals correspond to the different methyl and methylene carbons in the molecule.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Cl bonds. An IR spectrum for this compound is available in the NIST Chemistry WebBook.[5]
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H stretch (alkane) | Strong |
| 1470-1450 | C-H bend (methylene) | Medium |
| 1385-1365 | C-H bend (methyl, gem-dimethyl) | Medium-Strong |
| ~750-550 | C-Cl stretch | Medium-Strong |
The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups. The C-H bending vibrations appear in the 1470-1365 cm⁻¹ region. The presence of a gem-dimethyl group at C2 and C5 may give rise to a characteristic doublet in the C-H bending region. The key absorption for identifying the chloroalkane functionality is the C-Cl stretching vibration, which typically appears in the fingerprint region between 750 and 550 cm⁻¹.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of tertiary alkyl halides is the reaction of the corresponding alcohol with a hydrohalic acid. For this compound, a plausible synthesis would involve the reaction of 2,5-dimethyl-2-hexanol with concentrated hydrochloric acid.
References
An In-Depth Analysis of the ¹H NMR Spectrum of 2-Chloro-2,5-dimethylhexane: A Guide for Structural Elucidation
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 2-chloro-2,5-dimethylhexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a theoretical prediction, delving into the causal relationships between molecular architecture and spectral output. We will dissect the anticipated chemical shifts, integration ratios, and spin-spin coupling patterns, grounding these predictions in fundamental principles and authoritative references. Furthermore, a detailed, field-tested experimental protocol is provided, ensuring the acquisition of high-fidelity data.
Molecular Structure and Proton Environments
This compound is a halogenated alkane with the chemical formula C₈H₁₇Cl.[1][2] Its structure features a tertiary alkyl chloride at one end and an isopropyl group at the other, connected by a two-carbon chain. The presence of a stereocenter at the C2 position is a critical structural feature that dictates the magnetic equivalence of adjacent protons, leading to a more complex spectrum than might be initially assumed.
To systematically analyze the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the molecule. There are five distinct sets of protons, labeled a through e in the diagram below.
Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).
-
Protons (a): The six protons of the two methyl groups attached to C2. These are chemically equivalent due to free rotation around the C1-C2 bond.
-
Protons (b): The two protons of the methylene group at C3.
-
Protons (c): The two protons of the methylene group at C4.
-
Protons (d): The single methine proton at C5.
-
Protons (e): The six protons of the two methyl groups attached to C5, which are equivalent.
A crucial point of analysis is the relationship between the methylene protons at C3 (b ) and C4 (c ). Because C2 is a stereocenter, the two protons on C3 are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling). This non-equivalence extends down the chain, making the C4 protons also diastereotopic.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum is defined by three key parameters for each signal: chemical shift (δ), integration, and multiplicity (spin-spin splitting).
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as halogens, decrease the electron density around nearby protons, an effect known as deshielding.[3][4] This causes their signal to appear at a higher chemical shift (downfield).
-
Protons (a): These six methyl protons are directly attached to the carbon bearing the electronegative chlorine atom. This proximity causes a significant deshielding effect. Their predicted chemical shift is approximately 1.5 - 1.7 ppm . This is consistent with data from analogous structures like 2,5-dichloro-2,5-dimethylhexane, where similar protons resonate around 1.6 ppm.[5]
-
Protons (b) & (c): These four methylene protons are in a standard alkyl environment and are expected to resonate in the typical range for secondary alkyl protons (1.2–1.6 ppm).[4][6] The deshielding effect of the chlorine atom diminishes with distance. Therefore, the C3 protons (b ) will be slightly more downfield than the C4 protons (c ). Due to their diastereotopic nature, these protons will likely appear as a complex, overlapping multiplet between 1.3 - 1.8 ppm .
-
Protons (d): This is a tertiary (methine) proton in an alkane chain.[4] It is relatively far from the chlorine atom, so its chemical shift will be primarily determined by its alkyl environment, predicted to be around 1.4 - 1.8 ppm . This signal may overlap with the methylene signals.
-
Protons (e): These six methyl protons are the furthest from the electronegative chlorine atom and are attached to a carbon adjacent to a methine. They are the most shielded protons in the molecule. Their signal is expected to appear upfield, in the typical range for primary alkyl protons, at approximately 0.9 - 1.0 ppm .[6][7]
Integration
The area under each NMR signal is directly proportional to the number of protons generating that signal.[8] For this compound, the relative integration values provide a clear fingerprint of the structure.
-
Signal (a): 6H
-
Signal (b) + (c): 4H (as a combined multiplet)
-
Signal (d): 1H
-
Signal (e): 6H
The expected integration ratio is therefore 6:4:1:6 .
Multiplicity (Spin-Spin Splitting)
Spin-spin coupling occurs when the magnetic fields of non-equivalent protons on adjacent carbons interact, causing the signals to split.[9] The splitting pattern is described by the n+1 rule , where 'n' is the number of equivalent protons on the neighboring carbon(s).[8][10]
-
Signal (a) - Singlet: These protons are on C2. The adjacent carbon, C3, has protons, but there are no protons on the carbon atom bearing the chlorine (C2). Therefore, n=0, and the signal is a singlet (0+1=1).
-
Signal (b) & (c) - Complex Multiplets: As diastereotopic protons, the C3 and C4 methylenes will exhibit complex splitting. The C3 protons couple with each other (geminally) and with the two C4 protons. The C4 protons couple with the C3 protons and the C5 methine proton. This results in overlapping multiplets that are difficult to resolve into simple first-order patterns.
-
Signal (d) - Multiplet (Nonet): The methine proton at C5 is adjacent to the two protons on C4 and the six protons of the two methyl groups at C6. In an ideal case, with similar coupling constants, this would lead to n=8 adjacent protons, resulting in a nonet (8+1=9). However, it will more likely appear as a complex multiplet due to differing coupling constants.
-
Signal (e) - Doublet: These six equivalent methyl protons are on C6 and are adjacent to the single methine proton at C5 (n=1). Therefore, their signal will be split into a doublet (1+1=2). The typical coupling constant (³J) for free-rotating alkyl systems is around 6-8 Hz.[9]
Data Summary Table
| Signal Label | Proton Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity |
| a | 2 x -C(Cl)CH₃ | 1.5 - 1.7 | 6H | Singlet |
| b & c | -CH₂ -CH₂ - | 1.3 - 1.8 | 4H | Complex Multiplets |
| d | -CH (CH₃)₂ | 1.4 - 1.8 | 1H | Multiplet (Nonet) |
| e | -CH(CH₃ )₂ | 0.9 - 1.0 | 6H | Doublet |
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system designed to produce reliable and reproducible results.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice. Its rationale is twofold: it is an excellent solvent for nonpolar compounds like alkyl halides and its residual proton signal (CHCl₃) appears at a well-defined chemical shift (~7.26 ppm), which will not interfere with the analyte signals.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio on modern NMR spectrometers without causing significant line broadening.
-
Internal Standard: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most high-quality deuterated solvents are supplied with TMS already added. If not, add a minimal amount (1-2 µL of a dilute solution). TMS is chosen because it is chemically inert and its 12 equivalent protons give a single, sharp signal that does not overlap with most organic compounds.[11]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).
NMR Spectrometer Setup & Workflow
The following workflow outlines the key steps from sample insertion to data processing, with justifications for each parameter choice.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
-
Locking: The spectrometer "locks" onto the deuterium signal of the CDCl₃. This serves as a reference to compensate for any magnetic field drift during the experiment, ensuring stable and accurate chemical shifts.
-
Shimming: This process optimizes the homogeneity of the main magnetic field (B₀) across the sample volume. Proper shimming is critical for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Number of Scans (e.g., 16): For a moderately concentrated sample, 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (e.g., 1 second): This is the time allowed for the nuclei to return to thermal equilibrium between pulses. A 1-second delay is generally adequate for small molecules, ensuring that the resulting integrations are quantitative.
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key identifying features are a downfield singlet (6H) corresponding to the methyl groups adjacent to the chlorine, an upfield doublet (6H) from the isopropyl methyl groups, and a series of complex multiplets (5H total) in the central alkyl region. The predicted chemical shifts, integration ratios, and splitting patterns form a unique spectral signature. By following the robust experimental protocol outlined, researchers can confidently acquire high-fidelity data to confirm the identity and purity of this compound, leveraging the full diagnostic power of NMR spectroscopy.
References
- 1. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. Hexane(110-54-3) 1H NMR spectrum [chemicalbook.com]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-Depth Technical Guide to the 13C NMR Analysis of 2-Chloro-2,5-dimethylhexane
This guide provides a comprehensive walkthrough of the principles, prediction, experimental execution, and spectral interpretation of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as applied to the structural elucidation of 2-chloro-2,5-dimethylhexane. It is designed for researchers and drug development professionals who require a deep, practical understanding of how to leverage 13C NMR for the unambiguous characterization of halogenated aliphatic compounds.
Foundational Principles: Why 13C NMR for Halogenated Alkanes?
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution.[1][2] While 1H NMR provides information about the proton environments, 13C NMR spectroscopy allows for the direct observation of the carbon backbone of a molecule.[3] For a molecule like this compound, 13C NMR is particularly powerful for several reasons:
-
Wide Spectral Dispersion: The chemical shifts for 13C nuclei span a much wider range (typically 0-220 ppm) compared to protons (0-12 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon environments.[4]
-
Sensitivity to the Electronic Environment: The chemical shift of each carbon is highly sensitive to its local electronic environment. Factors like hybridization and the electronegativity of nearby atoms significantly influence a carbon's resonance frequency.[5] The presence of the electronegative chlorine atom in this compound will cause a predictable downfield shift (an increase in ppm value) for nearby carbons, a key feature for spectral assignment.[4][6]
-
Direct Carbon Count: A standard broadband-decoupled 13C NMR spectrum displays a single peak for each unique carbon atom in the molecule, providing an immediate count of the non-equivalent carbon environments.[5][7]
Structural Analysis and Prediction of the 13C NMR Spectrum
Before any experiment is conducted, a robust analysis begins with a prediction of the expected spectrum based on the molecule's structure.
Identifying Unique Carbon Environments
The first step is to analyze the molecular structure of this compound for symmetry. Carbons that are chemically equivalent due to symmetry will produce a single signal in the NMR spectrum.[8]
The structure is: (CH₃)₂CH-CH₂-CH₂-C(Cl)(CH₃)₂
Let's number the carbons for clarity:
-
C1 & C8: These two methyl carbons are attached to C2. They are equivalent due to free rotation around the C2-C3 bond. (1 signal)
-
C2: This is a quaternary carbon bonded to the chlorine atom and three other carbons. It is a unique environment. (1 signal)
-
C3: A methylene (-CH₂-) carbon. Unique. (1 signal)
-
C4: Another methylene (-CH₂-) carbon. Unique, as it is beta to the chlorine and adjacent to the isopropyl group. (1 signal)
-
C5: A methine (-CH-) carbon of the isopropyl group. Unique. (1 signal)
-
C6 & C7: The two methyl carbons attached to C5. They are equivalent. (1 signal)
Therefore, we predict a total of six distinct signals in the 13C NMR spectrum of this compound.
Predicting Chemical Shifts (δ)
Predicting the precise chemical shift requires an understanding of substituent effects. The presence of the chlorine atom is the most significant factor. Electronegative substituents deshield adjacent carbons, shifting their signals downfield.[5][6] We can use empirical data for substituent effects on alkane chemical shifts to estimate the positions of our six signals.
-
α-effect (Alpha-effect): The carbon directly bonded to the substituent (C2) experiences the largest downfield shift. For chlorine, this shift is approximately +31 ppm from the base alkane value.[9]
-
β-effect (Beta-effect): Carbons one bond away (C1, C3, C8) also experience a downfield shift, typically around +10 ppm.[9]
-
γ-effect (Gamma-effect): Carbons two bonds away (C4) experience a slight upfield (shielding) shift of about -5 ppm.[9]
Based on these principles and known chemical shift ranges for alkanes, we can make the following estimations:
| Carbon Atom(s) | Carbon Type | Key Influences | Predicted Chemical Shift (δ, ppm) |
| C2 | Quaternary (C) | α to Cl | ~70-75 |
| C3 | Methylene (CH₂) | β to Cl | ~40-45 |
| C1, C8 | Methyl (CH₃) | β to Cl | ~30-35 |
| C4 | Methylene (CH₂) | γ to Cl | ~20-25 |
| C5 | Methine (CH) | Isopropyl group | ~25-30 |
| C6, C7 | Methyl (CH₃) | Isopropyl group | ~20-25 |
Experimental Design: A Self-Validating Protocol
Acquiring a high-quality 13C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to be robust and self-validating for a typical modern NMR spectrometer (e.g., 400-600 MHz).
Sample Preparation
-
Analyte Mass: For a typical high-field spectrometer, weigh approximately 20-50 mg of this compound. While less can be used, this amount ensures a good signal-to-noise ratio in a reasonable time frame.[10]
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds. Its single carbon resonance at ~77.16 ppm provides a convenient internal reference, and the deuterium provides the lock signal for the spectrometer.[11]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the tube is free of scratches or cracks to prevent issues with shimming and potential breakage inside the instrument.[10]
-
Mixing: Cap the tube and invert it several times to ensure a homogenous solution. Inhomogeneity can lead to broadened spectral lines.
Spectrometer Setup and Data Acquisition
This workflow outlines the logical steps for setting up the acquisition on the spectrometer.
Caption: Experimental workflow for 13C NMR data acquisition.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[12]
-
Probe Tuning: Tune and match the 13C channel of the probe to the sample. This ensures maximum energy transfer and sensitivity.[13]
-
Standard 1D 13C Spectrum Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker systems). A 30° pulse allows for faster repetition without saturating quaternary carbons.[12]
-
Acquisition Time (AQ): Set to ~1.0-2.0 seconds.[14]
-
Relaxation Delay (D1): Set to 2.0 seconds. This delay allows the nuclei to relax back to equilibrium between pulses.
-
Number of Scans (NS): Start with 128 scans. Due to the low natural abundance of 13C, signal averaging is necessary. Increase NS if the signal-to-noise ratio is poor.[14]
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition: To unambiguously determine the number of attached protons for each carbon, run DEPT-90 and DEPT-135 experiments.[15][16] These experiments manipulate the signal phase based on the number of attached protons.
-
DEPT-90: Only methine (CH) carbons will appear as positive signals.
-
DEPT-135: Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative (inverted) signals. Quaternary (C) carbons are absent in both DEPT spectra.[17]
-
Data Interpretation and Spectral Assignment
By combining the information from the standard 13C spectrum and the DEPT experiments, we can confidently assign each peak to its corresponding carbon atom.
Predicted Spectral Data Summary
The following table summarizes the expected signals and their characteristics in each experiment. An actual spectrum has been referenced from SpectraBase to provide validated chemical shift values.[18]
| Peak | Predicted δ (ppm) | Actual δ (ppm)[18] | Carbon Assignment | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |
| 1 | ~70-75 | 72.4 | C2 | C (Quaternary) | Absent | Absent |
| 2 | ~40-45 | 43.1 | C3 | CH₂ (Methylene) | Absent | Negative |
| 3 | ~30-35 | 32.2 | C1, C8 | CH₃ (Methyl) | Absent | Positive |
| 4 | ~25-30 | 28.3 | C5 | CH (Methine) | Positive | Positive |
| 5 | ~20-25 | 24.3 | C4 | CH₂ (Methylene) | Absent | Negative |
| 6 | ~20-25 | 22.5 | C6, C7 | CH₃ (Methyl) | Absent | Positive |
Logic of Assignment
The assignment process follows a clear, deductive path, illustrated by the diagram below.
Caption: Logical workflow for assigning the 13C NMR spectrum.
-
Identify the Quaternary Carbon: The broadband spectrum shows six peaks, but the DEPT-135 spectrum only shows five. The missing peak corresponds to the quaternary carbon, C2. Its significant downfield shift to 72.4 ppm is definitive proof of its direct attachment to the electronegative chlorine atom (the α-effect).
-
Identify the Methine Carbon: The DEPT-90 spectrum displays only one positive signal at 28.3 ppm. This must be the sole methine (CH) carbon, C5.
-
Identify the Methylene Carbons: The DEPT-135 spectrum shows two negative signals at 43.1 ppm and 24.3 ppm. These are the two methylene (CH₂) carbons, C3 and C4. The peak at 43.1 ppm is further downfield due to its proximity to the chlorine (β-effect), while the 24.3 ppm peak is further upfield (γ-effect).
-
Identify the Methyl Carbons: The DEPT-135 spectrum has three positive peaks in total. Since we have already assigned the methine (C5) to the 28.3 ppm signal, the remaining two positive signals at 32.2 ppm and 22.5 ppm must belong to the two pairs of equivalent methyl (CH₃) carbons. The signal at 32.2 ppm is assigned to C1 and C8 due to the β-effect of the chlorine atom. The most upfield signal at 22.5 ppm is assigned to the isopropyl methyls, C6 and C7, which are furthest from the electron-withdrawing chlorine.
This systematic approach, combining broadband and DEPT spectral data, allows for the complete and unambiguous assignment of the 13C NMR spectrum of this compound, confirming its molecular structure with a high degree of confidence.
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 13C Chemical Shift Increments (ppm) for Substituted Alkanes [wiredchemist.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 18. spectrabase.com [spectrabase.com]
mass spectrometry of 2-Chloro-2,5-dimethylhexane
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-2,5-dimethylhexane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the (C₈H₁₇Cl). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core principles of analyzing this tertiary alkyl halide using Electron Ionization Mass Spectrometry (EI-MS). We will explore the fundamental ionization and fragmentation mechanisms, present a validated experimental protocol, and provide a detailed interpretation of the resulting mass spectrum. The causality behind experimental choices is explained, ensuring a deep understanding of the analytical process. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and trustworthiness.
Introduction: The Analytical Significance of this compound
This compound is a halogenated branched alkane with the chemical formula C₈H₁₇Cl.[1][2] As an organic intermediate, its purity and structural integrity are critical in various synthetic pathways, including the production of pharmaceuticals and specialty chemicals.[3] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for its characterization. It provides unequivocal data on molecular weight and structural features, which is essential for quality control and reaction monitoring.
The choice of analytical methodology is dictated by the compound's physical properties: it is a volatile, relatively non-polar organic molecule, making it an ideal candidate for Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).[4][5] This guide will focus on the EI-MS analysis, which generates a reproducible fragmentation pattern that acts as a chemical "fingerprint," allowing for confident identification and structural elucidation.
Core Principles: The Rationale for Electron Ionization (EI)
Electron Ionization (EI) is the most common and robust ionization technique for the analysis of volatile and thermally stable compounds like this compound.[6] The methodology involves bombarding gas-phase analyte molecules with a high-energy electron beam, typically standardized at 70 electron volts (eV).[5]
Causality of Method Selection:
-
High Energy for Reproducible Fragmentation: The 70 eV energy level is significantly higher than the ionization energy of most organic molecules (typically 6-15 eV).[5] This excess energy is imparted to the newly formed molecular ion (M⁺•), inducing extensive and highly reproducible fragmentation. This reliability is crucial for comparing experimentally obtained spectra against established spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[1]
-
"Hard" Ionization for Structural Detail: EI is considered a "hard" ionization technique because of the significant fragmentation it causes.[4] While this can sometimes lead to the absence or low abundance of the molecular ion peak, the resulting fragment ions provide a wealth of information about the molecule's structure, including the branching of the carbon skeleton and the position of the chlorine atom.
The initial ionization event involves the removal of a single electron from the analyte molecule (M) to form a radical cation, known as the molecular ion (M⁺•).
M + e⁻ → M⁺• + 2e⁻
This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. It is this predictable fragmentation that forms the basis of our spectral interpretation.
Experimental Protocol: GC-EI-MS Analysis
This section outlines a self-validating protocol for the analysis of this compound. The parameters are chosen to ensure optimal chromatographic separation and generation of a high-quality mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source and a quadrupole mass analyzer.[5]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane. The choice of solvent is critical to avoid co-elution and interference with the analyte peak.
-
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 250 °C (ensures rapid volatilization without thermal degradation).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is ideal for separating branched alkanes.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 2 minutes. This program ensures good peak shape and separation from solvent and any potential impurities.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[5]
-
Source Temperature: 230 °C (prevents condensation of the analyte).
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35-200 (This range covers the molecular ion and all expected significant fragments).
-
Solvent Delay: 3 minutes (prevents the high concentration of solvent from saturating the detector).
-
Mass Spectrum Interpretation: Decoding the Fragmentation Pattern
The mass spectrum of this compound is a composite of signals corresponding to the molecular ion and various fragment ions. The interpretation relies on understanding the stability of carbocations and the characteristic fragmentation pathways of alkyl halides. The molecular weight of the compound is 148.67 g/mol .[1]
The Molecular Ion (M⁺•)
The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 148, corresponding to the radical cation [C₈H₁₇³⁵Cl]⁺•. A key diagnostic feature for chlorine-containing compounds is the presence of an isotopic peak at M+2.[7] Due to the natural abundance of the ³⁷Cl isotope, a peak at m/z 150, [C₈H₁₇³⁷Cl]⁺•, will be observed. The intensity ratio of the M⁺• peak (m/z 148) to the M+2 peak (m/z 150) is approximately 3:1, reflecting the natural abundance of ³⁵Cl to ³⁷Cl.[7] However, for tertiary alkyl halides and highly branched alkanes, the molecular ion peak is often of very low abundance or entirely absent due to its instability and rapid fragmentation.[8]
Principal Fragmentation Pathways
The structure of this compound—with two tertiary carbons—dictates its fragmentation. The primary driving force is the formation of stable carbocations.
-
Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from one of the tertiary carbons is a highly favorable pathway, leading to a stable tertiary carbocation. This results in a prominent peak at m/z 133 ([M - 15]⁺).
-
Loss of an Isobutyl Radical (•C₄H₉): Alpha-cleavage next to the chlorine-bearing carbon, with the loss of an isobutyl radical, leads to the formation of the dimethylchloromethyl cation. This gives a characteristic isotopic cluster at m/z 91 ([C₄H₈³⁵Cl]⁺) and m/z 93 ([C₄H₈³⁷Cl]⁺).
-
Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond results in the formation of the 2,5-dimethylhexyl cation at m/z 113 ([C₈H₁₇]⁺).
-
Formation of the tert-Butyl Cation: The most significant fragmentation pathway involves cleavage of the C3-C4 bond to form the highly stable tert-butyl cation, resulting in the base peak at m/z 57 ([C₄H₉]⁺).
-
Loss of HCl: Elimination of a neutral hydrogen chloride molecule (HCl) from the molecular ion can occur, leading to an alkene radical cation at m/z 112 ([C₈H₁₆]⁺•).
Summary of Key Fragment Ions
The table below summarizes the principal ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST WebBook.[1]
| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 148/150 | [C₈H₁₇Cl]⁺• | Molecular Ion (M⁺•) | Very Low / Absent |
| 113 | [C₈H₁₇]⁺ | [M - Cl]⁺ | Low |
| 112 | [C₈H₁₆]⁺• | [M - HCl]⁺• | Moderate |
| 91/93 | [(CH₃)₂CCl]⁺ | Alpha-cleavage, loss of •C₄H₉ | Moderate |
| 57 | [(CH₃)₃C]⁺ | Cleavage of C3-C4 bond | High (Base Peak) |
| 43 | [(CH₃)₂CH]⁺ | Isopropyl cation from isobutyl fragment | High |
| 41 | [C₃H₅]⁺ | Allyl cation, from further fragmentation | Moderate |
Visualization of Fragmentation Pathways
The following diagram, generated using DOT language, illustrates the logical relationships between the molecular ion and the major fragment ions.
Caption: Predicted EI-MS fragmentation pathways for this compound.
Conclusion
The , when approached with a foundational understanding of electron ionization principles, provides a powerful tool for its unambiguous identification. The analysis hinges on recognizing the characteristic fragmentation pattern driven by the formation of stable tertiary carbocations and the isotopic signature of chlorine. The base peak at m/z 57, corresponding to the tert-butyl cation, is the most telling feature of its spectrum. By employing the validated GC-MS protocol described herein, researchers can generate high-quality, reproducible data for confident structural confirmation in applications ranging from synthetic chemistry to quality assurance.
References
- 1. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 2. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Chloro-2,5-dimethylhexane
Executive Summary
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-chloro-2,5-dimethylhexane (C₈H₁₇Cl). Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document elucidates the correlation between the molecule's structural features and its characteristic vibrational absorptions. We will dissect the spectrum by examining the key regions corresponding to C-H stretching, C-H bending, and the diagnostically significant C-Cl stretching vibration. By integrating established spectroscopic principles with empirical data, this guide serves as a self-validating framework for identifying and characterizing tertiary alkyl halides like this compound, ensuring a high degree of scientific integrity and practical utility.
Introduction: The Role of IR Spectroscopy in Alkyl Halide Characterization
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For saturated systems like alkyl halides, the IR spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. However, the presence of a halogen atom introduces a key vibrational mode—the carbon-halogen (C-X) stretch—which, while often found in the complex "fingerprint region," is critical for structural confirmation.[1][2]
The molecule of interest, this compound, possesses several key structural features that manifest in its IR spectrum:
-
A saturated, branched alkane backbone.
-
Multiple methyl (CH₃) groups, including a gem-dimethyl group and an isopropyl group.
-
A tertiary carbon center bonded to a chlorine atom (a tertiary alkyl chloride).
Understanding how these features translate to specific IR absorptions is the primary objective of this guide.
Molecular Structure and Predicted Vibrational Modes
The logical first step in spectral analysis is to deconstruct the molecule and predict where its primary vibrational modes will appear. This predictive approach provides a theoretical framework that makes the interpretation of experimental data more rigorous and less ambiguous.
Caption: Logical map of this compound's structure to its key IR vibrational modes.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The trustworthiness of any spectral interpretation hinges on the quality of the experimental data. The following protocol describes a standard method for obtaining the IR spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum referenced in this guide was obtained from the NIST Standard Reference Database, likely using a similar neat liquid film technique.[3][4]
Methodology: Attenuated Total Reflectance (ATR)-FTIR
This method is preferred for its simplicity and minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the sample compartment is clean and dry.
-
-
Background Spectrum Acquisition (Self-Validation Step):
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Ensure the solvent has fully evaporated.
-
Acquire a background spectrum. This critical step measures the absorbance of the ambient environment (CO₂, water vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum. A good background is essential for data integrity.
-
-
Sample Application:
-
Place a single drop of this compound directly onto the center of the ATR crystal. If using a press, lower the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with the appropriate solvent to prevent cross-contamination of future samples.
-
In-Depth Spectral Analysis
The IR spectrum of this compound, sourced from the NIST Chemistry WebBook, exhibits several key absorption bands.[5] We will analyze these in descending order of wavenumber.
| Peak Wavenumber (cm⁻¹) (Approx.) | Intensity | Vibrational Mode Assignment | Expected Range (cm⁻¹) |
| 2960 - 2870 | Strong | C-H Asymmetric & Symmetric Stretching (from CH₃ and CH₂ groups) | 2960 - 2850[6][7][8] |
| 1470 | Medium | C-H Scissoring/Bending (from CH₂ and CH₃ groups) | 1470 - 1450[7][8] |
| 1385 & 1365 | Medium | C-H Bending (gem-dimethyl and isopropyl split) | 1385 - 1365[9] |
| ~560 | Medium-Strong | C-Cl Stretching (tertiary alkyl chloride) | 850 - 550 (tertiary chlorides at lower end)[1][10][11] |
4.1. The C-H Stretching Region (3000-2850 cm⁻¹)
This region is characteristic of virtually all organic molecules containing saturated carbon centers.[9] For this compound, we observe a series of strong, sharp absorptions between approximately 2960 and 2870 cm⁻¹. These peaks arise from the various symmetric and asymmetric stretching vibrations of the C-H bonds in the molecule's numerous methyl (CH₃) and methylene (CH₂) groups.[6] The absence of any peaks above 3000 cm⁻¹ confirms the molecule is fully saturated and lacks any alkene or aromatic C-H bonds.[7]
4.2. The C-H Bending Region (1470-1350 cm⁻¹)
The absorptions in this region result from the bending, scissoring, and rocking motions of C-H bonds.
-
A medium-intensity peak around 1470 cm⁻¹ is typical for the scissoring bend of CH₂ groups and the asymmetric bend of CH₃ groups.[8]
-
Of particular diagnostic value is the pair of peaks observed around 1385 cm⁻¹ and 1365 cm⁻¹ . A single peak in this area is indicative of a methyl group. However, the presence of a split peak, often with roughly equal intensity, is a hallmark of an isopropyl group (-CH(CH₃)₂). The gem-dimethyl group on the other end of the molecule (-C(CH₃)₂) also contributes to this absorption pattern. This splitting provides strong evidence for the branched nature of the carbon skeleton.
4.3. The Fingerprint Region and the C-Cl Stretch (< 1300 cm⁻¹)
The region below 1300 cm⁻¹ is known as the fingerprint region because its complex pattern of absorptions is unique to a specific molecule.[2][8] It arises from complex vibrational couplings, including C-C bond stretches and various C-H rocking motions. While difficult to interpret fully, it is invaluable for confirming identity by matching against a known spectrum.
Within this region lies the most important peak for confirming the presence of the chloro-substituent: the C-Cl stretch .
-
Causality of Peak Position: The C-Cl stretch in aliphatic chlorides generally appears in the broad range of 850-550 cm⁻¹.[1][12] However, the substitution pattern on the carbon atom significantly influences the exact frequency. For tertiary alkyl chlorides, such as this compound, this absorption is consistently found at the lower end of the range.[10] This is due to a combination of mass effects and the electronic environment of the C-Cl bond.
-
Identification: In the spectrum of this compound, a medium-to-strong absorption is expected and observed at approximately 560 cm⁻¹ . The presence of a strong band in this specific, low-frequency area is a primary piece of evidence for a tertiary C-Cl bond.[10][11] It is important to note that this region may be inaccessible with standard NaCl optics, requiring KBr or CsI optics for reliable detection.[10]
Conclusion
The IR spectrum of this compound is a textbook example of how fundamental vibrational principles can be applied to elucidate a molecule's structure. The analysis is a three-fold process:
-
Confirmation of the Alkane Backbone: Strong C-H stretching and bending absorptions below 3000 cm⁻¹ confirm the saturated hydrocarbon framework.
-
Identification of Branching: The characteristic split in the methyl bending vibration around 1385-1365 cm⁻¹ provides clear evidence of the isopropyl and/or gem-dimethyl groups.
-
Verification of the Tertiary Alkyl Halide: The presence of a distinct, strong absorption at the low-wavenumber end of the fingerprint region (~560 cm⁻¹) is the key identifier for the tertiary C-Cl bond.
By systematically evaluating these regions and cross-referencing with established correlation tables and authoritative databases, a confident and accurate identification of this compound can be achieved.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
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- 5. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-2,5-dimethylhexane in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-2,5-dimethylhexane, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of its solubility, offers predictive insights, and provides a practical experimental framework for solubility determination.
Introduction to this compound
This compound is a tertiary alkyl halide with the chemical formula C8H17Cl.[1][2][3] It is a colorless liquid at room temperature and is recognized for its utility as a synthetic intermediate.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This guide aims to provide a detailed exploration of these solubility properties.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H17Cl | [1][2][3] |
| Molecular Weight | 148.67 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 157.6 °C at 760 mmHg | [1] |
| Density | 0.862 g/mL | [1] |
| Refractive Index | 1.422 | [1] |
| LogP | 3.44 | [1] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5][6][7][8] For this compound, the key intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[9][10][11]
-
London Dispersion Forces: As a molecule with a significant alkyl backbone, this compound exhibits considerable London dispersion forces. These forces increase with the size and surface area of the molecule.[9][10]
-
Dipole-Dipole Interactions: The carbon-chlorine bond introduces a dipole moment, making this compound a mildly polar molecule.[11]
The interplay of these forces dictates its solubility in different classes of organic solvents. Alkyl halides, in general, tend to dissolve in organic solvents because the new intermolecular attractions formed between the alkyl halide and the solvent are comparable in strength to the forces being broken within the pure solute and solvent.[9][10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fountainmagazine.com [fountainmagazine.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
reactivity of 2-Chloro-2,5-dimethylhexane with nucleophiles
An In-Depth Technical Guide to the Reactivity of 2-Chloro-2,5-dimethylhexane with Nucleophiles
Executive Summary
This compound is a tertiary alkyl halide whose reactivity is dominated by its structural characteristics: a sterically hindered tertiary carbon center and the ability to form a stable tertiary carbocation upon departure of the chloride leaving group. Consequently, its interactions with nucleophiles are almost exclusively governed by unimolecular pathways (SN1 and E1). Bimolecular substitution (SN2) is effectively precluded due to severe steric hindrance. Bimolecular elimination (E2) can be induced but requires strong, often sterically bulky, bases. This guide provides a detailed exploration of these reaction pathways, the factors that control product distribution, and practical applications in organic synthesis, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Properties of this compound
This compound is a halogenated alkane with the chemical formula C₈H₁₇Cl.[1] Its defining feature is the tertiary carbon atom at the C2 position, which is bonded to a chlorine atom, a methyl group, a methylene group (part of the hexane chain), and another methyl group. This substitution pattern is critical to its chemical behavior.
1.1. Steric and Electronic Characteristics
The carbon atom bonded to the chlorine is tertiary and significantly sterically hindered. This bulkiness physically blocks the backside attack required for an SN2 reaction mechanism.[2][3] Electronically, the alkyl groups are electron-donating, which helps stabilize the positive charge of the carbocation intermediate that forms when the chloride ion leaves. This inherent stability of the tertiary carbocation is the primary driver for unimolecular reaction pathways.
Unimolecular Reaction Pathways: The Realm of SN1 and E1
The reaction landscape of this compound is dominated by mechanisms that proceed through a common intermediate: the 2,5-dimethylhexan-2-yl carbocation. The formation of this stable tertiary carbocation is the rate-determining step for both SN1 and E1 reactions.[4][5]
2.1. The 2,5-Dimethylhexan-2-yl Carbocation
Upon cleavage of the C-Cl bond, a planar, sp²-hybridized carbocation is formed. The stability of this intermediate is paramount and is enhanced by hyperconjugation with the surrounding alkyl groups.
Caption: Formation of the stable tertiary carbocation intermediate.
2.2. The SN1 Pathway: Substitution via Solvolysis
In the presence of a weak, non-basic nucleophile, typically the solvent (a process known as solvolysis), the SN1 pathway is favored.[5] Protic solvents like water, alcohols, or a mixture thereof are ideal for promoting this reaction because they can solvate both the departing leaving group and the carbocation intermediate, lowering the energy of the transition state.
The nucleophile attacks the planar carbocation from either face, which would lead to a racemic mixture if the carbon were a stereocenter. In this case, since the substrate is achiral, only one substitution product is formed.
Caption: The fast nucleophilic attack step of the SN1 mechanism.
2.3. The E1 Pathway: Elimination in Competition
The E1 reaction competes directly with the SN1 reaction as they share the same rate-determining step. Instead of acting as a nucleophile, the solvent molecule acts as a weak base, abstracting a proton from a carbon adjacent (β-position) to the carbocationic center.
For this compound, there are three types of β-protons, potentially leading to three different alkene products. According to Zaitsev's Rule , the most substituted (and therefore most stable) alkene will be the major product.[5]
-
Proton removal from C1 (methyl group): Forms 2,5-dimethylhex-1-ene.
-
Proton removal from C3 (methylene group): Forms 2,5-dimethylhex-2-ene (the Zaitsev product).
-
Proton removal from the other C2 methyl group: Also forms 2,5-dimethylhex-1-ene.
Therefore, a mixture of 2,5-dimethylhex-1-ene and the major product, 2,5-dimethylhex-2-ene, is expected. Increasing the reaction temperature generally favors the E1 pathway over SN1 because elimination reactions result in an increase in the number of molecules, making them entropically favored.[5][6]
2.4. Experimental Protocol: Solvolysis of this compound
This protocol outlines a representative experiment to measure the kinetics of an SN1 reaction.
-
Preparation: Prepare a 0.1 M solution of this compound in 50:50 ethanol/water.
-
Equilibration: Place the solution in a constant temperature bath (e.g., 25°C) to allow it to equilibrate.
-
Initiation: Add a few drops of a pH indicator (e.g., bromothymol blue).
-
Titration: As the reaction proceeds, HCl is produced, causing the pH to drop. Titrate the generated HCl with a standardized solution of NaOH at regular time intervals, recording the volume of NaOH used and the time.[4]
-
Analysis: The rate of the reaction can be determined by plotting the concentration of the alkyl halide versus time. The reaction follows first-order kinetics.
-
Product Identification: After the reaction is complete, the organic layer can be extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the substitution (2-ethoxy-2,5-dimethylhexane and 2,5-dimethylhexan-2-ol) and elimination (2,5-dimethylhex-1-ene and 2,5-dimethylhex-2-ene) products.
Bimolecular Reaction Pathways: The Challenge of SN2 and E2
3.1. The SN2 Pathway: An Impossible Route
The SN2 reaction requires a nucleophile to attack the carbon atom from the side opposite to the leaving group. Due to the three bulky alkyl groups surrounding the tertiary carbon of this compound, this backside attack is sterically impossible. Therefore, SN2 reactions do not occur with this substrate.[2][3]
3.2. The E2 Pathway: Forcing Elimination with Strong Bases
An E2 reaction can be forced by using a strong, non-nucleophilic base .[2] The mechanism is concerted: the base removes a β-proton, the C-H bond electrons form the π bond, and the leaving group departs simultaneously.
Caption: The concerted, one-step E2 elimination mechanism.
3.3. Regioselectivity in E2 Reactions: Zaitsev vs. Hofmann
The choice of base is crucial for controlling the regioselectivity of the E2 reaction.[7]
-
Small, Strong Bases (e.g., Sodium Ethoxide, NaOEt): These bases are less affected by steric hindrance and will preferentially remove a proton from the more substituted β-carbon (C3) to form the more thermodynamically stable Zaitsev product (2,5-dimethylhex-2-ene) as the major product.[8]
-
Bulky, Strong Bases (e.g., Potassium tert-Butoxide, KOtBu): These sterically hindered bases have difficulty accessing the internal C3 proton. They will preferentially remove a proton from the more accessible, less sterically hindered methyl groups (C1), leading to the formation of the less stable Hofmann product (2,5-dimethylhex-1-ene) as the major product.[8][9]
3.4. Experimental Protocol: E2 Reaction with Potassium tert-Butoxide
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition: Slowly add a solution of this compound in THF to the cooled base solution via a dropping funnel.
-
Reaction: Allow the reaction mixture to stir at 0°C for one hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Quenching & Extraction: Carefully quench the reaction with water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: After removing the solvent under reduced pressure, analyze the product mixture by ¹H NMR or GC-MS to determine the ratio of Hofmann to Zaitsev products.
Comparative Analysis: Factors Governing the Reaction Pathway
The outcome of reacting this compound with a nucleophile is a delicate balance of several factors. The following table summarizes the expected outcomes under various conditions.
| Factor | Condition | Favored Pathway(s) | Major Product(s) | Rationale |
| Substrate | Tertiary (Fixed) | SN1, E1, E2 | - | Forms a stable tertiary carbocation; sterically hindered for SN2. |
| Nucleophile/Base | Weak (H₂O, ROH) | SN1 / E1 | Substitution / Zaitsev Alkene | Weak nucleophiles/bases favor unimolecular pathways.[5] |
| Strong, Small (NaOEt) | E2 | Zaitsev Alkene | A strong base favors the bimolecular E2 pathway, forming the most stable alkene.[8] | |
| Strong, Bulky (KOtBu) | E2 | Hofmann Alkene | Steric hindrance directs the bulky base to the least hindered proton.[7][9] | |
| Strong Nucleophile, Weak Base (e.g., CN⁻) | E1/E2 | Elimination Products | For tertiary halides, even good nucleophiles often act as bases, causing elimination.[3][10] | |
| Solvent | Polar Protic (H₂O, EtOH) | SN1 / E1 | Substitution / Elimination | Stabilizes the carbocation intermediate and solvates the leaving group. |
| Polar Aprotic (DMSO, Acetone) | E2 | Elimination | Favors E2 by increasing the effective strength of the base. | |
| Temperature | Low | SN1 (over E1) | Substitution | Substitution is enthalpically favored. |
| High | E1 / E2 (over SN1) | Elimination | Elimination is entropically favored and becomes dominant at higher temperatures.[6] |
Applications in Synthesis: Friedel-Crafts Alkylation
A significant application of this compound is as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst like AlCl₃, the alkyl halide generates the 2,5-dimethylhexan-2-yl carbocation, which then acts as a powerful electrophile.[11][12]
This electrophile can then attack an aromatic ring, such as benzene or a substituted derivative, to form a new carbon-carbon bond.[13]
Mechanism of Friedel-Crafts Alkylation:
-
Carbocation Formation: The Lewis acid (AlCl₃) abstracts the chloride from this compound to form the tertiary carbocation and [AlCl₄]⁻.[14][15]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: The [AlCl₄]⁻ complex removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.
A procedure for this type of reaction has been described in the literature, for example, in the alkylation of p-di-tert-butylbenzene.[1]
Conclusion
The reactivity of this compound serves as an exemplary model for understanding the behavior of tertiary alkyl halides. Its chemistry is a predictable interplay between substrate structure and reaction conditions. The inability to undergo SN2 reactions and the strong preference for unimolecular pathways (SN1/E1) through a stable carbocation intermediate are its defining features. However, by carefully selecting a strong base, particularly a sterically hindered one, the E2 pathway can be selectively engaged to produce the less substituted Hofmann alkene. This ability to control the reaction outcome makes this compound and similar tertiary halides valuable substrates in the toolkit of the modern synthetic chemist.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. quora.com [quora.com]
- 4. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. coconote.app [coconote.app]
- 8. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. EP0063740B1 - Process for the preparation of tertiary alkyl cyanides - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 14. mt.com [mt.com]
- 15. Khan Academy [khanacademy.org]
A Technical Guide to the Thermal Stability of 2-Chloro-2,5-dimethylhexane
This guide provides an in-depth technical exploration of the thermal stability of 2-Chloro-2,5-dimethylhexane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of physical organic chemistry with established analytical methodologies to predict and evaluate the thermal decomposition of this tertiary alkyl halide.
Executive Summary
This compound, a halogenated alkane, possesses a structure that predisposes it to specific thermal decomposition pathways. As a tertiary alkyl halide, its stability is intrinsically linked to the formation of a stable tertiary carbocation intermediate. This guide will elucidate the theoretical underpinnings of its decomposition, detail the experimental protocols necessary for its empirical determination, and provide a framework for interpreting the resulting data. The primary anticipated decomposition route is through a unimolecular elimination (E1) mechanism, leading to the formation of various isomeric alkenes. Understanding this thermal liability is critical for its safe handling, storage, and application in synthetic chemistry.
Chemical and Physical Properties of this compound
A comprehensive understanding of the thermal stability of a compound begins with its fundamental physicochemical properties.
| Property | Value | Source |
| CAS Number | 29342-44-7 | [1][2][3] |
| Molecular Formula | C8H17Cl | [1][2][3] |
| Molecular Weight | 148.67 g/mol | [1] |
| Boiling Point | 157.6 °C at 760 mmHg | [1] |
| Density | 0.862 g/cm³ | [1] |
| Flash Point | 43.5 °C | [1] |
| Physical State | Colorless liquid | [1] |
These properties are essential for designing appropriate experimental setups and for interpreting analytical data. The relatively low boiling point suggests that the compound is volatile and that thermal analysis should be conducted in a controlled atmosphere to prevent evaporative mass loss from being mistaken for decomposition.
Theoretical Framework for Thermal Decomposition
The thermal stability of this compound is dictated by the principles of carbocation chemistry and elimination reactions.
The Role of Carbocation Stability
This compound is a tertiary alkyl halide. Upon heterolytic cleavage of the carbon-chlorine bond, a tertiary carbocation is formed. The stability of carbocations follows the order: tertiary > secondary > primary.[4][5] This high stability of the tertiary carbocation intermediate significantly lowers the activation energy for its formation, making reactions proceeding through this intermediate, such as SN1 and E1, favorable.[6][7][8] The stability of the tertiary carbocation is attributed to both the inductive effect and hyperconjugation from the surrounding alkyl groups.[5]
The Predominant E1 Elimination Pathway
Given the tertiary nature of the substrate and the potential for heating, the most probable thermal decomposition pathway is a unimolecular elimination (E1) reaction.[9][10] The E1 mechanism is a two-step process:
-
Rate-Determining Step: Ionization of the alkyl halide to form a carbocation and a halide ion. This is the slow step.[7][9]
-
Fast Step: A weak base (which could be another molecule of the alkyl halide or a solvent molecule) abstracts a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a double bond.[9]
The following diagram illustrates this proposed E1 mechanism for this compound.
Caption: Proposed E1 mechanism for the thermal decomposition of this compound.
Potential Decomposition Products
The abstraction of a beta-hydrogen can occur from different adjacent carbon atoms, leading to the formation of a mixture of isomeric alkenes. For this compound, there are three types of beta-hydrogens, which can lead to the following primary products:
-
2,5-Dimethylhex-1-ene
-
2,5-Dimethylhex-2-ene (E/Z isomers)
-
5,5-Dimethylhex-2-ene (via rearrangement)
Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are also possible if they lead to a more stable carbocation, though in this case, the initial carbocation is already tertiary.[5]
Experimental Determination of Thermal Stability
A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere.[11][12]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., aluminum or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to approximately 300 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass as a function of temperature.
Data Interpretation:
The resulting TGA curve will show a stable baseline at lower temperatures, followed by a sharp decrease in mass, indicating the onset of decomposition. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[12]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the enthalpy of decomposition.
Experimental Protocol:
-
Sample Preparation: Seal a small amount (2-5 mg) of this compound in a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min).
Data Interpretation:
An exothermic peak in the DSC thermogram corresponding to the mass loss in the TGA curve would indicate that the decomposition process is exothermic. The area under this peak can be integrated to quantify the heat of decomposition.
Evolved Gas Analysis (EGA)
To identify the decomposition products, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Experimental Protocol:
-
Perform TGA as described in section 4.1.
-
The off-gas from the TGA furnace is transferred via a heated transfer line to the MS or FTIR.
-
Spectra are continuously recorded as a function of temperature.
Data Interpretation:
The mass spectra or IR spectra of the evolved gases can be used to identify the decomposition products, such as HCl and the various isomeric alkenes. This provides direct evidence for the proposed decomposition mechanism.
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by several factors:
-
Purity: The presence of impurities, particularly bases or acids, can catalyze decomposition and lower the decomposition temperature.
-
Atmosphere: While decomposition in an inert atmosphere is expected to proceed via elimination, the presence of oxygen could introduce radical-based oxidation pathways.
-
Heating Rate: In TGA, higher heating rates can shift the decomposition to higher temperatures.[13]
Conclusion
The thermal stability of this compound is inherently limited by its structure as a tertiary alkyl halide. The facile formation of a stable tertiary carbocation promotes a unimolecular elimination (E1) pathway as the primary thermal decomposition route. This leads to the formation of a mixture of isomeric alkenes and hydrogen chloride. A comprehensive experimental evaluation using techniques such as TGA, DSC, and EGA is essential to quantify its thermal stability and to identify the specific decomposition products. The insights gained from such studies are crucial for ensuring the safe handling, storage, and effective use of this compound in research and development.
References
- 1. Page loading... [guidechem.com]
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- 12. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 13. youtube.com [youtube.com]
synthesis of 2-Chloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol
An In-depth Technical Guide: Synthesis of 2,5-Dichloro-2,5-dimethylhexane via SN1 Reaction with 2,5-Dimethyl-2,5-hexanediol
Executive Summary
This guide provides a comprehensive technical overview of the synthesis of 2,5-dichloro-2,5-dimethylhexane, a valuable dialkyl halide intermediate, from its precursor 2,5-dimethyl-2,5-hexanediol. The synthesis proceeds via a classic unimolecular nucleophilic substitution (SN1) reaction, leveraging the stability of the tertiary carbocation intermediates formed. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss methods for purification and characterization, and outline the critical safety precautions required when handling the reagents. This document is intended to serve as a practical and scientifically grounded resource for professionals in chemical synthesis and pharmaceutical development, where intermediates like 2,5-dichloro-2,5-dimethylhexane are crucial for constructing complex molecular architectures, such as the retinoid X receptor agonist, Bexarotene.[1][2]
Introduction: Strategic Importance of a Dihalide Intermediate
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. While many methods exist, the reaction of tertiary alcohols with concentrated hydrohalic acids is particularly efficient and illustrative of the SN1 mechanism. The subject of this guide, 2,5-dimethyl-2,5-hexanediol, is a symmetrical tertiary diol that serves as an ideal substrate for conversion into 2,5-dichloro-2,5-dimethylhexane.[1]
This specific dichloroalkane is not merely an academic example; it is a key building block in multi-step syntheses. Its bifunctional nature allows it to act as a dialkylating agent, notably in Friedel-Crafts reactions to form complex carbocyclic frameworks.[1][2] Understanding the nuances of its synthesis is therefore of practical importance for chemists engaged in the development of novel therapeutics and other advanced materials.
A note on the reaction target: While the synthesis of the mono-substituted product, 2-chloro-2,5-dimethylhexane, from the diol is theoretically possible, it presents a significant synthetic challenge. Controlling the stoichiometry to favor mono-substitution would likely result in a difficult-to-separate mixture of starting material, the desired monochloro product, and the dichloro product. The thermodynamically favored product, especially when using an excess of concentrated hydrochloric acid, is the fully substituted 2,5-dichloro-2,5-dimethylhexane.[3][4] Therefore, this guide focuses on the robust and high-yielding synthesis of the dichloro derivative.
The SN1 Reaction Mechanism: A Stepwise Exploration
The conversion of 2,5-dimethyl-2,5-hexanediol into 2,5-dichloro-2,5-dimethylhexane is a classic example of an SN1 reaction. The "1" in SN1 signifies that the rate-determining step is unimolecular, involving only the substrate.[5] This pathway is favored for tertiary alcohols because they can form relatively stable tertiary carbocation intermediates.[6][7]
Causality of the Mechanism
The reaction proceeds through three key steps for each of the two alcohol functional groups:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by the strong acid (HCl).[8] This is a rapid acid-base equilibrium that converts the poor leaving group, hydroxide (⁻OH), into an excellent leaving group, a neutral water molecule (⁻OH₂⁺).
-
Formation of a Tertiary Carbocation: The C-O bond of the protonated alcohol cleaves, and the water molecule departs.[8] This is the slow, rate-determining step of the reaction, resulting in the formation of a planar, sp²-hybridized tertiary carbocation.[5] The high stability of this intermediate, due to hyperconjugation from the adjacent methyl and alkyl groups, is the primary reason the SN1 pathway is so effective for this substrate.[6]
-
Nucleophilic Attack: The chloride ion (Cl⁻), present in high concentration from the HCl, acts as a nucleophile and attacks the electrophilic carbocation.[8][9] This step is fast and results in the formation of the new C-Cl bond.
This three-step sequence then repeats at the second hydroxyl group to yield the final 2,5-dichloro-2,5-dimethylhexane product.
Visualizing the Reaction Pathway
Caption: SN1 mechanism for one hydroxyl group conversion.
Validated Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2,5-dichloro-2,5-dimethylhexane.[4][10]
Materials and Equipment
| Category | Item |
| Chemicals | 2,5-Dimethyl-2,5-hexanediol |
| Concentrated Hydrochloric Acid (~12 M) | |
| Deionized Water | |
| Saturated Sodium Bicarbonate Solution | |
| Glassware | 25 mL or 50 mL Round-Bottom Flask |
| Magnetic Stir Bar | |
| Glass Funnel | |
| Büchner Funnel and Filter Flask | |
| Watch Glass | |
| Equipment | Magnetic Stir Plate |
| Laboratory Fume Hood | |
| Vacuum Source (Aspirator or Pump) | |
| Analytical Balance | |
| Melting Point Apparatus |
CRITICAL SAFETY PRECAUTIONS
Concentrated hydrochloric acid is highly corrosive and releases toxic fumes that can cause severe respiratory damage.[11][12] All operations involving concentrated HCl must be performed inside a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (neoprene or nitrile).[13][14][15]
-
Handling: Measure and transfer concentrated HCl slowly and carefully to avoid splashing. Never add water to concentrated acid; always add acid to water if dilution is required.[15]
-
Storage: Store hydrochloric acid in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and bases.[11][13]
-
Spill Response: Neutralize small spills with a suitable agent like sodium bicarbonate. For larger spills, evacuate the area and follow institutional emergency procedures.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask.
-
Weigh Starting Material: Weigh out 2.0 grams of 2,5-dimethyl-2,5-hexanediol and add it to the flask.[10] Record the exact mass.
-
Add Acid: Inside a fume hood, carefully add 8 mL of concentrated (12 M) hydrochloric acid to the flask.[10]
-
Reaction: Stir the mixture vigorously at room temperature. The solid diol will initially be suspended, but as the reaction proceeds, it will dissolve.[16] Subsequently, the more hydrophobic dichloro product will begin to precipitate out of the aqueous solution as a white solid.[16] Continue stirring for at least 20-30 minutes to ensure the reaction goes to completion.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid in the funnel with two portions of cold deionized water to remove excess HCl and any unreacted starting material.
-
Drying: Leave the solid under vacuum for at least 20 minutes to pull air through and partially dry the product.[17] Transfer the white solid to a pre-weighed watch glass and allow it to air dry completely, or dry in a desiccator.
-
Final Analysis: Once dry, weigh the product to determine the actual yield and proceed with characterization.
Product Characterization
Confirming the identity and purity of the synthesized 2,5-dichloro-2,5-dimethylhexane is a critical final step.
Physical Properties and Yield Calculation
| Property | Value |
| Molecular Formula | C₈H₁₆Cl₂ |
| Molecular Weight | 183.12 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 63–65 °C (Literature)[18] |
-
Theoretical Yield Calculation:
-
Moles of Diol = (Mass of Diol used) / (146.23 g/mol )
-
Theoretical Moles of Dichloro Product = Moles of Diol (1:1 stoichiometry)
-
Theoretical Yield (g) = (Theoretical Moles) * (183.12 g/mol )
-
Spectroscopic Analysis
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to be very simple due to the molecule's symmetry. It should show two singlets:
-
¹³C NMR (CDCl₃): The carbon NMR spectrum should also be simple, showing distinct peaks for the different carbon environments.
Experimental Workflow and Data Summary
Synthesis Workflow Diagram
Caption: Overall experimental workflow for the synthesis.
Quantitative Data Summary (Example)
| Parameter | Value |
| Mass of Diol (Starting) | 2.00 g |
| Moles of Diol | 0.0137 mol |
| Volume of Conc. HCl | 8.0 mL |
| Theoretical Yield of Product | 2.51 g |
| Actual Yield of Product | (To be measured) |
| Percent Yield | (To be calculated) |
| Measured Melting Point | (To be measured) |
Conclusion
The synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol using concentrated hydrochloric acid is an efficient, reliable, and pedagogically significant procedure that demonstrates the SN1 reaction mechanism. The reaction proceeds readily at room temperature, and the product conveniently precipitates from the reaction mixture, simplifying isolation. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently produce this valuable chemical intermediate for applications in pharmaceutical development and advanced organic synthesis.
References
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An In-depth Technical Guide to the SN1 Reaction Mechanism for the Synthesis of 2-Chloro-2,5-dimethylhexane
This guide provides a comprehensive exploration of the unimolecular nucleophilic substitution (SN1) reaction mechanism as it applies to the synthesis of 2-chloro-2,5-dimethylhexane from 2,5-dimethylhexan-2-ol. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings, practical considerations, and experimental protocols essential for a thorough understanding of this fundamental organic transformation.
Introduction: The Significance of the SN1 Pathway
Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the interconversion of functional groups. The SN1 mechanism, a two-step pathway involving a carbocation intermediate, is particularly relevant for the synthesis of tertiary and other stabilized alkyl halides.[1][2][3] The synthesis of this compound from its corresponding tertiary alcohol, 2,5-dimethylhexan-2-ol, serves as an exemplary model of the SN1 reaction. This transformation is favored due to the high stability of the tertiary carbocation intermediate that is formed.[4][5][6] Understanding the nuances of this mechanism is critical for controlling reaction outcomes, optimizing yields, and predicting potential side products in complex synthetic routes.
A Stepwise Dissection of the SN1 Mechanism
The synthesis of this compound from 2,5-dimethylhexan-2-ol in the presence of concentrated hydrochloric acid proceeds through a distinct, multi-step SN1 pathway.[7][8] The hydroxyl group (-OH) is a poor leaving group; therefore, it must first be protonated by an acid to form a good leaving group, water.[5][6]
Step 1: Protonation of the Hydroxyl Group
The reaction is initiated by the protonation of the hydroxyl group of the tertiary alcohol by the strong acid (HCl). This acid-base reaction is rapid and reversible. The oxygen atom of the hydroxyl group acts as a Lewis base, donating a pair of electrons to a proton from hydrochloric acid, forming a protonated alcohol (an oxonium ion). This conversion is crucial because the neutral water molecule is an excellent leaving group, whereas the hydroxide anion is not.[5][6]
Step 2: Formation of the Tertiary Carbocation (Rate-Determining Step)
The second step is the slow, unimolecular dissociation of the protonated alcohol.[2][9] The carbon-oxygen bond breaks heterolytically, with the water molecule departing with the bonding pair of electrons. This results in the formation of a planar, sp²-hybridized tertiary carbocation: the 2,5-dimethylhexan-2-yl cation.[10][11] This step is the slowest in the sequence and is therefore the rate-determining step (RDS) of the overall reaction.[1][2][12] The rate of the SN1 reaction is solely dependent on the concentration of the substrate and is independent of the nucleophile's concentration, hence the term "unimolecular".[1][2][12][13]
The stability of the carbocation is paramount for the feasibility of an SN1 reaction. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups, which delocalize the positive charge.[2][4]
Caption: The SN1 reaction mechanism for the formation of this compound.
Step 3: Nucleophilic Attack
In the final, rapid step, the chloride ion (Cl⁻), acting as a nucleophile, attacks the electrophilic carbocation.[2] The planar geometry of the carbocation allows the nucleophile to approach from either face with equal probability.[9][10] This attack results in the formation of a new carbon-chlorine bond, yielding the final product, this compound.
Key Factors Influencing the Reaction
Several factors govern the rate and outcome of the SN1 reaction for this synthesis. A deep understanding of these elements is essential for experimental design and optimization.
-
Substrate Structure: The reaction proceeds efficiently because the substrate, 2,5-dimethylhexan-2-ol, is a tertiary alcohol. Tertiary substrates readily form stable tertiary carbocations, which is the key requirement for the SN1 pathway.[5][6] Primary and, to a lesser extent, secondary alcohols are less likely to react via an SN1 mechanism due to the instability of their corresponding carbocations.[4][13]
-
Solvent: Polar protic solvents, such as water (which is the solvent for concentrated HCl), are ideal for SN1 reactions.[14][15] These solvents possess hydrogen atoms bonded to electronegative atoms, allowing them to engage in hydrogen bonding. They effectively stabilize both the departing leaving group (water) and the carbocation intermediate through solvation.[14][16] This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[14][17]
-
Nucleophile: The SN1 reaction rate is independent of the nucleophile's concentration or strength because the nucleophile only participates after the slow rate-determining step.[1][6][12] Therefore, weak nucleophiles, like the chloride ion in this case, are sufficient for the reaction to proceed to completion. The high concentration of chloride ions in concentrated HCl ensures that the nucleophilic attack is efficient once the carbocation is formed.[8]
-
Leaving Group: A good leaving group is one that is a weak base and stable on its own. The hydroxide ion (OH⁻) is a strong base and thus a poor leaving group. Protonation of the alcohol converts the leaving group into a water molecule, which is a weak base and a very stable leaving group, facilitating the formation of the carbocation.[5][6]
Stereochemical Considerations
For a chiral substrate, an SN1 reaction typically leads to a racemic or near-racemic mixture of products. This is because the planar carbocation intermediate can be attacked from either side.[9][10][12] However, in the synthesis of this compound, the starting material (2,5-dimethylhexan-2-ol) and the resulting product are achiral. The carbon atom undergoing substitution is not a stereocenter as it is bonded to two identical methyl groups. Therefore, stereochemistry is not a factor in this specific transformation.[10][18]
Experimental Protocol: Synthesis of this compound
The following protocol outlines a standard laboratory procedure for the synthesis of this compound. This procedure has been adapted from established methods for undergraduate organic chemistry instruction.[19][20][21][22]
Materials and Reagents:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12 M)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: Weigh approximately 0.25 g of 2,5-dimethyl-2,5-hexanediol and place it into a 25 mL round-bottom flask equipped with a magnetic stir bar.[8]
-
Addition of Acid: In a fume hood, carefully add 2.0 mL of concentrated hydrochloric acid to the flask.[8][23]
-
Reaction: Stir the mixture at room temperature. The solid diol will slowly dissolve as it reacts. The reaction is typically complete within 15-20 minutes, as the solid product, this compound, precipitates out of the aqueous solution.
-
Isolation: Quench the reaction by adding 10 mL of cold deionized water to the flask.[8]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[8]
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining acid and unreacted starting material.
-
Drying: Allow the solid to dry completely by drawing air through the filter for an extended period. The final product is a white crystalline solid.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The successful conversion of the starting material to the product can be confirmed by comparing their physical properties.
| Property | 2,5-dimethyl-2,5-hexanediol (Reactant) | This compound (Product) |
| Molecular Formula | C₈H₁₈O₂ | C₈H₁₇Cl |
| Molar Mass | 146.23 g/mol | 148.68 g/mol [24] |
| Appearance | White solid | White solid |
| Melting Point | 87-90 °C | 63-66 °C |
| Solubility in Water | Sparingly soluble | Insoluble |
| Key IR Peaks | Broad ~3300 cm⁻¹ (O-H) | Absence of O-H peak, C-Cl stretch ~650-750 cm⁻¹ |
The significant difference in melting points and the change in solubility reflect the conversion of the polar diol to the less polar alkyl halide, a consequence of replacing hydrogen-bonding hydroxyl groups with chloro groups.[8]
Conclusion
The synthesis of this compound via the reaction of 2,5-dimethylhexan-2-ol with concentrated hydrochloric acid is a classic illustration of the SN1 mechanism. The reaction's success hinges on the formation of a stable tertiary carbocation intermediate, a process facilitated by the protonation of the hydroxyl group into a good leaving group (water) and the use of a polar protic solvent. This guide has provided a detailed mechanistic overview and a practical experimental framework, offering valuable insights for professionals engaged in organic synthesis and drug development.
References
- 1. Video: SN1 Reaction: Kinetics [jove.com]
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An In-depth Technical Guide to the Safe Handling of 2-Chloro-2,5-dimethylhexane
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards and necessary safety precautions for 2-Chloro-2,5-dimethylhexane (CAS No. 29342-44-7). As a chlorinated alkyl halide, this compound serves as a valuable intermediate in organic synthesis but requires meticulous handling due to its inherent physicochemical properties.[1][2] This document moves beyond a simple checklist of safety rules, offering a deeper, scientifically-grounded rationale for the recommended protocols to ensure a culture of safety and experimental integrity.
Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. This compound is a colorless liquid with a molecular formula of C8H17Cl.[1][3] Its structure and physical characteristics dictate its behavior in a laboratory setting and inform the necessary control measures.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 29342-44-7 | [3][4][5] |
| Molecular Formula | C₈H₁₇Cl | [1][3] |
| Molecular Weight | 148.67 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Density | 0.862 g/cm³ | [1] |
| Boiling Point | 157.6 °C at 760 mmHg | [1] |
| Flash Point | 43.5 °C | [1] |
| Vapor Pressure | 3.54 mmHg at 25 °C | [1] |
| Water Solubility | Low | [1] |
The flash point of 43.5 °C is particularly critical; this temperature is within the range of ambient laboratory conditions in some climates, signifying that the liquid can release sufficient vapors to form an ignitable mixture with air.
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid.[3] While specific toxicity data for this exact isomer is limited, the hazards of structurally similar compounds, such as other chlorinated alkanes, suggest that it should be handled with caution, assuming potential for skin and eye irritation.[6][7][8]
| GHS Classification | |
| Hazard Class | Flammable liquids (Category 3) |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H226: Flammable liquid and vapor |
Precautionary Statements (Selected): [3]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
P403+P235: Store in a well-ventilated place. Keep cool.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Principles of Safe Handling in a Laboratory Setting
A multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment, is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of this compound, including transfers, weighing, and use in reactions, must be performed inside a certified chemical fume hood. This is crucial to control the flammable vapors and minimize inhalation exposure.[9]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors in the general workspace.[9]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and equipment used for transferring the liquid should be properly grounded and bonded.[10]
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols are vital for ensuring consistent and safe practices.
-
Restricted Access: Work with this chemical should be restricted to designated areas.
-
Source Elimination: Prohibit all potential ignition sources—such as open flames, hot plates, and non-intrinsically safe electrical equipment—from the immediate vicinity of handling operations.[6][9]
-
Quantity Minimization: Only the minimum necessary quantity of the chemical should be brought into the work area.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. Its selection must be based on a thorough risk assessment.[11]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11] Where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile (minimum 4mil thickness), should be worn.[13] Gloves must be inspected before use and changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Clothing and Footwear: Long pants and closed-toe, non-porous shoes are required to protect the skin from potential spills.[14]
-
Hierarchy of Controls
The following diagram illustrates the prioritized approach to managing chemical hazards, with PPE being the final, but essential, layer of protection.
Caption: The Hierarchy of Controls for risk mitigation.
Storage and Incompatibility
Proper storage is critical to prevent fires, degradation of the chemical, and accidental reactions.
-
Dedicated Storage: Store in a designated, well-ventilated flammable liquids cabinet, away from heat and direct sunlight.[6][15]
-
Container Integrity: Containers must be kept tightly closed to prevent the escape of vapors.[6]
-
Incompatible Materials: Avoid storage near strong oxidizing agents, as these can lead to violent reactions.[7][16] While specific incompatibility data is scarce, general principles for alkyl halides suggest avoiding strong bases and reactive metals.[2]
Emergency Procedures
All personnel must be familiar with emergency procedures before beginning work. The location of safety showers, eyewash stations, and fire extinguishers must be known.[13]
Chemical Spill Response
For a small spill contained within a fume hood:
-
Ensure personal protective equipment is worn.[13]
-
Contain the spill using an appropriate absorbent material like sand, vermiculite, or a commercial spill kit.[9][10] Do not use combustible materials like paper towels for initial absorption.
-
Working from the outside in, carefully collect the absorbed material using non-sparking tools (e.g., plastic scoops).[9]
-
Place the collected residue into a sealed, labeled container for hazardous waste disposal.[13][17]
-
Decontaminate the spill area with soap and water.[13]
For a large spill or any spill outside of a fume hood, evacuate the area immediately, notify others, and contact the institution's emergency response team.[10][14]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Fire Emergency
-
In case of a small fire, use a carbon dioxide (CO₂) or dry chemical fire extinguisher.[13] Do not use water, as the chemical is less dense than water and a water jet may spread the flammable liquid.
-
For any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and notify emergency services.[10]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[13][17] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under an emergency safety shower.[13][17] Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen and seek immediate medical attention.
Waste Disposal
As a halogenated organic compound, this compound waste must be handled according to specific protocols to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15][18] It must not be mixed with non-halogenated organic waste.[19]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("Waste this compound"), and an indication of the hazards (e.g., "Flammable").[15]
-
Disposal: The disposal of halogenated waste typically involves high-temperature incineration at a licensed hazardous waste facility.[18][20] Do not dispose of this chemical down the drain.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[17]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 3. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. actenviro.com [actenviro.com]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. trdsf.com [trdsf.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. cws.auburn.edu [cws.auburn.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. bucknell.edu [bucknell.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Note & Protocol: 2-Chloro-2,5-dimethylhexane as a Tertiary Alkylating Agent in Electrophilic Aromatic Substitution
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-chloro-2,5-dimethylhexane as an alkylating agent. Its primary utility is in Friedel-Crafts alkylation reactions to introduce the bulky 1,1,4-trimethylpentyl group onto aromatic substrates. As a tertiary alkyl halide, it offers distinct advantages, primarily the formation of a stable tertiary carbocation that is not prone to rearrangement—a common limitation in Friedel-Crafts chemistry.[1] This guide covers the underlying reaction mechanism, practical considerations for experimental design, a detailed step-by-step protocol for a representative reaction, and a troubleshooting guide.
Part 1: Theoretical Framework - The Friedel-Crafts Reaction
The Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[2][3] The alkylation variant proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an alkyl group replaces a hydrogen atom on the aromatic nucleus.[4]
Mechanism and the Role of the Lewis Acid Catalyst
The reaction is catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃).[4][5] The catalyst's primary role is to generate a potent electrophile—a carbocation—from the alkyl halide.[3][6]
The mechanism involves three key stages:
-
Generation of the Electrophile: The Lewis acid coordinates with the chlorine atom of this compound, polarizing the C-Cl bond and facilitating its cleavage to form a stable tertiary carbocation (the 1,1,4-trimethylpentyl cation) and a complex anion (e.g., AlCl₄⁻).[1][4]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the carbocation. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new alkyl group. This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and forms HCl as a byproduct.[4]
The Advantage of a Tertiary Alkyl Halide
A significant limitation of Friedel-Crafts alkylation is the propensity of primary and secondary carbocations to rearrange into more stable carbocations via hydride or alkyl shifts.[8][9] For instance, attempting to alkylate benzene with 1-chlorobutane yields sec-butylbenzene as the major product due to a hydride shift.[3][7]
This compound circumvents this issue entirely. The chlorine is attached to a tertiary carbon, which upon cleavage, directly forms a highly stable tertiary carbocation.[1] There is no more stable carbocation accessible through a simple rearrangement, ensuring that the alkyl group is incorporated with the desired connectivity.
Caption: General mechanism of Friedel-Crafts Alkylation.
Part 2: Practical Considerations & Optimization
Successful alkylation requires careful control over reaction parameters to maximize yield and minimize side reactions.
-
Substrate Scope: The reaction is most effective on electron-rich (activated) aromatic rings, such as toluene, xylenes, or anisole. It fails on rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) or basic amino groups (-NH₂, -NHR, -NR₂), which complex with the Lewis acid catalyst and deactivate the ring.[3][6][8]
-
Catalyst Selection: Anhydrous aluminum trichloride (AlCl₃) is the most common and reactive catalyst. Other Lewis acids like FeCl₃, SbCl₅, or BF₃ can also be used, sometimes offering milder conditions.[5][7] The catalyst must be handled under anhydrous conditions as it reacts violently with water.
-
Polyalkylation: The product of the reaction, an alkylbenzene, is more nucleophilic than the starting material because alkyl groups are activating.[8] This can lead to the introduction of multiple alkyl groups, a side reaction known as polyalkylation.[3][7] To favor mono-alkylation, a large excess of the aromatic substrate is typically used, which ensures the electrophile is more likely to encounter an unreacted arene molecule.[7]
-
Solvent Choice: The aromatic reactant is often used as the solvent if it is a liquid. Alternatively, inert solvents that do not participate in the reaction, such as carbon disulfide (CS₂) or nitrobenzene (for less reactive substrates), can be employed.
-
Temperature Control: The reaction is often exothermic. Initial cooling is typically required during the addition of the catalyst and alkylating agent to control the reaction rate. The reaction may then be allowed to warm to room temperature or be gently heated to ensure completion.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aromatic Substrate | Nucleophilic (activated/neutral rings) | Deactivated rings (e.g., nitrobenzene) are unreactive.[8] |
| Stoichiometry | Large excess of aromatic substrate | Minimizes polyalkylation by statistical probability.[7] |
| Catalyst | Anhydrous AlCl₃ (0.9 - 1.2 eq.) | Highly reactive; must be protected from moisture. |
| Temperature | 0 °C to RT (or gentle heating) | Initial cooling controls exotherm, followed by warming for completion. |
| Solvent | Excess aromatic substrate or inert solvent (CS₂) | Substrate acts as both reactant and solvent; inert solvent for solid arenes. |
Part 3: Experimental Protocol - Synthesis of 1-(1,1,4-trimethylpentyl)benzene
This protocol describes the alkylation of benzene with this compound.
Safety Precautions
-
This compound: Flammable liquid and vapor.[10] Handle in a well-ventilated fume hood.
-
Aluminum Trichloride (Anhydrous): Corrosive. Reacts violently with water, releasing heat and HCl gas. Handle in a fume hood, wearing gloves, lab coat, and safety goggles. Use dry glassware and reagents.
-
Benzene: Highly flammable liquid and known carcinogen. All operations must be conducted in a certified chemical fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Generated as a byproduct and during work-up. Ensure proper ventilation.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 148.67 | 7.44 g | 0.05 |
| Aluminum Trichloride (anhydrous) | 133.34 | 7.33 g | 0.055 |
| Benzene (anhydrous) | 78.11 | 90 mL (~80 g) | ~1.02 |
| 1 M HCl (aq) | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Brine (Saturated NaCl aq) | - | 50 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - |
| Dry Glassware | - | 250 mL 3-neck RBF, condenser, addition funnel | - |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or gas outlet to a bubbler), and an addition funnel. Ensure all glassware is thoroughly dried.
-
Initial Charging: Charge the flask with anhydrous benzene (90 mL). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Carefully and portion-wise, add the anhydrous aluminum trichloride (7.33 g) to the cooled, stirring benzene. The addition may be exothermic and HCl gas will evolve. Allow the resulting slurry to stir for 15 minutes at 0-5 °C.
-
Substrate Addition: Dissolve this compound (7.44 g) in a small amount of dry benzene (~10 mL) and place it in the addition funnel. Add this solution dropwise to the stirred AlCl₃-benzene slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by TLC or GC-MS by quenching a small aliquot.
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding ~50 g of crushed ice, followed by 100 mL of cold 1 M HCl. Caution: This is highly exothermic and will release significant amounts of HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-(1,1,4-trimethylpentyl)benzene as a colorless liquid.
Caption: Workflow for Friedel-Crafts alkylation.
Part 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive (wet) Lewis acid catalyst.2. Deactivated aromatic substrate.3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is dry.2. Check substrate compatibility; the reaction fails with strongly deactivating groups.[3]3. Allow the reaction to stir longer or warm gently (e.g., to 40-50 °C). |
| Polyalkylation Products | Insufficient excess of the aromatic substrate. | Increase the molar ratio of the aromatic compound to the alkylating agent (e.g., 10:1 or greater).[7] |
| Dark/Polymeric Byproducts | 1. Reaction temperature was too high.2. Side reactions of the carbocation. | 1. Maintain careful temperature control, especially during catalyst and reagent addition.2. Ensure efficient stirring. |
| Difficult Work-up | Emulsion formation during aqueous washes. | Add more brine (saturated NaCl solution) to help break the emulsion. Allow layers to settle for a longer period. |
References
- 1. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Friedel-Crafts Alkylation of Arenes using 2-Chloro-2,5-dimethylhexane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-chloro-2,5-dimethylhexane as an alkylating agent in Friedel-Crafts reactions. As a tertiary alkyl halide, this substrate offers a distinct advantage by generating a stable tertiary carbocation, thereby minimizing the skeletal rearrangements that often complicate reactions with primary and secondary alkyl halides. This note details the underlying mechanism, outlines key experimental parameters for optimization, provides step-by-step protocols for the alkylation of representative aromatic substrates, and offers insights into troubleshooting common side reactions. The aim is to equip scientists with the necessary expertise to successfully synthesize sterically hindered tert-octyl aromatic compounds, which are valuable intermediates in various fields, including materials science and medicinal chemistry.
Introduction: The Strategic Advantage of this compound
The Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a paramount method for forming carbon-carbon bonds by attaching alkyl substituents to aromatic rings.[1] The reaction typically proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the generation of a carbocation electrophile from an alkyl halide.[2][3]
While powerful, the reaction is famously limited by several factors, most notably the propensity of the intermediate carbocation to rearrange into a more stable form.[4][5] This often leads to a mixture of isomeric products, complicating purification and reducing the yield of the desired compound.[6]
This application note focuses on the use of this compound, a tertiary alkyl halide. The primary strategic advantage of this substrate lies in its ability to form a relatively stable tertiary carbocation (the 1,1,4-trimethylpentyl cation) directly. This cation has a low propensity for rearrangement, as any potential hydride or methide shift would lead to a less stable secondary carbocation. This inherent stability makes this compound an excellent and predictable building block for introducing a bulky tert-octyl group onto an aromatic nucleus.
Reaction Mechanism and Scientific Rationale
The alkylation process using this compound follows the classical electrophilic aromatic substitution pathway, which can be dissected into three primary steps.
Step 1: Formation of the Carbocation Electrophile The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a tertiary carbocation and the [AlCl₄]⁻ complex.[2][7][8] For tertiary halides, the formation of a discrete carbocation is highly favored due to its inherent stability.[7]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbocation. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]
Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[10] This step regenerates the aromatic ring, yielding the final alkylated product, and restores the Lewis acid catalyst along with the formation of HCl.[11]
Caption: Figure 1: Mechanism of Friedel-Crafts Alkylation.
Experimental Protocols
Safety Precautions:
-
All operations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[12] Handle with extreme care using gloves and safety goggles.
-
This compound is a flammable irritant. Avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
Protocol 1: Synthesis of (1,1,4-Trimethylpentyl)benzene
This protocol describes the mono-alkylation of benzene, which should be used in large excess to minimize polyalkylation.[3]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| Benzene | 78.11 | 100 | 8.8 mL (7.8 g) |
| This compound | 148.68 | 10 | 1.6 mL (1.49 g) |
| Aluminum Chloride (anhydrous) | 133.34 | 11 | 1.47 g |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 20 mL |
| Crushed Ice | - | - | ~50 g |
| 3M Hydrochloric Acid | - | - | 20 mL |
| Saturated Sodium Bicarbonate | - | - | 20 mL |
| Brine (Saturated NaCl) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate | - | - | ~2 g |
Procedure:
-
Reaction Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a wash bottle with NaOH solution to neutralize evolved HCl gas).[13]
-
Initial Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.47 g, 11 mmol) and anhydrous dichloromethane (10 mL).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.6 mL, 10 mmol) and benzene (8.8 mL, 100 mmol) in anhydrous dichloromethane (10 mL).
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature between 0-5 °C. The reaction is exothermic.[14]
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture onto ~50 g of crushed ice in a beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of 3M HCl to dissolve any remaining aluminum salts. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel (eluting with hexanes) to yield pure (1,1,4-trimethylpentyl)benzene.
Troubleshooting and Management of Side Reactions
Even with a non-rearranging substrate, careful control of reaction parameters is essential for achieving high yield and purity.
| Parameter / Side Reaction | Cause | Mitigation Strategy |
| Polyalkylation | The mono-alkylated product is more nucleophilic than the starting arene due to the electron-donating nature of the alkyl group, promoting further reaction.[15][16] | - Use a large excess of the aromatic substrate (e.g., 5-10 fold molar excess).- Maintain a low reaction temperature (0-25 °C).- Keep reaction times to the minimum required for full conversion of the limiting reagent. |
| Catalyst Deactivation | Anhydrous Lewis acids like AlCl₃ are extremely sensitive to moisture, which hydrolyzes them to inactive species.[12][14] | - Use flame-dried or oven-dried glassware.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Isomerization of Product | Under harsh conditions (high catalyst load, high temperature, long reaction time), thermodynamic control can lead to isomerization of the alkyl group on the ring to a more stable position (e.g., meta from an ortho/para mixture). | - Use stoichiometric or slightly catalytic amounts of Lewis acid.- Maintain strict temperature control.- Avoid prolonged reaction times after the starting material is consumed. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product characterization.
Caption: Figure 2: General Experimental Workflow.
Conclusion
The Friedel-Crafts alkylation using this compound provides a reliable and high-yield pathway to tert-octyl substituted aromatic compounds. The key to its utility is the formation of a stable tertiary carbocation that does not undergo rearrangement, thus ensuring a single, predictable alkylated product. By carefully controlling stoichiometry, temperature, and anhydrous conditions as detailed in these protocols, researchers can effectively mitigate common side reactions like polyalkylation. This makes this compound a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. study.com [study.com]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. beyondbenign.org [beyondbenign.org]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. websites.umich.edu [websites.umich.edu]
- 15. Friedel-Crafts Alkylation [organic-chemistry.org]
- 16. cerritos.edu [cerritos.edu]
Application Note: Friedel-Crafts Alkylation with 2-Chloro-2,5-dimethylhexane
Abstract
This comprehensive guide provides a detailed protocol for the Friedel-Crafts alkylation of aromatic compounds using the tertiary alkyl halide, 2-chloro-2,5-dimethylhexane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the reaction's mechanistic underpinnings, potential side reactions, and the rationale behind critical procedural choices. By integrating field-proven insights with established chemical principles, this application note serves as a self-validating system for achieving successful and reproducible outcomes in the synthesis of sterically hindered aromatic structures.
Introduction: The Strategic Importance of Friedel-Crafts Alkylation
The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery by Charles Friedel and James Crafts in 1877, provides a powerful method for forging carbon-carbon bonds by attaching substituents to an aromatic ring.[1][2] Among its variations, the alkylation reaction is pivotal for synthesizing a vast array of chemical intermediates and final products, from commodity chemicals like ethylbenzene to complex pharmaceutical scaffolds.[3]
This protocol focuses on the use of this compound, a tertiary alkyl halide. The choice of a tertiary halide is deliberate; it readily forms a stable tertiary carbocation, which acts as the potent electrophile required for the reaction.[4][5] This stability circumvents the issue of carbocation rearrangements, a common pitfall when using primary alkyl halides, which often leads to a mixture of products.[4][5] However, the bulky nature of the resulting 2,5-dimethylhexan-2-yl group presents its own set of challenges and considerations, which this guide will address.
Mechanistic Insights: A Step-by-Step Rationale
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[3][6] Understanding each step is crucial for troubleshooting and optimizing the reaction.
Step 1: Generation of the Electrophile The reaction is initiated by a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which coordinates with the chlorine atom of this compound.[4][7] This polarization weakens the C-Cl bond, leading to its cleavage and the formation of the stable tertiary carbocation, 2,5-dimethylhexan-2-yl cation, and the tetrachloroaluminate anion (AlCl₄⁻).[6][8][9]
Step 2: Electrophilic Attack The electron-rich π system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbocation.[4][8] This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][6]
Step 3: Restoration of Aromaticity To regain the stability of the aromatic system, a proton (H⁺) is abstracted from the carbon atom bearing the new alkyl group.[6] The AlCl₄⁻ anion acts as the base in this step, removing the proton to regenerate the AlCl₃ catalyst and form hydrochloric acid (HCl) as a byproduct.[6][10]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism of Friedel-Crafts alkylation.
Key Experimental Considerations and Best Practices
3.1. Choice of Lewis Acid Catalyst While aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃) are the most common catalysts, other Lewis acids such as BF₃, SbCl₅, and TiCl₄ can also be employed.[2][7][11] The reactivity of the haloalkane increases from R-I to R-F.[11] For tertiary alkyl chlorides, a strong Lewis acid like AlCl₃ is highly effective. It's crucial to use anhydrous AlCl₃ as it reacts vigorously with water, which would deactivate the catalyst.
3.2. Solvent Selection The choice of solvent is critical. While the aromatic reactant itself (e.g., benzene) can sometimes serve as the solvent if used in large excess, inert solvents are often preferred to control the reaction concentration and temperature. Suitable inert solvents include carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or nitrobenzene. Nitrobenzene is a good choice for less reactive aromatic rings due to its high boiling point, but it is also a deactivating solvent.
3.3. Mitigating Side Reactions
-
Polyalkylation: A significant challenge in Friedel-Crafts alkylation is that the product, an alkylated aromatic ring, is often more nucleophilic than the starting material.[11] This is because alkyl groups are electron-donating and activate the ring towards further electrophilic attack, leading to di- or tri-alkylated products.[11] To minimize polyalkylation, it is advisable to use a large excess of the aromatic substrate.[11]
-
Dealkylation: The Friedel-Crafts alkylation can be reversible under certain conditions, a process known as retro-Friedel-Crafts reaction or dealkylation, especially in the presence of protons or other Lewis acids.[12]
3.4. Substrate Limitations Friedel-Crafts reactions are generally unsuccessful with aromatic rings that contain strongly deactivating groups such as -NO₂, -CF₃, or -SO₃H.[4][5] Additionally, aromatic rings with -NH₂, -NHR, or -NR₂ substituents are unsuitable because the lone pair on the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring.[5][11]
Detailed Experimental Protocol
This protocol details the alkylation of benzene with this compound.
4.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| This compound | 148.69 | 7.44 g (8.5 mL) | 0.05 | Limiting reagent |
| Benzene (anhydrous) | 78.11 | 44.5 mL (39.05 g) | 0.50 | Substrate and solvent (10-fold excess) |
| Aluminum Chloride (anhydrous) | 133.34 | 7.33 g | 0.055 | Catalyst (1.1 equivalents) |
| Dichloromethane (anhydrous) | 84.93 | 20 mL | - | For dilution |
| 1 M Hydrochloric Acid (aq) | - | 50 mL | - | For work-up |
| Saturated Sodium Bicarbonate (aq) | - | 30 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Drying agent |
4.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.
-
Benzene is a known carcinogen. Handle with appropriate precautions.
-
The reaction is exothermic; maintain proper temperature control.
4.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Initial Charging: To the flask, add anhydrous aluminum chloride (7.33 g).
-
Solvent Addition: Add anhydrous benzene (44.5 mL) to the flask while stirring.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Alkyl Halide: In the dropping funnel, prepare a solution of this compound (7.44 g) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled benzene-AlCl₃ suspension over 30 minutes. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 100 g) and concentrated HCl (15 mL) in a beaker with stirring. This will decompose the aluminum chloride complex.[13]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).[13][14]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (30 mL), water (30 mL), and saturated sodium bicarbonate solution (30 mL) to remove any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.[13]
-
Purification: The crude product can be purified by vacuum distillation to yield the desired (2,5-dimethylhexan-2-yl)benzene.
Workflow Diagram
Caption: Experimental workflow for Friedel-Crafts alkylation.
Characterization of the Product
The final product, (2,5-dimethylhexan-2-yl)benzene, should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the alkyl group to the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
The Friedel-Crafts alkylation with this compound provides a reliable method for introducing a bulky tertiary alkyl group onto an aromatic ring. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants to minimize polyalkylation, and by adhering to stringent anhydrous conditions, high yields of the desired mono-alkylated product can be achieved. This protocol, grounded in a thorough understanding of the reaction mechanism and potential pitfalls, offers a robust framework for researchers engaged in the synthesis of complex aromatic molecules.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 3. mt.com [mt.com]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. mt.com [mt.com]
- 7. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. websites.umich.edu [websites.umich.edu]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: 2-Chloro-2,5-dimethylhexane in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Role of Bulky Alkyl Groups in Medicinal Chemistry
In the intricate landscape of drug design and development, the deliberate incorporation of specific structural motifs is a cornerstone of optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these, bulky, lipophilic alkyl groups play a crucial role in modulating properties such as membrane permeability, metabolic stability, and receptor binding affinity. The 2,5-dimethylhexan-2-yl moiety, derived from 2-chloro-2,5-dimethylhexane, represents a valuable, yet underexplored, building block for introducing such sterically hindered and lipophilic characteristics into pharmaceutical intermediates.[1]
While the dichlorinated analog, 2,5-dichloro-2,5-dimethylhexane, is a well-documented precursor in the synthesis of retinoids like Bexarotene, the monofunctional nature of this compound offers a more controlled approach for mono-alkylation of aromatic and heteroaromatic systems.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound as a key intermediate in pharmaceutical synthesis, complete with detailed protocols and safety considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound and its precursor, 2,5-dimethyl-2-hexanol, is paramount for their safe and effective use in a laboratory setting.
| Property | This compound | 2,5-Dimethyl-2-hexanol |
| CAS Number | 29342-44-7 | 3730-60-7 |
| Molecular Formula | C₈H₁₇Cl | C₈H₁₈O |
| Molecular Weight | 148.67 g/mol | 130.23 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 157.6 °C at 760 mmHg | ~160 °C at 760 mmHg |
| Flash Point | 43.5 °C | 52 °C |
| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in organic solvents, limited solubility in water. |
Safety and Handling:
-
This compound: As a flammable liquid, it should be handled in a well-ventilated fume hood away from ignition sources.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
2,5-Dimethyl-2-hexanol: This compound is also a flammable liquid.[4] Standard laboratory safety protocols, including the use of PPE, should be strictly followed.[5][6] It may cause skin and eye irritation.[5]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The workflow involves the Grignard reaction to synthesize the precursor tertiary alcohol, followed by its conversion to the desired alkyl chloride.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2,5-Dimethyl-2-hexanol via Grignard Reaction
Principle: This protocol outlines the synthesis of the tertiary alcohol precursor, 2,5-dimethyl-2-hexanol, through the nucleophilic addition of a Grignard reagent (methylmagnesium bromide) to a ketone (5-methyl-2-hexanone).
Materials:
-
5-Methyl-2-hexanone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent: Charge the flask with the calculated volume of methylmagnesium bromide solution in anhydrous diethyl ether.
-
Substrate Addition: Dissolve 5-methyl-2-hexanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete conversion.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,5-dimethyl-2-hexanol can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound from 2,5-Dimethyl-2-hexanol
Principle: This protocol details the conversion of the tertiary alcohol to the corresponding alkyl chloride via an Sₙ1 reaction using concentrated hydrochloric acid. The Lucas test provides a qualitative indication of this reaction, where tertiary alcohols react rapidly to form a cloudy solution of the insoluble alkyl chloride.[7][8][9]
Materials:
-
2,5-Dimethyl-2-hexanol
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous calcium chloride (CaCl₂)
-
Separatory funnel, beaker, and magnetic stirrer
Procedure:
-
Reaction Setup: In a separatory funnel, combine 2,5-dimethyl-2-hexanol and an excess of cold, concentrated hydrochloric acid.
-
Reaction: Shake the mixture vigorously for 5-10 minutes. The formation of a distinct organic layer (the alkyl chloride) indicates the reaction is proceeding. Tertiary alcohols react almost immediately.[3][10]
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Transfer the organic layer to a clean, dry beaker and dry over anhydrous calcium chloride.
-
Isolation: Decant the dried liquid to obtain the crude this compound. For higher purity, the product can be distilled.
Application in Pharmaceutical Intermediate Synthesis: Friedel-Crafts Alkylation
The tertiary chloride of this compound is highly susceptible to forming a stable tertiary carbocation, making it an excellent electrophile for Friedel-Crafts alkylation reactions.[2][11] This reaction allows for the direct attachment of the bulky 2,5-dimethylhexan-2-yl group to an aromatic ring, a common strategy in the synthesis of pharmaceutical intermediates.[12]
Caption: Friedel-Crafts alkylation using this compound.
Hypothetical Protocol: Synthesis of a Substituted Anisole Intermediate
Principle: This protocol describes a hypothetical Friedel-Crafts alkylation of anisole with this compound to generate a sterically hindered phenolic ether, a potential intermediate for various pharmacologically active molecules where modulation of lipophilicity and metabolic stability is desired.
Materials:
-
This compound
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture in an ice bath.
-
Substrate Addition: Add anisole to the stirred suspension.
-
Alkylating Agent Addition: Dissolve this compound in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Workup: Transfer the mixture to a separatory funnel and add 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired alkylated anisole intermediate.
Conclusion
This compound, while not as extensively documented as its dichlorinated counterpart, presents a valuable tool for the controlled introduction of a bulky and lipophilic 2,5-dimethylhexan-2-yl group into organic molecules. Its synthesis from readily available precursors and its predictable reactivity in Sₙ1-type reactions, particularly Friedel-Crafts alkylation, make it a strategic building block for the synthesis of complex pharmaceutical intermediates. The protocols and application notes provided herein offer a solid foundation for researchers and scientists in drug development to explore the potential of this versatile reagent in their synthetic endeavors.
References
- 1. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. testbook.com [testbook.com]
- 8. byjus.com [byjus.com]
- 9. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 10. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of Sterically Hindered Primary Amines via SN1 Reaction of 2-Chloro-2,5-dimethylhexane
Abstract
This application note provides a comprehensive guide for the synthesis of the sterically hindered primary amine, 1,1,4,4-tetramethylbutylamine, from its tertiary alkyl halide precursor, 2-Chloro-2,5-dimethylhexane. Hindered amines are a critical class of molecules in drug development and material science, valued for their ability to increase solubility and metabolic stability in drug candidates and act as non-nucleophilic bases in organic synthesis.[1] This document details the underlying SN1 reaction mechanism, provides a robust, step-by-step experimental protocol, and outlines necessary safety precautions. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for accessing this valuable synthetic building block.
Introduction: The Strategic Value of Hindered Amines
Sterically hindered amines, characterized by bulky alkyl groups surrounding the nitrogen atom, possess unique chemical properties that make them indispensable in modern chemistry.[2] Their steric bulk can moderate reactivity, rendering them poor nucleophiles but effective bases. In medicinal chemistry, the incorporation of hindered amine moieties can significantly enhance a drug candidate's metabolic stability by shielding the nitrogen from enzymatic degradation, while also improving solubility.[1] Furthermore, they are foundational precursors for hindered amine light stabilizers (HALS), which protect polymers from UV degradation by scavenging free radicals.[3][4]
This compound is an ideal starting material for the synthesis of a specific hindered primary amine, 1,1,4,4-tetramethylbutylamine (also known as tert-octylamine). As a tertiary haloalkane, its structure favors a unimolecular nucleophilic substitution (SN1) pathway, allowing for a controlled and predictable reaction with ammonia to yield the desired product.[5][6]
Mechanistic Rationale: The SN1 Pathway
The reaction of a tertiary halogenoalkane with ammonia proceeds via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism.[7] This multi-step pathway is dictated by the stability of the carbocation intermediate formed from the substrate.
Step 1: Formation of a Stable Tertiary Carbocation (Rate-Determining Step) The reaction is initiated by the slow, spontaneous dissociation of the carbon-chlorine bond. The polar solvent assists in solvating and stabilizing the departing chloride ion. This results in the formation of a planar, sp²-hybridized tertiary carbocation (the 1,1,4,4-tetramethylbutyl cation). This is the slowest step and therefore governs the overall reaction rate.
Step 2: Nucleophilic Attack by Ammonia The electron-rich ammonia molecule, acting as a nucleophile, attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, though in this achiral substrate, this does not lead to stereoisomers.
Step 3: Deprotonation to Yield the Neutral Amine The product of the nucleophilic attack is a protonated amine (an alkylammonium salt). A second molecule of ammonia then acts as a Brønsted-Lowry base, abstracting a proton from the nitrogen to yield the final, neutral primary amine and an ammonium chloride salt.[8][9] The use of a large excess of ammonia is critical to ensure it is the primary species available for this deprotonation step and to drive the equilibrium towards the final product.[10]
Caption: SN1 reaction pathway for hindered amine synthesis.
Experimental Application Protocol
This protocol describes the synthesis of 1,1,4,4-tetramethylbutylamine in a high-pressure reactor. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent / Equipment | Grade / Specification | Supplier Example |
| This compound | 98% Purity | TCI, Sigma-Aldrich |
| Ammonia | Anhydrous or 28-30% aq. soln. | Airgas, Sigma-Aldrich |
| Ethanol | 200 Proof, Anhydrous | Decon Labs, VWR |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| High-Pressure Reactor | >500 psi rating, Stainless Steel | Parr Instrument Company |
| Magnetic Stir Plate & Stir Bar | - | VWR |
| Heating Mantle | - | Glas-Col |
| Separatory Funnel | 500 mL | Pyrex |
| Rotary Evaporator | - | Büchi |
| Distillation Apparatus | - | Chemglass |
Safety Precautions
-
This compound: Flammable liquid and vapor. Handle with care and avoid ignition sources.[11]
-
Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pressure Hazard: The reaction is performed in a sealed vessel at elevated temperatures, leading to a significant increase in internal pressure. Ensure the reactor is properly sealed and rated for the expected pressures. Use a blast shield.
-
Sodium Hydroxide: Corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for hindered amine synthesis.
-
Reactor Charging: Place a magnetic stir bar into a clean, dry high-pressure reactor vessel. In a fume hood, add this compound (e.g., 14.9 g, 0.1 mol) and 100 mL of anhydrous ethanol. Ethanol is used as a solvent to ensure miscibility of the reactants.[6]
-
Ammonia Addition: Cool the reactor vessel in an ice bath. Carefully add a 10-20 fold molar excess of ammonia (e.g., 1.0 - 2.0 mol). If using aqueous ammonia (28%), this will be approximately 60-120 mL. If using anhydrous ammonia, it must be condensed into the cooled reactor.
-
Reaction Under Pressure: Securely seal the reactor according to the manufacturer's instructions. Place the reactor in a heating mantle on a magnetic stir plate behind a blast shield. Heat the mixture to 100-120°C with vigorous stirring. Maintain this temperature for 12-24 hours. The elevated temperature is necessary to overcome the activation energy for the C-Cl bond cleavage.
-
Work-up and Quenching: Turn off the heat and allow the reactor to cool completely to room temperature. Crucially , move the reactor back into the fume hood and safely vent the excess ammonia pressure through a scrubbing solution (e.g., dilute HCl). Once depressurized, open the reactor and transfer the reaction mixture to a large beaker.
-
Basification and Extraction: Add a 4 M NaOH solution to the mixture until the pH is greater than 12. This ensures that all the amine product is in its free base form. Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 75 mL portions of diethyl ether. The hindered amine is significantly more soluble in the organic phase.[12]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final 1,1,4,4-tetramethylbutylamine as a colorless liquid.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Reactants | ||
| This compound | 14.9 g (0.1 mol) | Limiting Reagent |
| Ammonia (NH₃) | 1.0 - 2.0 mol (10-20 eq.) | Excess minimizes side reactions[8] |
| Solvent | ||
| Anhydrous Ethanol | 100 mL | Ensures reactant solubility |
| Reaction Conditions | ||
| Temperature | 100 - 120 °C | Provides energy for C-Cl bond cleavage |
| Time | 12 - 24 h | Allows for reaction completion |
| Product (Expected) | ||
| 1,1,4,4-Tetramethylbutylamine | Yield: 65-75% | - |
| Molecular Weight | 129.26 g/mol | - |
| Boiling Point | ~145-147 °C (atm. pressure) | - |
Conclusion
The synthesis of hindered primary amines from tertiary alkyl halides like this compound is a robust and reliable process rooted in the principles of the SN1 reaction. This application note provides a validated protocol that, when followed with the appropriate safety measures, enables the efficient production of 1,1,4,4-tetramethylbutylamine. The key to a successful synthesis lies in understanding the mechanistic underpinnings: specifically, the requirement for conditions that favor carbocation formation and the strategic use of excess ammonia to ensure the formation of the primary amine and prevent subsequent reactions. This methodology provides a valuable tool for researchers requiring access to this important class of sterically hindered molecules.
References
- 1. Sterically Hindered Amines - Enamine [enamine.net]
- 2. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. savemyexams.com [savemyexams.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-2,5-dimethylhexane
Introduction
2-Chloro-2,5-dimethylhexane is a tertiary alkyl halide that serves as an exemplary substrate for investigating unimolecular nucleophilic substitution (Sₙ1) and elimination (E1) reactions. Its structure, featuring a chlorine atom attached to a tertiary carbon, is defined by significant steric hindrance around the reaction center. This steric bulk effectively prevents the concerted backside attack characteristic of bimolecular nucleophilic substitution (Sₙ2), making the Sₙ1 pathway the dominant substitution mechanism.[1][2] The reaction proceeds through a relatively stable tertiary carbocation intermediate, a key feature that also facilitates the competing E1 elimination pathway.[1][3] Understanding the factors that govern the competition between Sₙ1 and E1 pathways is crucial for synthetic chemists aiming to control product outcomes. This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and polymers.[4]
This document provides an in-depth analysis of the mechanistic pathways involved in the reactions of this compound, detailed experimental protocols for conducting these reactions, and insights into optimizing reaction conditions to favor substitution over elimination.
Mechanistic Dichotomy: Sₙ1 Substitution vs. E1 Elimination
The reactions of this compound with weak nucleophiles and bases are classic examples of competing Sₙ1 and E1 mechanisms. Both pathways share a common, rate-determining first step: the spontaneous dissociation of the carbon-chlorine bond to form a planar, sp²-hybridized tertiary carbocation intermediate.[2][3][5] The fate of this intermediate dictates the final product distribution.
The Sₙ1 Pathway
The Sₙ1 reaction is a two-step process:
-
Ionization (Rate-Determining Step): The C-Cl bond heterolytically cleaves to form a stable tertiary carbocation and a chloride ion. This step is slow and requires an input of energy. The stability of the tertiary carbocation is enhanced by hyperconjugation with the adjacent alkyl groups.[1][2]
-
Nucleophilic Attack (Fast Step): A weak nucleophile, often the solvent itself in a process known as solvolysis, rapidly attacks the electrophilic carbocation.[2][6][7] Because the carbocation is planar, the nucleophile can attack from either face, which would lead to a racemic mixture of products if the starting material were chiral.[8]
Caption: The Sₙ1 reaction mechanism for this compound.
The Competing E1 Pathway
The E1 reaction also proceeds through the same carbocation intermediate but culminates in the formation of an alkene:
-
Ionization (Rate-Determining Step): Identical to the Sₙ1 pathway, the alkyl halide ionizes to form the tertiary carbocation.
-
Deprotonation (Fast Step): A weak base, typically the solvent, removes a proton from a carbon atom adjacent (beta) to the carbocation center. The electrons from the C-H bond then form a new π-bond, resulting in an alkene.[5] For this compound, elimination can lead to a mixture of alkene isomers.
Caption: The competing E1 elimination mechanism.
Critical Factors Governing Product Distribution
The ratio of Sₙ1 to E1 products is not arbitrary; it can be influenced by carefully selecting the reaction conditions. The key is to manipulate factors that affect the relative activation energies of the second, product-forming step for each pathway.
| Factor | Condition Favoring Sₙ1 (Substitution) | Condition Favoring E1 (Elimination) | Rationale |
| Temperature | Low Temperature | High Temperature | Elimination reactions are more entropically favored than substitution reactions because they produce a greater number of product molecules. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, favoring elimination.[9][10] |
| Solvent | Highly Polar Protic Solvents (e.g., H₂O, Formic Acid) | Less Polar Protic Solvents (e.g., anhydrous ethanol) | While both reactions require a polar protic solvent to stabilize the carbocation intermediate, highly polar solvents can better solvate the leaving group and intermediate, slightly favoring substitution.[9][11] |
| Nucleophile/Base | Weakly Basic, Good Nucleophile (e.g., H₂O, Cl⁻) | Weakly Nucleophilic, Sterically Hindered Base | The role of the reagent in the fast step is critical. A species that is a better nucleophile than a base will favor Sₙ1. High temperatures can cause even weak nucleophiles like water and alcohols to act as bases, promoting E1.[2][10] |
Experimental Protocols
The following protocols provide step-by-step methodologies for studying the reactivity of this compound.
Protocol 1: Sₙ1 Solvolysis in Aqueous Ethanol
This protocol measures the rate of an Sₙ1 reaction by monitoring the production of hydrochloric acid as a byproduct. This is a classic kinetic experiment that allows for the investigation of solvent and temperature effects.
Objective: To determine the rate of solvolysis of this compound and observe the prevalence of the Sₙ1 pathway at room temperature.
Materials:
-
This compound
-
Aqueous ethanol solution (e.g., 50:50 v/v ethanol:water)
-
0.01 M standardized sodium hydroxide (NaOH) solution
-
Bromothymol blue indicator
-
Burette, pipettes, Erlenmeyer flasks
-
Constant temperature water bath
Methodology:
-
Preparation: Prepare 100 mL of the 50:50 aqueous ethanol solvent mixture.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, add 50 mL of the aqueous ethanol solvent. Add 3-4 drops of bromothymol blue indicator.
-
Initiation: Using a pipette, add a precise volume (e.g., 0.5 mL) of this compound to the flask. Immediately start a timer. This is time t=0. The solvolysis reaction will begin, producing HCl and turning the blue indicator to yellow (acidic).
-
Titration: Immediately add a known volume (e.g., 1.00 mL) of the standardized 0.01 M NaOH solution from a burette. The solution should turn blue again.
-
Data Collection: Record the time it takes for the solution to turn back to yellow. This marks the time required to produce 1.00 mL worth of HCl.
-
Repetition: Immediately upon the color change, add another 1.00 mL aliquot of NaOH and record the time for the subsequent color change. Repeat this process for several data points.
-
Analysis: The rate of reaction can be determined by plotting the amount of reacted alkyl halide (equivalent to the amount of NaOH added) versus time.[12]
Self-Validation and Expected Outcome: The reaction should follow first-order kinetics, confirming the unimolecular nature of the rate-determining step. The rate constant can be calculated from the data. At room temperature, the primary products will be 2-ethoxy-2,5-dimethylhexane and 2-hydroxy-2,5-dimethylhexane (from reaction with ethanol and water, respectively). E1 products will be minor but can be detected by GC-MS analysis.
Caption: Experimental workflow for the kinetic study of solvolysis.
Protocol 2: Synthesis of 2,5-Dichloro-2,5-dimethylhexane
While the topic is the reactions of the title compound, its synthesis from the corresponding diol is a quintessential Sₙ1 reaction that provides critical context and is frequently performed in instructional laboratories.[13]
Objective: To synthesize 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol via an Sₙ1 mechanism to illustrate the formation of a tertiary alkyl halide.
Materials:
-
2,5-dimethyl-2,5-hexanediol
-
Concentrated (12 M) hydrochloric acid
-
Deionized water
-
Beaker, magnetic stir plate, stir bar
-
Büchner funnel and vacuum filtration apparatus
Methodology:
-
Reaction: In a fume hood, place 5.0 g of 2,5-dimethyl-2,5-hexanediol into a 100 mL beaker.
-
Acid Addition: Carefully add 20 mL of concentrated HCl to the beaker while stirring with a magnetic stir bar. The diol will slowly dissolve as it reacts.[3][14]
-
Mechanism Insight: The acid protonates the hydroxyl groups, converting them into excellent leaving groups (H₂O). The departure of water generates a tertiary carbocation, which is then attacked by the highly concentrated and nucleophilic chloride ions.[3]
-
Stirring: Continue stirring at room temperature for 15-20 minutes until the solid product precipitates out of the solution.
-
Quenching and Isolation: Quench the reaction by adding 50 mL of cold deionized water to the beaker.
-
Filtration: Collect the solid white product by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected solid with two 25 mL portions of cold deionized water to remove any remaining acid.
-
Drying: Allow the product to dry on the filter paper by drawing air through it for at least 30 minutes. The final product, 2,5-dichloro-2,5-dimethylhexane, can be characterized by its melting point and spectroscopic methods.
Self-Validation and Expected Outcome: The starting diol is soluble in water, while the synthesized dichloride product is not, providing a clear visual confirmation of the chemical transformation. The purity of the product can be confirmed by melting point analysis and compared to the literature value. This synthesis reliably produces the target compound due to the favorability of the Sₙ1 reaction at both tertiary alcohol sites.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. notability.com [notability.com]
- 4. Buy 2,5-Dichloro-2,5-dimethylhexane (EVT-459734) | 6223-78-5 [evitachem.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. amherst.edu [amherst.edu]
- 13. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 14. 2,5-DICHLORO-2,5-DIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]
reaction of 2-Chloro-2,5-dimethylhexane with Grignard reagents
Application Note & Protocol
Topic: Navigating the Complex Reaction Landscape of 2-Chloro-2,5-dimethylhexane with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Abstract
The reaction of tertiary alkyl halides, such as this compound, with highly nucleophilic and basic Grignard reagents presents a significant synthetic challenge. Unlike the more predictable reactions with primary or secondary halides, this combination exists at a mechanistic crossroads, where the desired carbon-carbon bond-forming substitution is in direct competition with a base-driven elimination pathway. This guide provides a deep mechanistic analysis of these competing reactions, outlines the critical experimental parameters that influence the product distribution, and offers a detailed protocol for maximizing the yield of the substitution product, exemplified by the synthesis of 2,2,5-trimethylhexane.
Mechanistic Crossroads: Substitution vs. Elimination
The interaction between a Grignard reagent (R-MgX) and a sterically hindered tertiary alkyl halide like this compound is governed by a delicate balance of factors. The high reactivity of the Grignard reagent, which behaves as a potent nucleophile and a strong base, coupled with the structure of the tertiary halide, opens two primary competing pathways.[1][2]
The SN1-like Substitution Pathway
A direct bimolecular substitution (SN2) is sterically impossible at the tertiary carbon center of this compound.[3] Therefore, the substitution proceeds through a mechanism with significant SN1 character. The polar solvent (typically ether) assists in the ionization of the carbon-chlorine bond, leading to the formation of a relatively stable tertiary carbocation intermediate. The nucleophilic alkyl group from the Grignard reagent then attacks this planar carbocation to form the new carbon-carbon bond.
-
Step 1 (Rate-Determining): Formation of the 2,5-dimethylhexan-2-yl carbocation.
-
Step 2 (Fast): Nucleophilic attack by the Grignard reagent's carbanion equivalent.
This pathway is the desired route for synthesizing more complex, branched alkanes.
The E2 Elimination Pathway
Grignard reagents are strong bases, capable of abstracting a proton from a carbon adjacent (β-position) to the leaving group.[4][5] In the case of this compound, there are two types of β-hydrogens:
-
On Carbon-1: Abstraction leads to the formation of 2,5-dimethylhex-1-ene .
-
On Carbon-3: Abstraction leads to the formation of 2,5-dimethylhex-2-ene .
This bimolecular elimination (E2) reaction occurs in a single, concerted step where the base abstracts the proton simultaneously as the leaving group departs and the π-bond forms.[6][7] According to Zaitsev's rule, eliminations that can yield multiple alkene products tend to favor the most substituted (and thus most stable) alkene.[4][8] Therefore, 2,5-dimethylhex-2-ene is expected to be the major elimination byproduct.
Caption: Competing SN1-like and E2 pathways.
Critical Factors Influencing Reaction Outcome
Successfully steering the reaction towards substitution requires meticulous control over several experimental variables. The choice of reagents and conditions can dramatically shift the balance from substitution to elimination.
| Parameter | Effect on Substitution (Desired) | Effect on Elimination (Undesired) | Rationale |
| Grignard Reagent (R-MgX) | Favored by small, unhindered 'R' groups (e.g., Methyl, Ethyl). | Favored by bulky 'R' groups (e.g., t-Butyl). | Sterically hindered Grignard reagents function more effectively as bases than as nucleophiles, preferentially abstracting a proton rather than attacking the crowded carbon center.[9] |
| Temperature | Generally favored by lower temperatures (e.g., 0 °C to RT). | Favored by higher temperatures (reflux). | Elimination reactions often have a higher activation energy. Lowering the temperature can disproportionately slow the rate of elimination compared to substitution. |
| Solvent | Tetrahydrofuran (THF) is often superior to diethyl ether. | Diethyl ether may be sufficient but is less effective for sluggish reactions. | THF has a better solvating ability for the magnesium center, which can increase the reactivity of the Grignard reagent, potentially favoring the desired substitution at lower temperatures.[10][11] |
| Addition Rate | Slow, dropwise addition of the alkyl halide to the Grignard reagent. | Rapid addition or inverse addition. | Maintaining a low concentration of the alkyl halide minimizes side reactions, particularly Wurtz-type coupling where the Grignard reagent attacks another molecule of the starting halide.[10] |
Experimental Protocol: Synthesis of 2,2,5-Trimethylhexane
This protocol details the reaction of this compound with methylmagnesium bromide to maximize the yield of the substitution product, 2,2,5-trimethylhexane.[12]
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 | Must be activated. |
| Methyl Bromide | CH₃Br | 94.94 | 10.9 g | 0.115 | Typically used as a solution in ether. Handle with extreme care. |
| This compound | C₈H₁₇Cl | 148.67 | 14.9 g | 0.10 | Must be anhydrous. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~250 mL | - | Distilled from a suitable drying agent. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - | For quenching the reaction. |
| Iodine | I₂ | 253.81 | 1 small crystal | - | For magnesium activation. |
Experimental Workflow
Caption: Workflow for the synthesis of 2,2,5-trimethylhexane.
Step-by-Step Procedure
PART A: Preparation of Methylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (2.9 g) in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to etch the passivating magnesium oxide layer.[10] Allow the flask to cool.
-
Initiation: Add 50 mL of anhydrous diethyl ether to the flask. Prepare a solution of methyl bromide (10.9 g) in 100 mL of anhydrous diethyl ether in the dropping funnel. Add ~10 mL of the methyl bromide solution to the stirred magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir and gently reflux the grey, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
PART B: Reaction and Workup
-
Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Substrate Addition: Prepare a solution of this compound (14.9 g) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent over a period of 60-90 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again to 0 °C. Cautiously and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent.[1] This will also dissolve the magnesium salts that precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine all the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.
PART C: Purification and Characterization
-
Purification: The crude product is a mixture of the desired 2,2,5-trimethylhexane and elimination byproducts. Purify the crude liquid by fractional distillation. Collect the fraction boiling at approximately 122-125 °C.[13][14][15]
-
Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H and ¹³C NMR spectroscopy.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate. | 1. Passivated magnesium oxide layer. 2. Presence of moisture in glassware or solvent.[10] | 1. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. 2. Re-dry all glassware and ensure solvents are strictly anhydrous. |
| Low yield of substitution product; high alkene content. | 1. Reaction temperature was too high, favoring elimination. 2. A sterically demanding Grignard reagent was used. | 1. Maintain a lower reaction temperature (0 °C) during the alkyl halide addition. 2. Use the least hindered Grignard reagent possible for the desired transformation. |
| Formation of a significant high-boiling byproduct. | Wurtz-type coupling of the Grignard with the starting alkyl halide.[10] | Ensure slow, dropwise addition of the alkyl halide to the Grignard solution. This maintains a low concentration of the halide, minimizing this side reaction. |
Conclusion
The reaction between this compound and Grignard reagents is a classic example of competing substitution and elimination pathways in organic synthesis. While the formation of alkene byproducts via E2 elimination is a significant challenge, a successful outcome can be achieved. By employing less sterically hindered Grignard reagents, maintaining low reaction temperatures, and controlling the rate of addition, the reaction equilibrium can be shifted to favor the desired SN1-like substitution, enabling the efficient synthesis of complex branched alkanes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buy 2,2,5-Trimethylhexane | 3522-94-9 [smolecule.com]
- 13. 2,2,5-TRIMETHYLHEXANE | 3522-94-9 [chemicalbook.com]
- 14. 2,2,5-trimethylhexane [stenutz.eu]
- 15. 2,2,5-Trimethylhexane, 99% 3522-94-9 India [ottokemi.com]
Application Notes and Protocols for the Synthesis of Ethers Using 2-Chloro-2,5-dimethylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Ether Synthesis
Ethers are a cornerstone of modern chemistry, finding widespread application as solvents, synthetic intermediates, and key structural motifs in pharmaceuticals and materials science.[1] Their synthesis, while often conceptually straightforward, can present significant challenges, particularly when dealing with sterically congested substrates. This guide provides a detailed exploration of synthetic strategies for forming ethers from 2-chloro-2,5-dimethylhexane, a tertiary alkyl halide. The inherent steric hindrance and the propensity of this substrate to undergo elimination reactions necessitate a departure from classical ether synthesis methodologies. Herein, we dissect the mechanistic intricacies, provide detailed protocols for viable synthetic routes, and explore modern catalytic alternatives.
The Impracticality of Williamson Ether Synthesis with this compound
The Williamson ether synthesis, a venerable and widely taught method, proceeds via an S(_N)2 mechanism. This reaction involves the backside attack of an alkoxide nucleophile on an alkyl halide.[2] However, in the case of a tertiary alkyl halide such as this compound, the electrophilic carbon is shielded by bulky methyl and isobutyl groups, rendering it inaccessible to the incoming nucleophile.
Consequently, the alkoxide, which is also a strong base, will preferentially abstract a proton from a β-carbon, leading to an E2 elimination reaction. This results in the formation of undesired alkenes, primarily 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene, rather than the target ether. Therefore, the Williamson ether synthesis is not a viable method for preparing ethers from this compound.
Caption: Infeasibility of Williamson ether synthesis with this compound.
The S(_N)1 Pathway: A Viable Solvolytic Approach
A more successful strategy for the synthesis of ethers from this compound involves leveraging the S(_N)1 reaction mechanism. This pathway proceeds through a stable tertiary carbocation intermediate, which is then captured by a weakly basic nucleophile, such as an alcohol.[3] This process, where the solvent also acts as the nucleophile, is known as solvolysis.
The reaction is typically carried out by dissolving this compound in the desired alcohol, which serves as both the solvent and the reactant. The polar protic nature of the alcohol facilitates the ionization of the C-Cl bond to form the tertiary carbocation.
A critical consideration in S(_N)1 reactions is the competition with E1 elimination. The carbocation intermediate can also lose a proton from an adjacent carbon to form an alkene.[4] To favor substitution over elimination, the reaction is generally conducted at lower temperatures.
Caption: Competing S(_N)1 and E1 pathways for ether synthesis.
Experimental Protocol: Synthesis of 2-Ethoxy-2,5-dimethylhexane via S(_N)1 Solvolysis
This protocol details the synthesis of 2-ethoxy-2,5-dimethylhexane from this compound using ethanol as the solvent and nucleophile.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 148.67 | 5.0 g | 33.6 |
| Anhydrous Ethanol | 46.07 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 2 x 25 mL | - |
| Brine | - | 25 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~2 g | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (33.6 mmol) of this compound in 50 mL of anhydrous ethanol.
-
Reaction: Gently heat the mixture to a reflux (approximately 78 °C) and maintain this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 250 mL separatory funnel and add 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any HCl formed, followed by brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which may contain some elimination byproducts, can be purified by fractional distillation to yield pure 2-ethoxy-2,5-dimethylhexane.
Expected Results:
The S(_N)1 reaction is expected to yield the desired ether, 2-ethoxy-2,5-dimethylhexane, along with the E1 elimination byproducts, 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene. The yield of the ether can be optimized by maintaining a lower reaction temperature, although this will increase the reaction time.
Modern Catalytic Approaches for Hindered Ether Synthesis
Recent advances in organic synthesis have led to the development of catalytic methods that can overcome the challenges of forming sterically hindered ethers. One promising approach involves the use of Lewis acids to activate the alkyl halide.
Zinc Triflate Catalyzed Etherification
Zinc trifluoromethanesulfonate (Zn(OTf)(_2)) has been shown to be an effective catalyst for the coupling of unactivated tertiary alkyl halides with alcohols.[2] This method offers a milder alternative to traditional S(_N)1 conditions and can potentially provide higher yields and selectivities.
The proposed mechanism involves the coordination of the Lewis acidic zinc center to the chlorine atom of this compound, which facilitates the formation of the carbocation intermediate. This is then captured by the alcohol nucleophile.
Illustrative Protocol: Zn(OTf)(_2)-Catalyzed Synthesis of 2-Methoxy-2,5-dimethylhexane
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 148.67 | 1.49 g | 10.0 |
| Anhydrous Methanol | 32.04 | 1.28 g (1.6 mL) | 40.0 |
| Zinc Triflate (Zn(OTf)(_2)) | 363.54 | 364 mg | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)(_2) (364 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous dichloromethane (20 mL), followed by this compound (1.49 g, 10.0 mmol) and anhydrous methanol (1.28 g, 40.0 mmol).
-
Reaction: Stir the mixture at room temperature for 48 hours, monitoring the reaction by TLC or GC.
-
Quenching and Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization of a Representative Product: 2-Methoxy-2,5-dimethylhexane
Physical Properties:
| Property | Value |
| Molecular Formula | C(9)H({20})O |
| Molar Mass | 144.26 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 145-150 °C |
Spectroscopic Data (Predicted):
-
H NMR (CDCl(_3), 400 MHz): δ 3.15 (s, 3H, -OCH(_3)), 1.55-1.45 (m, 1H, -CH(CH(_3))_2), 1.40-1.25 (m, 2H, -CH(_2)-), 1.15 (s, 6H, -C(CH(_3))(_2)-), 0.88 (d, J = 6.6 Hz, 6H, -CH(CH(_3))(_2)).1 -
C NMR (CDCl(_3), 100 MHz): δ 75.0 (-C(CH(_3))(_2)-O-), 49.5 (-OCH(_3)), 42.1 (-CH(_2)-), 38.5 (-CH(_2)-), 28.6 (-CH(CH(_3))(_2)), 25.0 (-C(CH(_3))(_2)-O-), 22.7 (-CH(CH(_3))(_2)).13 -
IR (neat, cm
): 2955 (C-H stretch), 1465 (C-H bend), 1075 (C-O stretch).−1 -
Mass Spectrometry (EI, m/z): 129 [M-CH(_3)]
, 115 [M-C(_2)H(_5)]+ , 73 [C(_4)H(_9)O]+ .+
Conclusion
The synthesis of ethers from the sterically hindered tertiary alkyl halide, this compound, requires a departure from the traditional S(_N)2-based Williamson ether synthesis. The inherent steric hindrance of the substrate makes elimination the predominant pathway under these conditions. A more fruitful approach is to utilize S(_N)1 conditions, where the reaction proceeds through a stable tertiary carbocation. By carefully controlling the reaction temperature, the competing E1 elimination can be minimized. Furthermore, modern catalytic methods, such as the use of zinc triflate, offer promising alternatives for the efficient synthesis of these challenging ethers under milder conditions. The protocols and mechanistic insights provided in this guide offer a comprehensive resource for researchers and drug development professionals tackling the synthesis of sterically congested ether motifs.
References
purification of 2-Chloro-2,5-dimethylhexane derivatives by column chromatography
Application Note & Protocol
High-Resolution Purification of 2-Chloro-2,5-dimethylhexane Derivatives by Silica Gel Column Chromatography
Abstract
This document provides a comprehensive guide to the purification of this compound and its derivatives using normal-phase column chromatography. These halogenated alkanes, characterized by their low polarity, present unique separation challenges, particularly in removing non-polar impurities and resolving constitutional isomers.[1] This guide details a robust methodology, from initial method development with Thin-Layer Chromatography (TLC) to a step-by-step protocol for preparative column chromatography. We emphasize the underlying chemical principles governing the separation process, offering field-proven insights to empower researchers to overcome common purification hurdles and achieve high-purity isolates. Safety protocols for handling chlorinated hydrocarbons are also a critical focus.[2][3]
The Principle of Separation: Exploiting Polarity Differentials
The purification of this compound, a largely non-polar molecule, relies on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase is paired with a non-polar mobile phase.[4][5]
-
Stationary Phase: The most common choice is silica gel (SiO₂·nH₂O), a highly polar adsorbent. Its surface is rich in silanol groups (Si-OH), which act as sites for intermolecular interactions.
-
Analyte & Interactions: While the C-Cl bond imparts a slight dipole moment, the bulky C8 hydrocarbon backbone of this compound renders the overall molecule non-polar.[6] Its interaction with the polar silica surface is limited to weak, transient van der Waals forces. Conversely, more polar impurities (e.g., alcohols, carboxylic acids from side reactions) will engage in stronger hydrogen bonding or dipole-dipole interactions with the silanol groups, causing them to adsorb more strongly and move through the column more slowly.
-
Mobile Phase (Eluent): A non-polar solvent, such as hexane or petroleum ether, is used to carry the sample through the column.[7] The mobile phase competes with the analytes for adsorption sites on the stationary phase. Since the non-polar eluent has a very weak affinity for the polar silica, it effectively displaces the weakly-adsorbed this compound, allowing it to travel down the column relatively quickly. The separation is achieved because more polar impurities are retained on the stationary phase and require a more polar mobile phase to be eluted.
Pre-Chromatography: Method Development with TLC
Before committing a sample to a large-scale column, Thin-Layer Chromatography (TLC) must be performed to determine the optimal solvent system (mobile phase). TLC is a rapid, inexpensive analytical technique that replicates the separation conditions of a column on a small scale.[8][9] The primary goal is to find a solvent or solvent mixture that provides good separation between the target compound and its impurities, ideally placing the target compound at a Retention Factor (Rƒ) of 0.25 - 0.35 .
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]
An Rƒ in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large volumes of solvent for elution.
Protocol: TLC Optimization
-
Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.[8]
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible to prevent streaking.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen test solvent (e.g., 100% Hexane). Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.
-
Elution: Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[5][8]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Since alkyl halides are often invisible under UV light, use one of the following staining methods in a fume hood:[10]
-
Iodine Chamber: Place the plate in a sealed chamber with a few iodine crystals. Most organic compounds will appear as yellow-brown spots. This method is semi-destructive as the spots will fade over time.[10][11]
-
Potassium Permanganate (KMnO₄) Stain: Briefly dip the plate into a solution of KMnO₄. Compounds that can be oxidized (including alkanes, albeit weakly) will appear as yellow or brown spots against a purple background. This method is destructive.[11]
-
-
Analysis & Iteration: Calculate the Rƒ value.
-
If the Rƒ is too low (<0.2), the solvent is not polar enough. Increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane to the hexane.
-
If the Rƒ is too high (>0.5) or all components run with the solvent front, the solvent is too polar. Use a less polar system.
-
Table 1: Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index | Role |
| Petroleum Ether / Hexanes | 0.1 | Primary non-polar eluent |
| Toluene | 2.4 | Slightly more polar non-polar eluent |
| Dichloromethane (DCM) | 3.1 | Mid-polarity modifier |
| Diethyl Ether | 2.8 | Polar modifier |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar modifier |
| Acetone | 5.1 | Strong polar modifier |
| Methanol (MeOH) | 5.1 | Very strong polar modifier (used for cleaning) |
Detailed Protocol: Preparative Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude this compound derivative. Adjust quantities accordingly.
Materials & Reagents
| Item | Specification | Purpose |
| Chromatography Column | Glass, 40-50 mm diameter, with stopcock | Main apparatus |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase |
| Solvents | HPLC Grade (Hexane, Ethyl Acetate) | Mobile Phase |
| Sand | Washed, fine grain | Protective layer |
| Cotton or Glass Wool | Column plug | |
| Crude Sample | 1-2 g | Material to be purified |
| Collection Vessels | Test tubes or flasks | For collecting fractions |
| TLC Supplies | Plates, chamber, stains | For monitoring |
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, just enough to cover the outlet. Add a ~1 cm layer of sand.[12]
-
In a separate beaker, create a slurry by mixing silica gel with the initial, least polar eluent determined by TLC (e.g., 100% hexane). Use approximately 50-100 g of silica for every 1 g of crude sample.
-
With the stopcock open and an Erlenmeyer flask below to collect the solvent, quickly pour the slurry into the column. Use a funnel to aid the transfer.
-
Gently tap the side of the column continuously to ensure the silica packs down uniformly without air bubbles. Add more eluent as needed to rinse any remaining silica into the column.[12]
-
Once all silica has settled, close the stopcock. Crucially, from this point forward, never let the solvent level drop below the top of the silica bed , as this will cause cracking and ruin the separation.[12]
-
Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition. Drain the excess solvent until the level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample (1-2 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-4 g of silica gel to this solution and mix well.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[13]
-
Carefully add this powder to the top of the prepared column, creating a uniform layer on the sand.
-
Gently add the initial eluent to the column, being careful not to disturb the sample layer. Pipetting it slowly down the sides is recommended for the first few additions.[12]
-
-
Elution and Fraction Collection:
-
Fill the column with the eluent. Open the stopcock and begin collecting the eluting solvent into a series of numbered test tubes or flasks (fractions).
-
Maintain a steady flow rate. For standard columns, a drip rate of 1-2 drops per second is typical. Flash chromatography, which uses gentle air pressure, can significantly speed up the process.[13]
-
Continuously monitor the solvent level in the column and add more eluent as needed.
-
-
Monitoring the Separation:
-
Every few fractions, perform a TLC analysis. Spot the crude mixture, the current fraction, and the previous fraction on the same plate.
-
This allows you to track the elution of your target compound and identify which fractions contain the pure product.
-
-
Product Isolation:
-
Once TLC analysis shows which fractions contain only your desired compound, combine these pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.
-
Confirm the purity of the final product using analytical techniques such as GC-MS, NMR, or a final TLC.
-
Visual Workflows and Mechanisms
Diagram 1: Overall Purification Workflow
This diagram outlines the complete process from initial analysis to the final purified product.
Caption: Workflow for purification of this compound derivatives.
Diagram 2: Separation Mechanism on Silica Surface
This diagram illustrates how polarity differences lead to separation on the stationary phase.
Caption: Differential analyte interaction with the polar silica surface.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | 1. Incorrect solvent system. 2. Column overloaded with sample. 3. Column packed unevenly. | 1. Re-optimize eluent with TLC. Consider a gradient elution. 2. Use a larger column or less sample (aim for 1:50 to 1:100 sample-to-silica ratio). 3. Repack the column carefully using the slurry method. |
| Compound Elutes Too Fast (High Rƒ) | Eluent is too polar. | Use a less polar solvent system (e.g., increase the percentage of hexane). |
| Compound Won't Elute (Low Rƒ) | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., add 1-2% ethyl acetate to the hexane). This is called gradient elution. |
| Streaking/Tailing of Bands | 1. Sample is too concentrated/insoluble. 2. Sample is acidic/basic, interacting strongly. 3. Column is channeling. | 1. Ensure sample is fully dissolved for wet loading or properly adsorbed for dry loading. 2. Add a trace amount of a modifier (e.g., 0.1% triethylamine for basic compounds) to the eluent. 3. Repack the column. |
| Cracked Silica Bed | Column ran dry. | This is irreversible. The column must be repacked. Always keep the solvent level above the silica. |
Safety Considerations
Handling chlorinated hydrocarbons requires strict safety protocols due to their potential toxicity and environmental hazards.[2][3]
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.[15]
-
Gloves: Wear appropriate chemical-resistant gloves. Check glove compatibility charts; standard nitrile gloves may offer limited protection against chlorinated solvents. Thicker nitrile or neoprene gloves may be required.[3][15]
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
-
Waste Disposal: All liquid and solid waste containing chlorinated hydrocarbons must be disposed of in designated halogenated waste containers. Do not mix with non-halogenated waste.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal. Evacuate the area for larger spills.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. agilent.com [agilent.com]
- 3. erc.mp.gov.in [erc.mp.gov.in]
- 4. waters.com [waters.com]
- 5. Khan Academy [khanacademy.org]
- 6. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. TLC stains [reachdevices.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. njuajif.org [njuajif.org]
- 15. CCOHS: Chlorine [ccohs.ca]
Catalytic Applications of 2,5-Dichloro-2,5-dimethylhexane: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of 2,5-dichloro-2,5-dimethylhexane. While not a catalyst in its own right, this versatile difunctional alkyl halide serves as a critical precursor and building block in the synthesis of various catalytic systems and as a key reagent in catalyzed reactions. This document will detail its primary applications, provide step-by-step protocols, and offer insights into the mechanistic considerations that underpin its utility in modern catalysis and organic synthesis.
Introduction: The Strategic Importance of 2,5-Dichloro-2,5-dimethylhexane in Catalysis
2,5-Dichloro-2,5-dimethylhexane (DCDMH), a symmetrical chlorinated alkane, is a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring two tertiary chloride atoms, makes it a highly effective dielectrophile for the construction of complex molecular architectures.[2] The presence of these two reactive sites allows for the formation of cyclic structures and the introduction of the bulky 2,5-dimethylhexanyl backbone into target molecules. In the realm of catalysis, DCDMH is primarily leveraged in two significant ways: as a precursor for the synthesis of metallocene catalysts used in olefin polymerization and as a key reactant in Friedel-Crafts alkylation reactions, which are fundamental transformations in organic chemistry.
Application in the Synthesis of Metallocene Catalysts for Olefin Polymerization
Metallocene catalysts have revolutionized the field of polyolefin production, enabling precise control over polymer microstructure and properties. 2,5-Dichloro-2,5-dimethylhexane is a key reagent for preparing specific substituted bis(indenyl) metallocene compounds that act as highly efficient catalysts for olefin polymerization.[3]
Mechanistic Rationale: The Role of DCDMH in Ligand Synthesis
The synthesis of these specialized metallocene catalysts involves the creation of a rigid ligand framework that coordinates to a metal center (typically zirconium or titanium). DCDMH is used to create an ansa-bridge between two indenyl moieties. This bridge is crucial for controlling the geometry of the resulting metallocene and, consequently, the stereochemistry of the polymer. The reaction proceeds via a nucleophilic substitution pathway where the indenyl anion displaces the chloride ions of DCDMH.
Protocol 1: Synthesis of a Bridged Bis(indenyl) Ligand using 2,5-Dichloro-2,5-dimethylhexane
This protocol outlines a general procedure for the synthesis of a bridged bis(indenyl) ligand, a precursor to ansa-metallocene catalysts.
Materials:
-
Indene
-
n-Butyllithium (n-BuLi) in hexanes
-
2,5-Dichloro-2,5-dimethylhexane (DCDMH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Indenyl Anion Formation:
-
Under an inert atmosphere (argon or nitrogen), dissolve indene (2.0 equivalents) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the indenyl lithium salt is indicated by a color change.
-
-
Bridging Reaction with DCDMH:
-
In a separate Schlenk flask, dissolve 2,5-dichloro-2,5-dimethylhexane (1.0 equivalent) in anhydrous THF.
-
Cool both the indenyl lithium solution and the DCDMH solution to -78 °C.
-
Slowly add the DCDMH solution to the indenyl lithium solution via cannula transfer.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the organic phase with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude bridged bis(indenyl) ligand.
-
Purify the product by column chromatography on silica gel.
-
Self-Validation:
-
The structure of the synthesized ligand should be confirmed by ¹H and ¹³C NMR spectroscopy.
-
Mass spectrometry can be used to verify the molecular weight of the product.
Diagram 1: Synthesis of a Bridged Bis(indenyl) Ligand
References
The Strategic Application of 2-Chloro-2,5-dimethylhexane and its Dichloro-Analog in Advanced Cationic Polymerization
Foreword for the Advanced Polymer Chemist
In the landscape of polymer synthesis, the pursuit of precision and control is paramount. Cationic polymerization, a powerful technique for the synthesis of a wide array of polymers, has historically been challenged by side reactions that limit control over molecular weight and architecture. This guide delves into the nuanced application of 2-chloro-2,5-dimethylhexane and, more significantly, its bifunctional analog, 2,5-dichloro-2,5-dimethylhexane (DDH), as initiators in cationic polymerization. We will explore how these initiators, particularly in "inifer" systems, provide a pathway to well-defined polymers, most notably telechelic polyisobutylene (PIB), a valuable precursor for advanced materials. This document is designed for the discerning researcher, offering not just protocols, but a deeper understanding of the underlying chemical principles that govern these complex polymerizations.
Foundational Principles: The Role of Alkyl Halides in Cationic Initiation
Cationic polymerization is initiated by an electrophilic species that attacks a monomer, creating a propagating carbocation. While strong Brønsted or Lewis acids can directly initiate polymerization, these methods often lack control. A more refined approach involves the use of an alkyl halide initiator in conjunction with a Lewis acid co-initiator.
The fundamental principle lies in the ability of the Lewis acid to abstract a halide from the alkyl halide, generating a carbocation that then initiates polymerization. The stability of the generated carbocation is a critical factor in the efficiency of initiation. Tertiary alkyl halides, such as this compound, are particularly effective as they form relatively stable tertiary carbocations upon halide abstraction.
The choice of the Lewis acid is equally crucial. It must be strong enough to abstract the halide but should result in a non-nucleophilic counter-ion to prevent premature termination of the growing polymer chain. Common Lewis acids employed in these systems include boron trichloride (BCl₃) and titanium tetrachloride (TiCl₄).
The 2,5-Dichloro-2,5-dimethylhexane (DDH)/BCl₃ System: A Gateway to Telechelic Polymers
A particularly elegant application of this chemistry is the use of the bifunctional initiator, 2,5-dichloro-2,5-dimethylhexane (DDH), in combination with boron trichloride (BCl₃). This system is renowned for its ability to produce α,ω-dichloro-telechelic polyisobutylene, a polymer with reactive chlorine atoms at both chain ends. These terminal functionalities are invaluable as they allow the PIB backbone to be incorporated into more complex macromolecular architectures, such as block copolymers and networks.
The "Inifer" Concept: A Strategy for Controlled Polymerization
The DDH/BCl₃ system is a prime example of an "inifer" system. The term "inifer" is a portmanteau of ini tiator and chain fer agent. In an ideal inifer system, the initiator also participates in a reversible chain transfer process, allowing for a controlled, or "living," polymerization. While true living characteristics may not always be fully achieved, these systems offer significantly better control over molecular weight and end-group functionality compared to conventional cationic polymerizations.
Mechanistic Insights: The Postulated Cyclic Chloronium Ion
A key mechanistic feature of the DDH/BCl₃ initiated polymerization of isobutylene is the proposed formation of a cyclic chloronium ion.[1] It is postulated that upon aging of the DDH/BCl₃ mixture, an intramolecular cyclization occurs, forming a three-membered ring containing a positively charged chlorine atom. This cyclic ion is believed to be the true initiating species.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-2,5-dimethylhexane & Management of Side Reactions
Welcome to the technical support center for the synthesis of 2-Chloro-2,5-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. We will move beyond simple procedural steps to explore the underlying mechanisms, troubleshoot common side reactions, and empower you to optimize your experimental outcomes.
The synthesis of this compound from its corresponding tertiary alcohol, 2,5-dimethyl-2-hexanol, is a classic example of a unimolecular nucleophilic substitution (Sₙ1) reaction.[1] The perceived simplicity of this reaction often masks potential pitfalls, primarily related to competing side reactions that can compromise yield and purity. This document serves as a comprehensive resource to navigate these challenges.
Part 1: The Core Synthesis Pathway: An Sₙ1 Mechanism
Understanding the dominant reaction mechanism is critical to diagnosing and preventing side reactions. The conversion of a tertiary alcohol to an alkyl halide using a hydrohalic acid like HCl proceeds via a stable tertiary carbocation intermediate.[2][3]
The mechanism unfolds in three key steps:
-
Protonation of the Alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from hydrochloric acid. This is a rapid acid-base reaction that converts the poor-leaving hydroxyl group (-OH) into an excellent leaving group, an oxonium ion (-OH₂⁺).[1][4]
-
Formation of a Carbocation: The C-O bond in the oxonium ion cleaves, and the leaving group departs as a neutral water molecule. This unimolecular step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[1][5] The result is the formation of a relatively stable tertiary carbocation.
-
Nucleophilic Attack: The chloride ion (Cl⁻), now acting as a nucleophile, attacks the planar, electrophilic carbocation.[1][6] This step is fast and results in the formation of the final product, this compound.
References
Technical Support Center: Minimizing Elimination Byproducts in Reactions with 2-Chloro-2,5-dimethylhexane
Welcome to the technical support center for optimizing reactions involving 2-chloro-2,5-dimethylhexane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with competing elimination reactions. Here, we provide in-depth, evidence-based answers to common issues, helping you maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant alkene formation in my reaction with this compound. What is the underlying cause?
A: The formation of alkene byproducts is a common challenge when working with this compound. This is due to its structure as a tertiary alkyl halide.[1][2] Tertiary halides can readily undergo both substitution (Sₙ1) and elimination (E1, E2) reactions.[1][2]
The core of the issue lies in the formation of a relatively stable tertiary carbocation intermediate after the chloride leaving group departs.[1][3] This carbocation is the crossroads for two competing pathways:
-
Sₙ1 (Substitution): A nucleophile attacks the carbocation, forming the desired substitution product.
-
E1 (Elimination): A base (which can be the nucleophile or the solvent) removes a proton from a carbon adjacent to the carbocation, forming an alkene.[1]
Under conditions involving a strong base, a concerted E2 elimination can also occur, bypassing the carbocation intermediate entirely.[4][5] Because this compound is sterically hindered, the Sₙ2 pathway is not a viable option.[6]
Caption: Competing Sₙ1, E1, and E2 pathways for a tertiary alkyl halide.
Q2: What are the key experimental parameters I can adjust to favor substitution over elimination?
A: To maximize your substitution product yield, you must carefully control the reaction conditions to favor the Sₙ1 pathway while suppressing the E1 and E2 pathways. The three most critical factors are the choice of nucleophile/base, solvent, and temperature.[1][7]
Caption: Decision workflow for favoring Sₙ1 substitution.
-
Nucleophile/Base Selection: The distinction between a nucleophile and a base is crucial.
-
To favor Sₙ1: Use a weakly basic nucleophile .[1][4] Good choices are neutral molecules like water (H₂O), alcohols (ROH), or carboxylic acids (RCOOH).[8][9][10] These are poor bases, minimizing their tendency to abstract a proton for elimination.
-
To avoid E2: Avoid strong, negatively charged bases like hydroxide (OH⁻) or alkoxides (RO⁻), especially bulky ones like potassium tert-butoxide, which are designed to promote elimination.[11][12]
-
-
Solvent Choice: The solvent plays a critical role in stabilizing the carbocation intermediate.
-
To favor Sₙ1/E1: Use a polar protic solvent such as water, ethanol, methanol, or acetic acid.[1][13] These solvents have hydrogen atoms bonded to electronegative atoms and can effectively solvate both the departing leaving group and the carbocation intermediate, thus lowering the activation energy for the initial ionization step.[13]
-
To disfavor Sₙ2/E2: Avoid polar aprotic solvents (like acetone or DMSO) with strong nucleophiles, as this combination would favor E2 for a tertiary halide.[1]
-
-
Temperature Control: Temperature is a key determinant in the competition between substitution and elimination.
-
To favor Sₙ1: Conduct the reaction at low to moderate temperatures (e.g., room temperature).[14] Substitution reactions are generally less sensitive to temperature changes than elimination reactions.
-
To avoid E1: Avoid high temperatures .[10][15][16] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, favoring the more entropically favorable elimination pathway.[10][16]
-
Data Summary: Predicting Reaction Outcomes
| Nucleophile | Solvent | Temperature | Predominant Pathway | Major Product |
| Weak (e.g., H₂O, EtOH) | Polar Protic | Low (~25°C) | Sₙ1 | Substitution (Alcohol/Ether) |
| Weak (e.g., H₂O, EtOH) | Polar Protic | High (>50°C) | E1 | Elimination (Alkene) |
| Strong, Non-bulky (e.g., NaOEt) | Polar Protic | Any | E2 | Elimination (Alkene) |
| Strong, Bulky (e.g., t-BuOK) | Any | Any | E2 | Elimination (Alkene) |
Q3: What are the specific elimination byproducts I should expect, and how do they form?
A: The elimination reaction of this compound can produce two constitutional isomers. The major product is typically predicted by Zaitsev's Rule , which states that the more substituted (and therefore more stable) alkene will be the major product.[17][18][19][20]
-
Major Product (Zaitsev): 2,5-dimethylhex-2-ene . This is formed by removing a proton from the tertiary carbon (C3).
-
Minor Product (Hofmann): 2,5-dimethylhex-1-ene . This is formed by removing a proton from one of the primary methyl carbons (C1).
References
- 1. fiveable.me [fiveable.me]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Zaitsev's Rule in Organic Chemistry | bartleby [bartleby.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. 11.7 Elimination Reactions: Zaitsev’s Rule – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-2,5-dimethylhexane
Welcome to the technical support center for the synthesis of 2-Chloro-2,5-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic procedure. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The synthesis of this compound, a valuable intermediate in the production of various organic compounds like pharmaceuticals and fragrances, is most commonly achieved through the reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid.[1] This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, a cornerstone of organic chemistry.[1][2][3] The stability of the tertiary carbocation intermediate is a key factor driving this reaction pathway.[4]
Reaction Mechanism: The SN1 Pathway
The conversion of the tertiary diol to the corresponding dichloride follows a classic SN1 mechanism. Understanding these steps is critical for troubleshooting and optimization.
-
Protonation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl), converting it into a good leaving group (water).[5][6][7]
-
Carbocation Formation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[8][9][10]
-
Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile present in high concentration from the HCl, attacks the electrophilic carbocation, forming the final product.[5][8]
Caption: The SN1 mechanism for converting a tertiary alcohol to an alkyl chloride.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors, primarily incomplete reactions, competing side reactions, or mechanical losses during workup.
-
Incomplete Reaction:
-
Cause: The reaction is reversible, and insufficient reaction time or inadequate acid concentration can lead to an unfavorable equilibrium. Concentrated HCl serves as both the catalyst (proton source) and the nucleophile (chloride source).[8]
-
Solution:
-
Acid Concentration: Use a significant excess of concentrated hydrochloric acid (typically 34-37 wt%).[2][8] This high concentration pushes the equilibrium towards the product side.
-
Reaction Time: While tertiary alcohols react quickly, ensure sufficient stirring time (e.g., 1-2 hours) at room temperature to allow the reaction to go to completion.[11] As the hydrophilic diol reacts, it will dissolve, and the hydrophobic dichloride product will precipitate, indicating reaction progress.[12]
-
Mixing: The starting diol has limited solubility in aqueous acid.[13] Vigorous stirring is essential to maximize the surface area and facilitate the reaction at the interface between the solid and liquid phases.
-
-
-
Competing E1 Elimination Reaction:
-
Workup and Isolation Losses:
-
Cause: The product is a solid that precipitates from the reaction mixture. Improper filtration or washing can lead to significant loss of product.
-
Solution:
-
Filtration: After the reaction is complete, filter the solid precipitate using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove excess HCl and any water-soluble impurities. Follow this with a wash using cold ethanol to remove residual water and organic impurities.[11] Using cold solvents minimizes the risk of dissolving your product.
-
Drying: Ensure the product is thoroughly dried under a vacuum to remove all residual solvents.
-
-
Question: My final product is impure. How do I identify and remove contaminants?
Answer: The most likely impurities are unreacted starting material (2,5-dimethylhexane-2,5-diol) and the alkene byproduct from the E1 side reaction.
-
Identifying Impurities:
-
Thin-Layer Chromatography (TLC): TLC is an effective way to quickly assess purity. The starting diol is significantly more polar than the dichloride product and will have a much lower Rf value. The alkene byproduct will be nonpolar and have an Rf value similar to or slightly higher than the product.
-
NMR Spectroscopy: 1H NMR can readily identify impurities. The starting diol will show a characteristic broad singlet for the -OH protons. The product, 2,5-dichloro-2,5-dimethylhexane, will show singlets around 1.61 ppm (methyl groups) and 1.96 ppm (methylene groups).[11]
-
-
Removing Impurities:
-
Unreacted Diol: This is highly polar and can be removed by thoroughly washing the crude product with water during workup, as described above.
-
Alkene Byproduct: If a significant amount of alkene is present, purification by recrystallization may be necessary. A suitable solvent system would be a mixed solvent like ethanol/water.
-
Frequently Asked Questions (FAQs)
Q1: Why must concentrated hydrochloric acid be used instead of a dilute solution?
A1: There are two primary reasons. First, the reaction requires a high concentration of protons (H⁺) to efficiently protonate the alcohol's hydroxyl group, turning it into a good leaving group (H₂O).[6] Second, the SN1 mechanism requires a high concentration of the chloride nucleophile (Cl⁻) to effectively capture the carbocation intermediate and drive the reaction toward the desired product.[8] A dilute solution would not provide a sufficient concentration of either species.
Q2: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)?
A2: Yes, other reagents can be used, but the mechanism and conditions differ. Thionyl chloride is often used to convert primary and secondary alcohols to alkyl chlorides via an SN2 mechanism.[7] While it can be used for tertiary alcohols, the reaction with HCl is simpler, safer, and more illustrative of the SN1 pathway for educational and many research purposes.[11][16] The advantage of SOCl₂ is that the byproducts (SO₂ and HCl) are gases, which can simplify purification.[17]
Q3: How can I monitor the reaction's progress?
A3: The most straightforward method is visual observation. The starting material, 2,5-dimethylhexane-2,5-diol, will gradually dissolve as it reacts, while the product, 2,5-dichloro-2,5-dimethylhexane, which is insoluble in the aqueous medium, will form as a white precipitate.[11][12] For a more quantitative assessment, you can take small aliquots from the reaction mixture over time and analyze them by TLC to track the disappearance of the starting material.[2][18]
Q4: What are the key spectral data points I should look for to confirm my product?
A4:
-
1H NMR (CDCl₃): Expect two singlets: one around δ 1.96 ppm corresponding to the four methylene protons (-CH₂-) and another at δ 1.61 ppm for the twelve methyl protons (-CH₃).[11]
-
13C NMR (CDCl₃): Key signals should appear around δ 70.3 (quaternary carbon bonded to Cl), δ 41.1 (-CH₂-), and δ 32.5 (-CH₃).[11]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (m/z ≈ 182, 184, 186).[1] The fragmentation pattern is typically dominated by the loss of a chlorine atom.
Experimental Protocol & Data
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1 equivalent 2,5-dimethylhexane-2,5-diol | Limiting Reagent |
| Reagent | >10 equivalents Concentrated HCl (37%) | Serves as solvent, catalyst, and nucleophile; drives equilibrium. |
| Temperature | Room Temperature (20-25 °C) | Minimizes E1 elimination side reaction.[14] |
| Reaction Time | 1-2 hours | Allows for complete conversion. |
| Agitation | Vigorous Magnetic or Mechanical Stirring | Crucial for heterogeneous reaction mixture. |
| Expected Yield | 80-95% | High yields are achievable with optimized conditions.[19] |
Step-by-Step Synthesis Protocol
-
Setup: In a fume hood, add 2,5-dimethylhexane-2,5-diol (10.0 g, 68.4 mmol) to a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Reaction: Slowly add concentrated HCl (80 mL) to the flask while stirring. The diol will begin to dissolve as a white precipitate of the product forms.
-
Stirring: Continue to stir the mixture vigorously at room temperature for 1.5 hours.
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove excess acid.
-
Drying: Allow the product to air dry on the filter for 15 minutes, then transfer it to a watch glass and dry to a constant weight in a vacuum desiccator.
-
Characterization: Determine the yield and characterize the product by melting point (lit. mp 67.5 °C), TLC, and NMR spectroscopy.[11]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. 2,5-Dichloro-2,5-dimethylhexane|CAS 6223-78-5 [benchchem.com]
- 2. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 3. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. notability.com [notability.com]
- 9. SATHEE: Chemistry SN1 Reaction Mechanism [satheeneet.iitk.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. DE10218862A1 - Process for the chlorination of tertiary alcohols - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an SN1 Reaction - Dialnet [dialnet.unirioja.es]
- 19. homework.study.com [homework.study.com]
Technical Support Center: Managing Polyalkylation with 2-Chloro-2,5-dimethylhexane
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-chloro-2,5-dimethylhexane as an alkylating agent. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management and mitigation of polyalkylation during electrophilic aromatic substitution reactions.
Introduction: The Challenge of Selectivity
This compound is a valuable reagent for introducing a bulky, branched octyl moiety onto aromatic rings via Friedel-Crafts alkylation. As a tertiary alkyl halide, it readily forms a stable tertiary carbocation, facilitating the reaction.[1][2] However, this reactivity is a double-edged sword. The primary challenge in Friedel-Crafts alkylation is controlling selectivity, as the reaction often leads to polyalkylation, where multiple alkyl groups are added to the aromatic substrate.[3][4][5]
This occurs because the initial alkyl substituent is an electron-donating group that activates the aromatic ring, making the mono-alkylated product more nucleophilic and thus more reactive than the starting material.[6][7] This guide provides strategies and protocols to favor the desired mono-substituted product.
Troubleshooting Guide: Controlling Product Distribution
This section addresses specific issues encountered during experiments in a direct question-and-answer format.
Q1: My analysis (GC-MS/NMR) shows significant amounts of di- and even tri-alkylated products. Why is my reaction not stopping at the mono-substituted stage?
A1: This is the classic presentation of polyalkylation, an inherent challenge in Friedel-Crafts alkylation.[8] The root cause is the electronic nature of the substituent you are adding. The 2,5-dimethylhexyl group, like other alkyl groups, donates electron density to the aromatic ring. This activation makes the mono-alkylated product a better nucleophile than the unreacted starting material, causing it to compete effectively for the electrophile (the tertiary carbocation generated from this compound) and leading to further substitution.[3][6][7]
Q2: What is the most direct and effective strategy to increase the yield of the mono-alkylated product?
A2: The most common and effective strategy is to manipulate the reaction stoichiometry by using a large excess of the aromatic substrate relative to the alkylating agent, this compound.[6][7][9] By ensuring the electrophile is always in an environment with a high concentration of the starting material, you statistically favor the first alkylation event. The probability of the electrophile encountering an unreacted aromatic molecule becomes much higher than it encountering a more reactive (but far less concentrated) mono-alkylated product molecule. In industrial settings, molar ratios of the aromatic compound to the alkylating agent can be as high as 30:1 to 50:1.[6]
Q3: How does reaction temperature influence selectivity, and what is the optimal range?
A3: Lowering the reaction temperature is a key parameter for enhancing selectivity.[6] Electrophilic aromatic substitution is a kinetically controlled process. The subsequent alkylation steps (di-, tri-, etc.) have their own activation energy barriers. By reducing the overall thermal energy of the system (e.g., running the reaction at 0 °C or even lower), you can often suppress the less-desired, faster follow-on reactions, thereby favoring the formation of the mono-alkylated product. While the optimal temperature is system-dependent, a starting point of 0-5 °C is recommended over room temperature or reflux conditions.[10][11]
Q4: I am using AlCl₃ as my catalyst. Could a different Lewis acid provide better selectivity?
A4: Yes, the choice of catalyst is critical. Aluminum chloride (AlCl₃) is a very strong and highly active Lewis acid that can aggressively promote polyalkylation.[6] Using a milder Lewis acid can often provide better control and higher selectivity for mono-alkylation. Consider screening catalysts such as FeCl₃, SbCl₅, BF₃, or solid acid catalysts like zeolites or acid-activated montmorillonite clay.[12][13] These less active catalysts can generate the electrophile at a more controlled rate, reducing the likelihood of runaway poly-substitution.
Q5: Is there a more reliable, albeit longer, synthetic route to guarantee a pure, mono-alkylated product?
A5: Absolutely. The most robust method to avoid polyalkylation is to circumvent the Friedel-Crafts alkylation reaction entirely and instead perform a two-step Friedel-Crafts acylation followed by reduction .[6][14]
-
Acylation: React your aromatic substrate with an appropriate acyl chloride (e.g., 2,5-dimethylhexanoyl chloride) in the presence of AlCl₃. The resulting acyl group is strongly electron-withdrawing and deactivates the aromatic ring, effectively preventing any further substitution.[7][14]
-
Reduction: The ketone produced in the acylation step is then reduced to the desired alkyl group. Standard methods for this transformation include the Clemmensen reduction (zinc amalgam and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[6][14]
This two-step sequence is the preferred laboratory method for synthesizing pure mono-alkylated aromatics where the corresponding alkyl halide would be prone to polyalkylation or carbocation rearrangement.[15]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of polyalkylation?
A1: Polyalkylation is a series of consecutive electrophilic aromatic substitution (EAS) reactions.[3][16]
-
Step 1 (Mono-alkylation): The first equivalent of the electrophile (R⁺) reacts with the aromatic ring (ArH) to form the mono-alkylated product (ArR).
-
Step 2 (Activation): The new alkyl group (R) donates electron density into the ring, making ArR more reactive towards electrophiles than the original ArH.
-
Step 3 (Di-alkylation): Because ArR is more reactive, it competes with the remaining ArH for the next available electrophile, leading to the formation of the di-alkylated product (ArR₂), and so on.
Q2: Why is Friedel-Crafts acylation immune to poly-substitution?
A2: The key difference lies in the electronic effect of the substituent being added. Unlike an activating alkyl group, the acyl group (-C(O)R) is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom and resonance effects.[14] This effect deactivates the aromatic ring, making the mono-acylated product significantly less reactive than the starting material.[7] Therefore, the reaction cleanly stops after the first substitution.
Q3: What analytical techniques are best for monitoring my reaction and quantifying the product mixture?
A3: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this application. It allows for the separation of the starting material, mono-alkylated, di-alkylated, and other isomeric products, while the mass spectrometer provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final, purified product. For reaction monitoring, NMR can be used to determine the relative ratios of different products in the crude mixture by integrating characteristic peaks.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of the reaction in real-time by observing the disappearance of the starting material and the appearance of less polar products.
Validated Experimental Protocols
Protocol 1: Minimizing Polyalkylation via Stoichiometric Control
This protocol details a general procedure for the alkylation of benzene with this compound, emphasizing the use of excess aromatic substrate to favor mono-alkylation.
Materials:
-
Benzene (anhydrous, large excess, e.g., 20 equivalents)
-
This compound (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Nitromethane (solvent)
-
Ice-water bath
-
Hydrochloric acid (1M, for quenching)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is scrupulously dry.[17]
-
Catalyst Suspension: To the flask, add the excess benzene (20 eq.) and the chosen solvent (e.g., DCM). Cool the mixture to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly and portion-wise, add anhydrous AlCl₃ (1.1 eq.) to the stirred benzene solution.
-
Alkylating Agent Addition: Dissolve this compound (1 eq.) in a small amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully quench it by slowly pouring the mixture over crushed ice containing concentrated HCl.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or diethyl ether (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The excess benzene can be removed by distillation. The crude product can then be purified by column chromatography or vacuum distillation to isolate the mono-alkylated product.
Protocol 2: Two-Step Synthesis via Acylation-Reduction
This protocol provides a reliable alternative for producing a pure mono-substituted product.
Part A: Friedel-Crafts Acylation (This assumes the availability of 2,5-dimethylhexanoyl chloride. If unavailable, it can be prepared from 2,5-dimethylhexanoic acid and thionyl chloride.)
-
Follow the setup and catalyst suspension steps from Protocol 1, using the aromatic substrate (1 eq.) and AlCl₃ (1.2 eq.) in a suitable solvent like DCM.
-
Cool the suspension to 0 °C. Slowly add 2,5-dimethylhexanoyl chloride (1.1 eq.) dropwise.
-
After addition, allow the reaction to stir at room temperature for 1-3 hours until completion (monitored by TLC).
-
Perform the workup and purification as described in Protocol 1 to isolate the pure aryl ketone.
Part B: Clemmensen Reduction of the Aryl Ketone
-
Prepare Zinc Amalgam: Stir zinc powder with a dilute solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the solution and wash the resulting amalgam with water.
-
Reduction: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene (as a co-solvent), and the ketone from Part A.
-
Heat the mixture to a vigorous reflux for 4-8 hours.
-
After cooling, separate the organic layer, extract the aqueous layer with toluene, and combine the organic phases.
-
Wash the organic layer with water and saturated NaHCO₃ solution, dry over anhydrous MgSO₄, and purify as necessary to yield the final, pure mono-alkylated product.
Data Summary & Workflow
Table 1: Representative Effect of Stoichiometry on Product Distribution
The following table illustrates the conceptual impact of varying the benzene-to-alkylating agent molar ratio on product selectivity in a typical Friedel-Crafts alkylation.
| Benzene : Alkyl Halide (Molar Ratio) | Mono-alkylated Product (%) | Di-alkylated Product (%) | Poly-alkylated & Others (%) |
| 1 : 1 | 35 - 45% | 40 - 50% | 10 - 20% |
| 5 : 1 | 70 - 80% | 15 - 25% | < 5% |
| 20 : 1 | > 90% | < 10% | < 1% |
Note: These are illustrative values. Actual yields will vary based on specific substrates, catalysts, and reaction conditions.[6]
Workflow: Choosing Your Synthetic Strategy
References
- 1. notability.com [notability.com]
- 2. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-2,5-dimethylhexane
Welcome to the technical support guide for the purification of 2-Chloro-2,5-dimethylhexane. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound. As a tertiary alkyl halide, this compound presents unique purification hurdles, primarily related to its synthesis and inherent reactivity. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.
Overview of Core Purification Challenges
The primary challenge in purifying this compound (a tertiary alkyl halide) stems from its propensity to undergo elimination reactions to form alkene isomers.[1][2] The typical synthesis route involves the reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid, which proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[3][4][5] This mechanism involves a tertiary carbocation intermediate, which is not only susceptible to attack by the chloride nucleophile but can also lose a proton from an adjacent carbon, leading to a competing unimolecular elimination (E1) reaction.[4][6][7]
Consequently, the crude product is often a mixture of the desired alkyl halide, unreacted starting material, and the alkene byproducts: 2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene.[8][9] The choice of purification strategy must therefore be tailored to effectively separate compounds with differing functional groups and physical properties.
Troubleshooting Guide: Isolating Pure this compound
This section addresses common issues encountered during the purification process in a question-and-answer format.
Question: My final product shows multiple spots on a TLC plate or multiple peaks in the GC analysis. What are the likely impurities?
Answer: The most common impurities, given the standard SN1 synthesis from 2,5-dimethyl-2,5-hexanediol, are:
-
Unreacted Starting Material (2,5-dimethyl-2,5-hexanediol): This diol is significantly more polar than the product due to its two hydroxyl groups capable of hydrogen bonding.[4] It will have a very low Rf value on a silica TLC plate compared to the product.
-
Alkene Byproducts (2,5-dimethyl-1-hexene and 2,5-dimethyl-2-hexene): These are formed via a competing E1 elimination reaction.[6][10] Being nonpolar hydrocarbons, they will have high Rf values on silica TLC, often running close to the solvent front. Their boiling points are also significantly lower than the target compound.
-
Hydrolysis Product (2,5-dimethyl-2-hexanol): If water is present during workup or purification under non-neutral conditions, the tertiary chloride can hydrolyze back to the corresponding alcohol. This impurity will be more polar than the product but less polar than the starting diol.
To help you choose the right purification strategy, the physical properties of the target compound and its most common impurities are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C8H17Cl | 148.67 | ~158 | Moderately Polar |
| 2,5-dimethyl-2,5-hexanediol | C8H18O2 | 146.23 | ~214 | High |
| 2,5-dimethyl-1-hexene | C8H16 | 112.21 | ~113 | Nonpolar |
| 2,5-dimethyl-2-hexene | C8H16 | 112.21 | ~112 | Nonpolar |
Note: Data sourced from multiple references.[11][12][13][14]
Question: How can I remove the unreacted 2,5-dimethyl-2,5-hexanediol from my crude product?
Answer: Removing the highly polar starting material is relatively straightforward.
-
Aqueous Workup: A simple liquid-liquid extraction is highly effective. Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether, hexanes, or ethyl acetate). Wash this organic layer with water or a saturated sodium chloride solution (brine). The diol is highly soluble in the aqueous phase and will be partitioned out of the organic layer.
-
Column Chromatography: If residual amounts remain, column chromatography is an excellent second step.[15] The diol will strongly adhere to the polar stationary phase (like silica gel), while the less polar this compound will elute much faster.
Question: My main contaminants are the alkene byproducts. What is the best method to separate them from my desired product?
Answer: The alkene byproducts have significantly lower boiling points than this compound, making fractional distillation the ideal purification method.[16][17]
The difference in boiling points is approximately 45-46°C, which is sufficient for effective separation using a fractionating column (e.g., a Vigreux or packed column). The more volatile alkenes will distill first, followed by the higher-boiling product. It is crucial to monitor the temperature at the still head; a sharp increase in temperature after the first fraction is collected indicates that the desired product is beginning to distill.[18] A detailed protocol is provided later in this guide.
Visualizing the Purification Challenge: Synthesis Side Reactions
The following diagram illustrates the mechanistic origin of the primary impurities during a typical SN1 synthesis. The stability of the tertiary carbocation intermediate allows for two competing pathways: nucleophilic attack by chloride (desired SN1 product) and proton elimination (unwanted E1 byproduct).
Caption: SN1 vs. E1 competition in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Should I use simple or fractional distillation? Fractional distillation is strongly recommended.[19] A simple distillation is not efficient enough to separate liquids with boiling point differences of less than 70-100°C.[17] Given that the boiling point difference between your product and the alkene impurities is around 45°C, a fractionating column is necessary to achieve multiple vaporization-condensation cycles (theoretical plates) for a clean separation.
Q2: Can I use column chromatography to remove the alkene impurities instead of distillation? Yes, but it is often less efficient for this specific separation. While possible, separating the moderately polar product from the nonpolar alkene byproducts on silica gel can require long columns and large volumes of solvent, leading to potential product loss and higher costs.[20] Distillation is generally faster and more economical for separating compounds with a significant boiling point difference. Chromatography is best reserved for removing impurities with very different polarities, such as the starting diol.[21]
Q3: My product appears to be decomposing during distillation (turning dark). What is happening and how can I prevent it? Tertiary alkyl halides can be thermally labile and may undergo elimination at elevated temperatures. The darkening is likely due to the formation of small amounts of colored degradation byproducts. To mitigate this:
-
Use Vacuum Distillation: Reducing the pressure lowers the boiling point of the liquid, allowing the distillation to be performed at a lower, less destructive temperature.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is raised slowly and evenly. Do not heat the distillation flask to dryness.
-
Ensure Neutral pH: Any residual acid from the synthesis can catalyze elimination at high temperatures. Ensure your crude product is thoroughly washed with a dilute base (e.g., sodium bicarbonate solution) and water, then dried completely before distillation.
Q4: What analytical techniques are best for assessing the purity of the final product? A combination of techniques is ideal for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool. GC will separate the components, allowing you to quantify the purity, while MS will help identify the exact structure of any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your product and detect impurities. For example, alkene impurities will show characteristic signals in the vinyl region (~4.5-6.0 ppm in ¹H NMR).
-
Infrared (IR) Spectroscopy: While less quantitative, IR can quickly confirm the absence of hydroxyl groups from the starting material (broad peak ~3300 cm⁻¹) or C=C double bonds from the alkene byproducts (peak ~1650 cm⁻¹).[22]
Troubleshooting and Purification Workflow
The following flowchart provides a logical sequence for diagnosing purity issues and selecting the appropriate purification method.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed to remove lower-boiling alkene impurities from this compound.
Methodology:
-
Pre-treatment: Ensure the crude product has been washed with saturated sodium bicarbonate solution, followed by water, and then dried thoroughly over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). This removes any acidic residue that could promote elimination during heating.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 20-30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[17]
-
Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation:
-
Add the dried crude product and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising slowly up the fractionating column. The first fraction to distill should be the lower-boiling alkenes (b.p. ~112-113°C). Collect this fraction in a separate receiving flask.
-
A stable temperature plateau should be observed during the collection of this first fraction.
-
-
Product Collection:
-
Once the first fraction has been collected, the temperature at the still head will drop before rising again.
-
When the temperature stabilizes at the boiling point of this compound (~158°C at atmospheric pressure), change the receiving flask.
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
-
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of high-boiling, potentially unstable residues.
Protocol 2: Purification by Column Chromatography
This protocol is primarily for removing highly polar impurities like the starting diol.
Methodology:
-
Column Packing:
-
Select a glass column appropriate for the amount of material to be purified.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Add a thin layer of sand to the top of the silica to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.[21]
-
-
Elution:
-
Begin eluting the column with a nonpolar solvent system (e.g., 1-5% ethyl acetate in hexanes). The nonpolar alkene impurities and the desired product will elute first. The highly polar diol will remain at the top of the column.
-
Collect the eluent in small, sequential fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to determine which ones contain the pure product.[15]
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product.
References
- 1. ocw.uci.edu [ocw.uci.edu]
- 2. fiveable.me [fiveable.me]
- 3. Buy 2,5-Dichloro-2,5-dimethylhexane (EVT-459734) | 6223-78-5 [evitachem.com]
- 4. notability.com [notability.com]
- 5. researchgate.net [researchgate.net]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 2,5-dimethyl-2-hexene [stenutz.eu]
- 13. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 14. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Fractional distillation - Wikipedia [en.wikipedia.org]
- 17. Purification [chem.rochester.edu]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. columbia.edu [columbia.edu]
- 22. spectrabase.com [spectrabase.com]
Technical Support Center: Selectivity in 2-Chloro-2,5-dimethylhexane Reactions
Welcome to the technical support center for optimizing reactions with 2-chloro-2,5-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals who encounter selectivity challenges when using this tertiary alkyl halide. As a sterically hindered substrate capable of forming a stable tertiary carbocation, this compound stands at a crossroads of competing reaction pathways. This guide provides in-depth, experience-driven answers to common experimental problems, focusing on the causal relationships between reaction conditions and outcomes to empower you to control your synthesis.
Core Concepts: Understanding the Competing Pathways
This compound's reactivity is dominated by unimolecular (SN1, E1) and bimolecular (E2) pathways. SN2 reactions are generally precluded due to the severe steric hindrance at the tertiary carbon center.[1] The central challenge lies in directing the reaction toward a single, desired product, be it substitution or a specific alkene isomer.
The initial step in unimolecular reactions is the formation of a stable tertiary carbocation, which is the rate-determining step for both SN1 and E1 pathways.[2][3] This common intermediate is the branch point where the reaction can proceed to either substitution or elimination. In contrast, the E2 pathway is a concerted, one-step process that avoids a carbocation intermediate entirely.
Figure 1: Competing reaction pathways for this compound.
Troubleshooting Guide and FAQs
This section addresses the most common selectivity issues encountered in the lab. Each answer explains the underlying chemical principles to guide your experimental design.
Problem 1: Dominance of Elimination Products When Substitution is Desired
FAQ: "My reaction is producing a mixture of alkenes and the desired substitution product. How can I increase the yield of the SN1 product?"
This is a classic SN1 versus E1 competition problem. Both pathways share the same carbocation intermediate, so selectivity is determined by the subsequent, faster step.[2][4] To favor substitution, you must create conditions that promote the action of a nucleophile while disfavoring the action of a base.
Causality & Solution:
-
Lower the Temperature: Elimination reactions are more entropically favored than substitution reactions because they produce more product molecules from a single reactant molecule. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the entropy term (TΔS) more significant, thus favoring elimination.[2] Therefore, running your reaction at or below room temperature will significantly favor the SN1 pathway.
-
Use a Weakly Basic, Good Nucleophile: Since the rate-determining step in an SN1 reaction does not involve the nucleophile, its strength is less critical than for an SN2 reaction.[5] However, to avoid a competing E2 reaction, a strong base must be avoided. To favor SN1 over E1, use a reagent that is a better nucleophile than it is a base. Solvolysis reactions, where a polar protic solvent like water, ethanol, or acetic acid also acts as the nucleophile, are ideal. These solvents are poor bases, minimizing elimination.[2][6]
-
Solvent Choice: Polar protic solvents are essential for SN1 reactions. They stabilize the carbocation intermediate and the leaving group through hydrogen bonding, accelerating the rate-limiting first step.[5][7]
| Condition | To Favor SN1 (Substitution) | To Favor E1/E2 (Elimination) | Rationale |
| Temperature | Low Temperature (e.g., 0 °C to 25 °C) | High Temperature (Heat) | Elimination has a higher positive entropy change and is favored by heat.[2][8] |
| Reagent | Weak Base / Good Nucleophile (H₂O, ROH, RSH, I⁻, Br⁻) | Strong Base (RO⁻, OH⁻, DBU) or Non-nucleophilic Base (for E1) | Strong bases favor the bimolecular E2 pathway. Weak bases with heat favor the unimolecular E1 pathway.[9][10] |
| Solvent | Polar Protic (e.g., Water, Ethanol, Acetic Acid) | Varies: Protic for E1, often Aprotic for E2 | Polar protic solvents stabilize the carbocation intermediate required for SN1/E1 reactions.[5][6] |
Problem 2: Regioselectivity—Formation of the Wrong Alkene Isomer
FAQ: "My elimination reaction is giving a mixture of alkenes. How can I selectively form the more substituted (Zaitsev) or less substituted (Hofmann) product?"
When elimination occurs, this compound can lose a proton from either the adjacent methylene (CH₂) group or the adjacent methyl (CH₃) group. This leads to two possible constitutional isomers: the more substituted Zaitsev product and the less substituted Hofmann product. The choice of base is the critical factor in controlling this regioselectivity.[11][12]
Causality & Solution for Zaitsev (More Substituted) Product:
-
Use a Strong, Non-Bulky Base: To form the thermodynamically more stable, highly substituted alkene, use a strong base with a small steric profile, such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[13] These bases are small enough to access the more sterically hindered internal proton on the methylene group, leading to the Zaitsev product.
Causality & Solution for Hofmann (Less Substituted) Product:
-
Use a Strong, Sterically Hindered Base: To favor the kinetically controlled, less substituted product, use a bulky base.[13][14] Potassium tert-butoxide (KOt-Bu) is the classic example.[11] Its large size makes it difficult to approach the internal proton. Instead, it preferentially abstracts the more sterically accessible proton from the terminal methyl group, yielding the Hofmann product as the major isomer.[15][16]
Figure 2: Decision workflow for controlling elimination regioselectivity.
Experimental Protocols
Protocol 1: Maximizing the SN1 Substitution Product (Solvolysis)
-
Objective: To synthesize 2-alkoxy-2,5-dimethylhexane or 2,5-dimethylhexane-2-ol.
-
Principle: This protocol uses the solvent as the nucleophile under conditions that disfavor elimination.
-
Dissolve this compound (1.0 eq) in the desired polar protic solvent (e.g., 50:50 ethanol/water) at a concentration of approximately 0.1 M.
-
Cool the solution to 0-5 °C in an ice bath to minimize initial elimination.
-
Stir the reaction mixture at a low temperature (can be allowed to slowly warm to room temperature) for 24-48 hours. The reaction is typically slow.
-
Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material.
-
Upon completion, perform an aqueous workup. Quench the reaction with water and extract the product with a nonpolar organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude substitution product.
Protocol 2: Maximizing the Hofmann Elimination Product
-
Objective: To selectively synthesize the less substituted alkene, 2,5-dimethylhex-1-ene.
-
Principle: This protocol uses a strong, sterically hindered base to facilitate E2 elimination at the least hindered position.[14]
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tert-butanol.
-
Add potassium tert-butoxide (KOt-Bu) (1.5 eq) to the solvent and stir until dissolved.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous tert-butanol or THF dropwise to the cooled base solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Monitor the reaction by GC-MS, analyzing for the disappearance of starting material and the ratio of alkene isomers.
-
Quench the reaction by carefully adding cold water.
-
Extract the product with pentane or hexane.
-
Wash the organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation (the product is volatile) to obtain the crude Hofmann alkene.
References
- 1. byjus.com [byjus.com]
- 2. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 14. orgosolver.com [orgosolver.com]
- 15. youtube.com [youtube.com]
- 16. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
Technical Support Center: Work-up Procedures for 2-Chloro-2,5-dimethylhexane Reactions
This guide provides in-depth technical support for the work-up and purification of 2-Chloro-2,5-dimethylhexane. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the isolation of a high-purity final product. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.
Introduction to the Synthesis and Work-up Philosophy
This compound is a valuable alkyl halide intermediate. Its synthesis typically proceeds via one of two primary pathways:
-
SN1 Reaction: The treatment of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid. This is a common undergraduate and industrial method that leverages the formation of a stable tertiary carbocation.[1][2][3]
-
Hydrochlorination of an Alkene: The addition of hydrogen chloride across the double bond of 2,5-dimethyl-2-hexene or a related isomer.
Regardless of the synthetic route, the crude reaction mixture will contain the desired product, unreacted starting materials, excess acid, and potential byproducts. The purpose of the work-up is to systematically remove these impurities. A robust work-up protocol is not merely a series of steps but a self-validating system designed to address the specific chemical properties of the target molecule and its contaminants.
General Work-Up Workflow
The following diagram outlines the fundamental stages of a successful work-up for this compound. Each step is designed to remove a specific class of impurities.
Caption: General experimental workflow for the work-up of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up procedure in a question-and-answer format.
Part 1: Quenching and Initial Separation
Q1: My reaction was performed in concentrated HCl. How should I safely quench it?
A: Concentrated acid reactions must be quenched with extreme caution due to the highly exothermic nature of neutralization.[4] The recommended procedure is to slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and water, with stirring. This serves two purposes: the large volume of ice absorbs the heat of dilution and neutralization, and it dilutes the acid, reducing its reactivity. Adding water to the concentrated acid is not recommended as it can cause dangerous splashing.
Q2: I see a solid precipitate after adding my reaction mixture to water. What is it?
A: This is likely your desired product, this compound, or its close analog 2,5-dichloro-2,5-dimethylhexane. The starting material, 2,5-dimethyl-2,5-hexanediol, is more water-soluble than the chlorinated product. As the reaction proceeds, the hydrophobic dihalide precipitates from the highly aqueous solution.[5][6] This precipitation is a good indication that the reaction was successful. The solid can be collected by vacuum filtration.[7]
Part 2: Extraction and Washing
Q3: I've formed a persistent emulsion during the extraction with an organic solvent. How can I resolve this?
A: Emulsion formation is common when aqueous and organic layers have similar densities or when vigorous shaking creates fine droplets. To break an emulsion:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to force the separation.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can help break up the droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q4: What is the purpose of washing the organic layer with sodium bicarbonate (NaHCO₃) solution?
A: The sodium bicarbonate wash is a critical step to neutralize any remaining traces of hydrochloric acid in the organic layer. The bicarbonate anion (HCO₃⁻) is a weak base that reacts with the strong acid (HCl) to form carbon dioxide gas, water, and sodium chloride. It is crucial to vent the separatory funnel frequently during this wash to release the pressure from CO₂ evolution.
Caption: Neutralization of residual HCl with sodium bicarbonate.
Q5: Why is a final wash with brine necessary?
A: The brine wash serves to remove the majority of the water that is dissolved in the organic layer. While organic solvents are largely immiscible with water, they do have some water solubility. The highly saturated salt solution draws water out of the organic phase via an osmotic-like effect, which makes the subsequent drying step more efficient.
Part 3: Drying and Purification
Q6: Which drying agent is best for this compound, and how much should I use?
A: Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are excellent choices for drying solutions of alkyl halides.[8][9] Calcium chloride (CaCl₂) is also effective.[9]
-
Capacity & Speed: MgSO₄ has a higher capacity and works faster than Na₂SO₄, but Na₂SO₄ is less acidic and can be easier to filter.
-
How to Use: Add the drying agent to the organic solution until some of it no longer clumps together and swirls freely like a snow globe when the flask is agitated. This indicates that all the water has been absorbed. Allow the solution to stand over the drying agent for 5-10 minutes before filtering.
Q7: My final product appears oily and has a broad boiling point range upon distillation. What are the likely impurities?
A: The most common impurities are:
-
Unreacted Starting Material: Residual 2,5-dimethyl-2,5-hexanediol or 2,5-dimethyl-2-hexene.
-
Elimination Byproducts: The tertiary carbocation intermediate can undergo elimination (E1) to form alkenes like 2,5-dimethyl-1,5-hexadiene or 2,5-dimethyl-2,4-hexadiene.[7]
-
Solvent: Residual extraction solvent.
Purification via fractional distillation is the most effective method to separate these components based on their different boiling points. Ensure your distillation apparatus is set up correctly to achieve good separation.
Standard Work-up Protocol
This protocol assumes the reaction was the SN1 synthesis from 2,5-dimethyl-2,5-hexanediol and concentrated HCl, resulting in a solid precipitate.
| Step | Procedure | Purpose |
| 1. Quenching & Isolation | Slowly pour the entire reaction mixture into a beaker containing ~200 mL of an ice-water slurry with constant stirring. | To dilute the acid, dissipate heat, and fully precipitate the product. |
| 2. Filtration | Collect the white solid product via vacuum filtration using a Büchner funnel. | To separate the solid product from the acidic aqueous solution. |
| 3. Water Wash | Wash the collected solid in the funnel with several portions of cold deionized water (~3 x 50 mL) until the filtrate is neutral to pH paper. | To remove residual HCl and other water-soluble impurities. |
| 4. Drying (Initial) | Press the solid dry on the filter paper and then allow it to air dry or dry under vacuum for 25-30 minutes.[7] | To remove the bulk of the water from the solid product. |
| 5. (Optional) Dissolution & Extraction | Dissolve the crude solid in a suitable organic solvent like diethyl ether or dichloromethane (~50-100 mL). Transfer to a separatory funnel. | To prepare for further purification via washing if needed. |
| 6. (Optional) Bicarbonate Wash | Wash the organic solution with saturated sodium bicarbonate solution (~50 mL). Vent the funnel frequently. Discard the aqueous layer. | To ensure complete neutralization of any trapped acid. |
| 7. (Optional) Brine Wash | Wash the organic solution with saturated NaCl solution (brine) (~50 mL). Discard the aqueous layer. | To remove dissolved water from the organic phase. |
| 8. Final Drying | Transfer the organic solution to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). | To remove all traces of water. |
| 9. Filtration | Gravity or vacuum filter the solution to remove the drying agent. Rinse the flask and drying agent with a small amount of fresh solvent. | To separate the dry product solution from the solid drying agent. |
| 10. Solvent Removal | Remove the solvent using a rotary evaporator. | To isolate the crude, dry this compound. |
| 11. Final Purification | Purify the resulting liquid or solid by distillation or recrystallization as appropriate. | To obtain the final product with high purity. |
References
- 1. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 2. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 3. homework.study.com [homework.study.com]
- 4. Solved Question 3 1 pts Why is the reaction mixture cooled | Chegg.com [chegg.com]
- 5. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]
- 6. echemi.com [echemi.com]
- 7. notability.com [notability.com]
- 8. Sciencemadness Discussion Board - how to dry alkyl halides - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
removing unreacted 2,5-dimethyl-2,5-hexanediol from product
Technical Support Center: Purification Strategies
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the removal of unreacted 2,5-dimethyl-2,5-hexanediol from their reaction products. This document provides a series of troubleshooting questions and detailed purification protocols to ensure the highest purity of your target compounds.
Part 1: Troubleshooting and FAQs
This section addresses common issues and strategic considerations when dealing with 2,5-dimethyl-2,5-hexanediol as a contaminant.
Question: Why is 2,5-dimethyl-2,5-hexanediol so difficult to remove from my product?
Answer: The difficulty in removing 2,5-dimethyl-2,5-hexanediol stems from its distinct physicochemical properties. It is a C8 diol with two tertiary alcohol groups, which gives it a unique combination of characteristics:
-
High Polarity: The two hydroxyl groups make the molecule quite polar, allowing it to form strong hydrogen bonds. This leads to its solubility in a wide range of polar organic solvents and even water.[1]
-
High Boiling Point: The boiling point is approximately 214-215 °C, making it non-volatile under standard rotary evaporation conditions used for common solvents like ethyl acetate or dichloromethane.[2][3] Attempting to remove it by distillation may require high vacuum and high temperatures, which can risk decomposing the desired product.
-
Crystalline Solid Nature: It is a white crystalline solid at room temperature with a melting point of about 86-92 °C.[3] This property can be either advantageous (for recrystallization) or disadvantageous (if it co-crystallizes with your product).
Understanding these properties is the first step in designing an effective purification strategy.
Question: What initial analysis should I perform on my crude product?
Answer: Before attempting any purification, it is critical to assess the composition of your crude material.
-
Thin-Layer Chromatography (TLC): This is the quickest way to visualize the problem. Spot your crude material on a silica gel TLC plate and elute with a solvent system (e.g., ethyl acetate/hexanes). 2,5-dimethyl-2,5-hexanediol is quite polar and will likely have a low Rf value (retention factor). This will help you see how separable it is from your product and other impurities.
-
Proton NMR (¹H NMR): A crude ¹H NMR spectrum can be highly informative. 2,5-dimethyl-2,5-hexanediol has a very simple spectrum, typically showing a large singlet for the four equivalent methyl groups around 1.2 ppm and a singlet for the two hydroxyl protons (which may be broad and its chemical shift can vary). The methylene protons appear as a multiplet. By integrating this methyl singlet against a characteristic peak of your product, you can estimate the molar ratio of contaminant to product.
Question: How do I select the most appropriate purification strategy?
Answer: The choice of method depends entirely on the properties of your desired product relative to the diol contaminant. The following decision tree provides a logical workflow for selecting a method.
Caption: Decision tree for selecting a purification method.
Part 2: In-Depth Purification Protocols
This section provides detailed, step-by-step instructions for the most effective methods to remove 2,5-dimethyl-2,5-hexanediol.
Method 1: Liquid-Liquid Extraction (Aqueous Wash)
Principle: This technique exploits the high water solubility of 2,5-dimethyl-2,5-hexanediol to partition it into an aqueous phase, while the less polar organic product remains in an immiscible organic solvent.[4][5] This is the most common and often the easiest method.
Ideal For: Non-polar to moderately polar products that have poor water solubility.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether. The volume should be sufficient to fully dissolve the material (e.g., 10-20 mL per gram of crude product).
-
First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 30-60 seconds.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The aqueous layer (containing the dissolved diol) is typically the bottom layer, except when using chlorinated solvents like DCM where it will be the top layer. Drain and collect the aqueous layer.
-
Repeat Washes: Repeat the water wash (steps 2-3) at least two more times. The efficiency of the extraction increases with multiple washes using smaller volumes of water compared to a single wash with a large volume.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and can decrease the solubility of some organic compounds in the aqueous phase, a phenomenon known as "salting out".[6]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Add the agent until it no longer clumps together and swirls freely, indicating that all trace water has been absorbed.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified product.
Data Summary Table:
| Property | 2,5-Dimethyl-2,5-hexanediol | Ideal Product Characteristic |
| Water Solubility | High | Low / Insoluble |
| Organic Solubility | Soluble in polar organics (EtOAc, Acetone) | Soluble in extraction solvent |
| Polarity | High (due to two -OH groups) | Low to Moderate |
Method 2: Recrystallization
Principle: This method relies on the difference in solubility between the desired product and the diol impurity in a chosen solvent at different temperatures.[7][8] An ideal solvent will dissolve both compounds when hot but will cause only the desired product to crystallize upon cooling, leaving the diol impurity in the mother liquor.
Ideal For: Crystalline solid products where a suitable solvent system can be identified.
Protocol:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent.[9][10] The ideal solvent should:
-
Poorly dissolve your product at room temperature.
-
Completely dissolve your product at the solvent's boiling point.
-
Either completely dissolve the diol at all temperatures or not dissolve it at all. The former is usually preferred.
-
Test small batches in test tubes with solvents like toluene, hexanes, ethyl acetate/hexane mixtures, or isopropanol.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, large crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the dissolved diol.
-
Drying: Dry the purified crystals under vacuum.
A known purification method for 2,5-dimethyl-2,5-hexanediol itself involves dissolving it in hot acetone, treating with charcoal, filtering, and then allowing it to crystallize upon cooling.[11] This indicates that if your product is insoluble in cold acetone, this solvent could be an excellent choice for removing the diol.
Method 3: Flash Column Chromatography
Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[12][13] More polar compounds, like the diol, will adhere more strongly to the polar silica gel and elute more slowly than less polar compounds.
Ideal For: Products that are difficult to separate by extraction or recrystallization, and are stable on silica gel.
Workflow Diagram:
Caption: Standard workflow for flash column chromatography.
Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture (e.g., ethyl acetate/hexanes) where your product has an Rf of ~0.2-0.4, and the diol has an Rf of ~0. This ensures good separation on the column.
-
Column Packing: Prepare a column with silica gel, typically using a slurry-packing method with the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better resolution. Alternatively, dissolve it in the eluent and load it directly onto the column ("wet loading").
-
Elution: Begin eluting the column with the non-polar solvent system determined by TLC. Your less polar product should elute first.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Gradient Elution (Optional): After your product has eluted, you can increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to quickly flush the highly polar 2,5-dimethyl-2,5-hexanediol off the column.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent via rotary evaporation.
References
- 1. Buy 2,5-Dimethyl-2,5-hexanediol (EVT-302271) | 110-03-2 [evitachem.com]
- 2. 2,5-Dimethyl-2,5-hexanediol synthesis - chemicalbook [chemicalbook.com]
- 3. 2,5-Dimethyl-2,5-hexanediol | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,5-Dimethyl-2,5-hexanediol Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. orgchemboulder.com [orgchemboulder.com]
effect of Lewis acid choice on Friedel-Crafts with 2-Chloro-2,5-dimethylhexane
Effect of Lewis Acid Choice on Friedel-Crafts Alkylation with 2-Chloro-2,5-dimethylhexane
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the alkylation of aromatic compounds with the tertiary alkyl halide, this compound. This guide emphasizes the critical role of Lewis acid selection in directing reaction outcomes and mitigating common experimental pitfalls.
I. Understanding the Core Reaction: Alkylation with a Tertiary Halide
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2] The reaction proceeds via electrophilic aromatic substitution, where a Lewis acid catalyst is employed to generate a carbocation electrophile from an alkyl halide.[1][3][4]
With a tertiary alkyl halide like this compound, the formation of the corresponding tertiary carbocation is relatively facile and less prone to the rearrangements that often plague reactions with primary and some secondary alkyl halides.[3] However, the choice of Lewis acid remains a crucial parameter that can significantly influence reaction rate, yield, and the prevalence of side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a Lewis acid necessary for this reaction?
A1: The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for generating the carbocation electrophile.[1][3][4] It coordinates with the chlorine atom of this compound, weakening the carbon-chlorine bond and facilitating its departure to form the tertiary 2,5-dimethylhexan-2-yl carbocation.[3][5] This highly reactive electrophile is then attacked by the electron-rich aromatic ring.[1][3][4]
Q2: I'm not getting any product. What are the most common reasons for reaction failure?
A2: Complete reaction failure in a Friedel-Crafts alkylation can typically be attributed to a few key factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate deactivates it towards electrophilic attack, often preventing the reaction.[6][7]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[6][8] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. Maintaining strictly anhydrous conditions is paramount.[6]
-
Substrate-Catalyst Interaction: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid, leading to catalyst deactivation.[6][9]
Q3: My reaction is producing a mixture of products. What's going on?
A3: While this compound forms a tertiary carbocation that is not expected to rearrange, product mixtures can still arise from:
-
Polyalkylation: The initial alkylation product is often more reactive than the starting aromatic compound because the added alkyl group is electron-donating. This can lead to the addition of multiple alkyl groups to the aromatic ring.[9][10][11] This is a common issue in Friedel-Crafts alkylations.
-
Isomerization: Under harsh reaction conditions (e.g., strong Lewis acids, high temperatures), the alkylated product might undergo isomerization, leading to a mixture of ortho, meta, and para substituted products.
-
Dealkylation-Realkylation: Friedel-Crafts alkylations can be reversible.[2] In some cases, the alkyl group can be cleaved from the aromatic ring and then re-attach at a different position, leading to a thermodynamically controlled product mixture.
II. Troubleshooting Guide: The Impact of Lewis Acid Selection
The choice of Lewis acid is not merely about initiating the reaction; it's a powerful tool for controlling its course and overcoming common challenges. The strength of the Lewis acid directly correlates with its ability to generate the carbocation and, consequently, the overall reactivity of the system.
| Lewis Acid | Relative Strength | Common Issues & Considerations |
| AlCl₃ | Very Strong | - Prone to causing polyalkylation and isomerization. - Highly sensitive to moisture, requiring stringent anhydrous techniques.[6][8] |
| FeCl₃ | Strong | - Generally a good alternative to AlCl₃, sometimes offering better selectivity. - Also moisture-sensitive, though slightly less so than AlCl₃. |
| ZnCl₂ | Moderate | - Milder catalyst, which can help to minimize polyalkylation. - May require higher temperatures or longer reaction times. |
| BF₃·OEt₂ | Moderate | - A convenient liquid Lewis acid that is easier to handle than solid, hygroscopic catalysts. - Often used for more sensitive substrates. |
Scenario 1: Low Yield with a Reactive Aromatic Substrate
Problem: You are reacting this compound with a reactive aromatic compound like toluene, but the yield of the desired mono-alkylated product is disappointingly low.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: This is the most common culprit.[6] Ensure all glassware was oven-dried, solvents were freshly distilled from a suitable drying agent, and reagents are of the highest purity.
-
Increase Catalyst Loading: For less reactive systems or if minor moisture contamination is suspected, a slight excess of the Lewis acid may be beneficial.
-
Consider a Stronger Lewis Acid: If you are using a milder Lewis acid like ZnCl₂, switching to AlCl₃ or FeCl₃ will increase the concentration of the carbocation at equilibrium and likely improve the reaction rate and overall yield.
Scenario 2: Excessive Polyalkylation
Problem: Your reaction is producing a significant amount of di- and tri-alkylated products, making purification difficult and reducing the yield of the desired mono-alkylated product.
Troubleshooting Steps:
-
Use a Milder Lewis Acid: This is the most effective strategy. Switching from AlCl₃ to a weaker Lewis acid like ZnCl₂ will decrease the overall reactivity and favor mono-alkylation.[12][13]
-
Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the statistical probability of the carbocation encountering an unreacted aromatic molecule rather than an already alkylated one.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the rate and improve selectivity for the mono-alkylated product.
Scenario 3: Unexpected Isomer Distribution
Problem: You are observing an unexpected ratio of ortho, meta, and para isomers, or perhaps even evidence of rearranged products.
Troubleshooting Steps:
-
Re-evaluate the Alkyl Halide: While the 2,5-dimethylhexan-2-yl carbocation is tertiary and stable, it's crucial to confirm the purity of your starting this compound. Isomeric impurities could lead to different carbocations and, consequently, different products.
-
Employ a Milder Lewis Acid and Lower Temperature: Harsher conditions promoted by strong Lewis acids like AlCl₃ can lead to isomerization of the products. Switching to a milder catalyst and reducing the reaction temperature can often suppress these side reactions.
III. Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Benzene with this compound using AlCl₃
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
This compound
-
Anhydrous Dichloromethane (DCM) as solvent (optional)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Condenser with a drying tube (e.g., filled with CaCl₂)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a condenser fitted with a drying tube. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. [6]
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene (which will act as both reactant and solvent).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ether).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.
IV. Visualizing the Process
Caption: General workflow for Friedel-Crafts alkylation.
Caption: Decision tree for troubleshooting based on Lewis acid choice.
V. References
-
BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. --INVALID-LINK--
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). An FeCl3-catalyzed highly C3-selective Friedel–Crafts alkylation of indoles with alcohols [Request PDF]. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts alkylation. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2018, June 30). Does rearrangement occur in Friedel Crafts alkylation or not?. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). A Simple and Efficient FeCl3-Catalyzed Direct Alkylation of Active Methylene Compounds with Benzylic and Allylic Alcohols under Mild Conditions [Request PDF]. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from --INVALID-LINK--
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2011). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. Retrieved from --INVALID-LINK--
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. --INVALID-LINK--
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Effects of lewis acid amount on friedel-crafts alkylation reaction and mechanical properties of POE/PS blends. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from --INVALID-LINK--
-
Quora. (2017, September 22). Why does FeCl3 not give rearrangements in Friedel–Crafts reactions?. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from --INVALID-LINK--
-
YouTube. (2023, January 14). Friedel-Crafts Alkylation [Video]. YouTube. --INVALID-LINK--
-
ResearchGate. (2018). Friedel-Crafts Alkylation Using Montmorillonite-Supported ZnCl2, CuCl2 and MgCl2 Catalysts [Request PDF]. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for Zinc Chloride in Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-2,5-dimethylhexane
Welcome to the technical support guide for researchers working with 2-chloro-2,5-dimethylhexane. This document is designed to provide in-depth insights and practical troubleshooting advice for experiments involving this tertiary alkyl halide. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causal relationships between your experimental choices—particularly solvent selection—and your results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the lab.
Part 1: Frequently Asked Questions - Core Concepts
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What are the primary reaction pathways for this compound, and why?
Answer: this compound is a tertiary alkyl halide. Its structure dictates its reactivity:
-
SN1 (Substitution, Nucleophilic, Unimolecular): This is a dominant pathway. The reaction proceeds through a relatively stable tertiary carbocation intermediate formed in the slow, rate-determining step.[1] The bulky methyl groups around the alpha-carbon create significant steric hindrance, making the backside attack required for an SN2 reaction highly unfavorable.
-
E1 (Elimination, Unimolecular): This pathway is a direct competitor to SN1 because it shares the exact same rate-determining step: the formation of the tertiary carbocation.[1] Instead of a nucleophile attacking the carbocation, a weak base (often the solvent itself) removes a proton from an adjacent carbon to form an alkene.
-
SN2 (Substitution, Nucleophilic, Bimolecular): This pathway is negligible for this substrate due to the severe steric hindrance at the tertiary carbon center.
-
E2 (Elimination, Bimolecular): This pathway is generally not observed unless a strong, sterically hindered (non-nucleophilic) base is used in a solvent that can facilitate this mechanism. For most common solvolysis conditions, E1 is the primary elimination route.[2]
Q2: Why is solvent choice the most critical variable for this substrate?
Answer: The choice of solvent is paramount because the rate-determining step for both SN1 and E1 reactions is the ionization of the C-Cl bond to form a carbocation and a chloride anion (Cl⁻).[1] The solvent's role is not passive; it actively facilitates this ionization.
-
Stabilization of the Transition State: Polar solvents, particularly polar protic solvents, stabilize the highly polarized transition state leading to the carbocation. This lowers the activation energy and dramatically increases the reaction rate.[3][4]
-
Solvation of Intermediates: The solvent must solvate both the carbocation and the leaving group (Cl⁻). Polar protic solvents are exceptionally good at this; they solvate the carbocation via their dipole moment and the anion via hydrogen bonding.[3][4]
Q3: How do different classes of solvents generally affect the reaction?
Answer: Solvent choice directly influences both the rate of the reaction and the ratio of substitution to elimination products.
| Solvent Class | Examples | Effect on this compound Reactivity | Causality |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH), Formic Acid (HCOOH) | Strongly Favors SN1/E1. Reaction rates are highest in these solvents. | Excellent at stabilizing both the carbocation and the leaving group anion through dipole interactions and hydrogen bonding.[3][4] Often act as the nucleophile/base in solvolysis reactions. |
| Polar Aprotic | Acetone, DMSO, DMF | Very Slow SN1/E1. Not typically used for these reactions. | Can solvate the carbocation via dipole interactions but are poor at solvating the anion (no H-bonding). This disfavors the ionization step.[4][5] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Essentially No Reaction. | Cannot effectively stabilize the charged intermediates, making the activation energy for ionization prohibitively high.[6] |
Part 2: Troubleshooting Guide & Experimental Optimization
This section is formatted to address specific problems you might encounter during your experiments.
Issue 1: My reaction is proceeding too slowly or not at all.
-
Probable Cause: Your solvent has insufficient ionizing power. The rate-limiting step—formation of the carbocation—is energetically too demanding in your current medium.
-
Scientific Explanation: The rate of an SN1/E1 reaction is highly dependent on the solvent's ability to stabilize the charged species formed during ionization. A solvent with a high dielectric constant and the ability to form hydrogen bonds will lower the activation energy of this step.[4]
-
Solutions & Protocol Adjustments:
-
Switch to a More Polar Protic Solvent: If you are using ethanol, consider switching to water or a water/ethanol mixture. Water is a more polar solvent and will accelerate the rate.
-
Increase Solvent Polarity: Adding a small amount of water to an alcohol solvent can significantly increase the polarity and thus the reaction rate.
-
Verify Temperature: Ensure the reaction is being conducted at an appropriate temperature. While higher temperatures can increase the rate, they may also favor elimination (see Issue 2).
-
Issue 2: My product is an undesired mixture of an alcohol/ether (SN1) and an alkene (E1). How can I favor one over the other?
-
Probable Cause: SN1 and E1 reactions are in constant competition as they proceed from the same carbocation intermediate. The outcome is determined by the subsequent fast step: nucleophilic attack (SN1) versus deprotonation (E1).
-
Scientific Explanation: The branching ratio between SN1 and E1 depends on the function of the solvent/reagents and the temperature.
-
Nucleophilicity vs. Basicity: Solvents that are good nucleophiles but weak bases favor SN1. Solvents that are poor nucleophiles but can act as bases favor E1.[7]
-
Temperature: Elimination reactions result in an increase in the number of molecules, making them entropically favored. Therefore, increasing the temperature will favor the E1 pathway over the SN1 pathway.[8]
-
-
Solutions & Protocol Adjustments:
-
To Favor SN1 (Substitution):
-
Use a good nucleophile/weak base: Solvents like water, methanol, or formic acid are good choices.
-
Lower the reaction temperature: Run the reaction at room temperature or below to disfavor the entropically driven elimination pathway.
-
-
To Favor E1 (Elimination):
-
Use a poor nucleophile/weak base: While still protic, a bulkier alcohol like tert-butanol is a poorer nucleophile and will favor elimination.
-
Increase the reaction temperature: Refluxing the reaction will significantly increase the proportion of the E1 product.[8]
-
-
Issue 3: My NMR and Mass Spec data show an unexpected product isomer. What is the likely cause?
-
Probable Cause: Carbocation rearrangement. While the initially formed 2,5-dimethyl-2-hexyl cation is tertiary and relatively stable, rearrangements are a hallmark of carbocation chemistry and must always be considered.
-
Scientific Explanation: Carbocations can rearrange via a 1,2-hydride or 1,2-alkyl shift if doing so results in a more stable carbocation (e.g., a secondary rearranging to a tertiary).[9][10] For the 2,5-dimethyl-2-hexyl cation, a simple 1,2-shift to an adjacent carbon would not increase its stability. However, more complex rearrangements, though less common, can occur, especially at higher temperatures or under strongly acidic conditions.[11] It is a critical diagnostic possibility for any unexpected product.
-
Troubleshooting Steps:
-
Re-examine Spectra: Carefully analyze your NMR and MS data to propose a structure for the unexpected isomer.
-
Consider Rearrangement Pathways: Draw the initially formed carbocation and evaluate if any plausible hydride or alkyl shifts could lead to the observed product structure.
-
Modify Conditions: Running the reaction at a lower temperature can sometimes suppress rearrangement pathways.
-
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Comparative Solvolysis of this compound
This protocol allows for the determination of relative reaction rates in different polar protic solvents by monitoring the production of HCl.
Objective: To quantify the effect of solvent polarity on the SN1/E1 reaction rate.
Materials:
-
This compound (98%+)
-
Anhydrous Ethanol, Anhydrous Methanol, Deionized Water
-
Solvent mixtures (e.g., 80:20 ethanol:water)
-
Bromothymol blue indicator solution
-
Standardized 0.01 M NaOH solution
-
Constant temperature water bath, burette, conical flasks
Procedure:
-
Prepare a 0.1 M solution of this compound in the solvent to be tested (e.g., 100 mL of 80:20 ethanol:water).
-
Place the solution in a constant temperature water bath set to 25°C and allow it to equilibrate.
-
At time t=0, withdraw a 10 mL aliquot and quench it in a flask containing acetone at 0°C.
-
Add 3-4 drops of bromothymol blue indicator to the quenched aliquot.
-
Titrate the generated HCl with the standardized 0.01 M NaOH solution until the endpoint (blue color) is reached. Record the volume of NaOH used.
-
Repeat steps 3-5 at regular time intervals (e.g., every 20 minutes for 2 hours).
-
The reaction is considered complete (t=∞) after heating a final aliquot at 50°C for 1 hour and then titrating.
Data Analysis: The reaction follows first-order kinetics. Plot ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH at completion and Vt is the volume at time t. The slope of the line is equal to -k, where k is the first-order rate constant. Comparing the k values for different solvents demonstrates the solvent effect on the reaction rate.
Visualizations of Key Mechanisms & Workflows
Diagram 1: The Competing SN1 and E1 Pathways This diagram illustrates the common carbocation intermediate and the subsequent branching pathways.
Caption: SN1 and E1 pathways for this compound.
Diagram 2: Troubleshooting Product Selectivity This workflow helps decide how to adjust experimental conditions to favor a desired product.
Caption: Decision workflow for optimizing SN1 vs. E1 selectivity.
References
- 1. notability.com [notability.com]
- 2. 8.3 E1/E2 Summary – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rearrangement [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Temperature Control in Exothermic Reactions of 2-Chloro-2,5-dimethylhexane
Welcome to the Technical Support Center for managing exothermic reactions involving 2-chloro-2,5-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for safely and effectively controlling the temperature of reactions with this versatile tertiary alkyl halide. As a tertiary alkyl halide, this compound participates in a variety of reactions that can be significantly exothermic, including nucleophilic substitutions (SN1), eliminations (E1), Friedel-Crafts alkylations, and the formation of Grignard reagents.[1][2] Inadequate temperature control can lead to reduced product yield, increased impurity formation, and in worst-case scenarios, thermal runaway.[3] This resource provides field-proven insights and protocols to help you navigate these challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Each guide provides a step-by-step approach to diagnosing and resolving the problem.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
A sudden and sharp increase in temperature upon adding a reagent is a primary indicator of a highly exothermic process that is overwhelming the cooling capacity of your system. This is a critical situation that requires immediate attention to prevent a thermal runaway.
Potential Causes:
-
Reagent addition is too fast: The rate of heat generation is exceeding the rate of heat removal.
-
Insufficient cooling: The cooling bath may be at an incorrect temperature, have insufficient volume, or the heat transfer is inefficient.
-
Localized concentration of reactants (hot spots): Inadequate mixing can lead to localized areas of high reaction rate and heat generation.
Troubleshooting Steps:
-
IMMEDIATE ACTION: Halt the addition of the reagent immediately.
-
Maximize Cooling: Lower the setpoint of your cooling system to its minimum safe temperature.
-
Ensure Adequate Agitation: Increase the stirring rate to improve heat dissipation and break up any potential hot spots.
-
Monitor Temperature Closely: Keep a close watch on the internal reaction temperature. If it continues to rise uncontrollably, proceed to the Emergency Quenching Protocol.
-
Re-evaluate Your Protocol:
-
Reduce Addition Rate: Once the temperature is stable and under control, restart the addition at a significantly slower rate. The use of a syringe pump for controlled, dropwise addition is highly recommended.
-
Dilution: Consider diluting the reagent being added to decrease the reaction concentration at the point of addition.
-
Lower Starting Temperature: Begin the reaction at a lower initial temperature to provide a larger buffer for the exotherm.
-
Issue 2: Poor Product Yield and/or Significant Formation of Elimination Byproducts in a Substitution Reaction
While this compound is a tertiary halide and thus favors SN1 reactions, elimination (E1) is a common competing pathway, especially at elevated temperatures.[4]
Potential Causes:
-
High Reaction Temperature: Higher temperatures favor elimination over substitution.[5]
-
Strongly Basic Nucleophile/Solvent: While the SN1/E1 pathway is less sensitive to the strength of the nucleophile/base than SN2/E2, highly basic conditions can still promote elimination.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the ratio of substitution to elimination products.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running trials at 0 °C or even lower.
-
Solvent Selection: For SN1 reactions, a polar protic solvent (e.g., water, ethanol, methanol) is typically used to stabilize the carbocation intermediate.[6] However, to minimize E1, ensure the temperature is kept low.
-
Choice of Nucleophile: Use a nucleophile that is a weak base to minimize its role in proton abstraction. For example, when aiming for an alcohol, using water or a buffered aqueous solution at a controlled pH is preferable to a high concentration of hydroxide.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the formation of both the desired substitution product and the elimination byproduct to optimize reaction time and conditions.[7]
Experimental Protocols
Protocol 1: General Setup for Controlled Exothermic Reactions
-
Reactor Setup: Use a jacketed reactor vessel connected to a circulating chiller/heater for precise temperature control. Ensure the reactor is equipped with a calibrated internal temperature probe, an overhead stirrer, a condenser, and an addition funnel or syringe pump for controlled reagent delivery. For reactions sensitive to moisture or air, maintain an inert atmosphere (e.g., nitrogen or argon).
-
Initial Cooling: Charge the reactor with this compound and the solvent. Cool the mixture to the desired initial temperature (e.g., 0 °C) before commencing reagent addition.
-
Controlled Addition: Add the reactive reagent (e.g., Lewis acid for Friedel-Crafts, magnesium for Grignard formation) slowly and subsurface if possible to promote rapid mixing and heat dissipation.
-
Constant Monitoring: Continuously monitor the internal reaction temperature. An automated control system that links the temperature probe to the circulator is ideal.
Protocol 2: Emergency Quenching Procedure
In the event of a thermal runaway where the temperature continues to rise despite maximal cooling and cessation of reagent addition, an emergency quench is necessary.
-
Immediate Action: Stop all reagent addition and ensure maximum cooling is applied. Alert any personnel in the immediate vicinity.
-
Prepare Quench Solution: In a separate, appropriately sized vessel, prepare a large volume of a suitable quenching agent. For many reactions involving this compound, a large volume of cold water or a buffered aqueous solution is appropriate.
-
Controlled Quench: If the reaction is still somewhat controllable, slowly transfer the reaction mixture via a cannula into the vigorously stirred quenching solution. DO NOT add the quenching agent to the runaway reaction vessel, as this can cause a violent, sudden release of gas and potential eruption of the reactor contents.
-
Post-Quench: Continue to stir and cool the quenching vessel until the temperature is stable.
Diagrams
Caption: Decision tree for managing a sudden temperature increase.
Quantitative Data Summary
| Reaction Type | Reagents | Typical Temperature Range (°C) | Key Control Parameters | Potential Byproducts |
| SN1 Substitution | H₂O, Alcohols | 0 to 25 | Low temperature, controlled pH | Alkenes (from E1)[4] |
| E1 Elimination | Strong, non-nucleophilic base | 25 to 80 | Higher temperature favors E1[5] | Isomeric alkenes |
| Friedel-Crafts Alkylation | Aromatic compound, Lewis Acid (e.g., AlCl₃) | -10 to 25 | Slow addition of Lewis acid, efficient cooling | Polyalkylated products[8] |
| Grignard Reagent Formation | Magnesium turnings | 0 to 35 (initiation may require gentle warming) | Slow addition of alkyl halide, anhydrous conditions | Wurtz coupling products |
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound from 2,5-dimethyl-2,5-hexanediol and HCl exothermic?
A1: Yes, the reaction of alcohols with concentrated hydrochloric acid to form alkyl chlorides is generally exothermic. While often performed at room temperature, the reaction can generate significant heat, especially on a larger scale.[9] It is advisable to perform the addition of the concentrated HCl to the diol with cooling, for example, in an ice bath, and to monitor the temperature.
Q2: How can I predict the exothermicity of a new reaction with this compound?
Q3: What are the initial signs of a developing thermal runaway?
A3: Key indicators include a sudden, sharp increase in the internal reaction temperature that does not respond to the cooling system, a rapid increase in pressure within the reaction vessel, noticeable gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent at the point of reagent addition.
Q4: Can I use this compound in Friedel-Crafts reactions without a Lewis acid catalyst?
A4: No, a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is required to generate the tertiary carbocation electrophile from the alkyl halide, which is then attacked by the aromatic ring.[2][12] The reaction between the Lewis acid and the alkyl halide is often highly exothermic and requires careful temperature control.
Q5: What are the main safety concerns when working with this compound?
A5: Besides the potential for exothermic reactions, this compound is a flammable liquid and can cause skin and serious eye irritation.[13] Its thermal decomposition can produce toxic gases such as hydrogen chloride and carbon oxides.[14] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mt.com [mt.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Khan Academy [khanacademy.org]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
- 9. notability.com [notability.com]
- 10. 2,5-dichloro-2,5-dimethylhexane [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 13. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
Technical Support Guide: Analytical Strategies for Byproduct Identification in 2-Chloro-2,5-dimethylhexane Synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-2,5-dimethylhexane. The synthesis, commonly achieved through a unimolecular nucleophilic substitution (SN1) reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid, is a robust procedure but is not without potential complications.[1][2][3] The formation of a tertiary carbocation intermediate can lead to competing side reactions, primarily unimolecular elimination (E1), resulting in a mixture of products.[1]
This document provides a comprehensive, question-and-answer-based approach to identifying and troubleshooting the presence of common byproducts. We will delve into the practical application of key analytical techniques, explaining not just the procedural steps but the chemical logic that underpins them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound from 2,5-dimethyl-2,5-hexanediol and HCl?
The SN1 reaction mechanism is a multi-step process that includes the formation of a carbocation intermediate.[1] While this pathway efficiently produces the desired tertiary chloride, the carbocation is also susceptible to other reactions. The primary byproducts arise from three main sources:
-
Incomplete Reaction: The reaction may not proceed to completion, leaving behind unreacted starting material or partially reacted intermediates.
-
2,5-dimethyl-2,5-hexanediol (Starting Material): The presence of the diol indicates insufficient reaction time or inadequate acid concentration.
-
5-Chloro-2,5-dimethyl-2-hexanol (Mono-chlorinated Intermediate): One hydroxyl group has been substituted, but the other remains.
-
-
Elimination (E1) Side Reactions: The tertiary carbocation can lose a proton from an adjacent carbon atom to form an alkene. This E1 reaction pathway competes with the SN1 pathway.[1]
-
2,5-dimethyl-1,5-hexadiene: Elimination of both hydroxyl groups.
-
5-Chloro-2,5-dimethyl-1-hexene: Elimination from the mono-chlorinated intermediate.
-
-
Dimerization Products: While less common under standard conditions, the carbocation could potentially react with another molecule, leading to higher molecular weight impurities.
The reaction pathway and potential byproducts are illustrated below.
Caption: SN1 reaction pathway and competing E1 side reaction.
Q2: My reaction seems to be incomplete. How can I quickly and reliably confirm the presence of the starting diol?
The most straightforward methods are Thin-Layer Chromatography (TLC) and Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Thin-Layer Chromatography (TLC): This is an excellent technique for monitoring reaction progress.[1][2] The starting diol is significantly more polar than the chlorinated product due to its two hydroxyl groups capable of hydrogen bonding. On a silica gel plate, the diol will have a much lower Rf (retention factor) value than the product. Spot your reaction mixture alongside the starting material standard. The persistence of a spot at the Rf of the standard confirms an incomplete reaction.
-
FTIR Spectroscopy: Scan a sample of your crude product. The presence of 2,5-dimethyl-2,5-hexanediol will be indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of an alcohol. The desired product, lacking hydroxyl groups, will not exhibit this peak.
Q3: I suspect my product contains alkene impurities from an E1 reaction. What is the definitive analytical technique to identify them?
Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR Spectroscopy are the most definitive methods.
-
GC-MS: This is the gold standard for separating and identifying volatile impurities. Alkenes like 2,5-dimethyl-1,5-hexadiene are less polar and typically have a shorter retention time on a standard non-polar GC column than the chlorinated product. The mass spectrum will provide the molecular weight and a characteristic fragmentation pattern that can be matched against a library database (e.g., NIST) for positive identification.
-
¹H NMR Spectroscopy: Alkene byproducts will show characteristic signals in the vinyl region of the proton NMR spectrum, typically between 4.5 and 6.5 ppm. These signals are absent in the spectrum of the pure this compound product and are a clear indicator of elimination byproducts.
Q4: How can I use NMR to distinguish between the desired product, this compound, and the mono-chlorinated intermediate, 5-Chloro-2,5-dimethyl-2-hexanol?
Both ¹H and ¹³C NMR spectroscopy are powerful tools for this purpose, as they can clearly differentiate between the chemical environments of the two molecules.[4][5]
-
¹H NMR: The key difference is the presence of the hydroxyl group in the intermediate. This will result in a broad singlet (which can exchange with D₂O) for the -OH proton. Furthermore, the methyl groups adjacent to the -OH will have a different chemical shift compared to those adjacent to the -Cl.
-
¹³C NMR: The carbon atom bonded to the chlorine will have a distinct chemical shift (typically ~70-75 ppm) compared to the carbon bonded to the hydroxyl group (~65-70 ppm). In the desired product, you would expect symmetry, leading to fewer unique carbon signals than in the asymmetric mono-chlorinated intermediate.
Section 2: Troubleshooting Guide: Unexpected Analytical Results
Problem: My GC-MS analysis shows multiple peaks with similar fragmentation patterns near the main product peak.
-
Possible Cause 1: Isomeric Byproducts. While carbocation rearrangement is not highly probable for this specific tertiary carbocation, positional isomers of elimination byproducts can occur. For example, if elimination occurs towards the center of the molecule rather than at the ends.
-
Analytical Strategy:
-
Examine Mass Spectra Carefully: Look for the molecular ion peak (M⁺) to confirm the molecular formula. Isomers will have the same molecular weight but different retention times.
-
Utilize High-Resolution GC: Employ a longer GC column or a slower temperature ramp to improve the separation of closely eluting isomers.
-
Confirm with NMR: Isolate the fractions if possible, or analyze the mixture with advanced 2D NMR techniques like COSY or HSQC to establish the exact connectivity of the atoms and confirm the isomeric structures.[4]
-
Problem: The ¹H NMR spectrum of my purified product is very complex, showing more signals and complicated splitting patterns than expected.
-
Possible Cause: Presence of Multiple Byproducts. The complexity likely arises from an overlapping mixture of the desired product, the mono-chlorinated intermediate, and potentially one or more alkene byproducts.
-
Analytical Strategy:
-
Systematic Peak Identification: Start by identifying the characteristic peaks for the desired product based on reference spectra from databases like SpectraBase.[6]
-
Look for Diagnostic Signals: Search for the tell-tale signs of impurities: a broad singlet for an -OH group, vinyl protons (4.5-6.5 ppm) for alkenes.
-
Integration Analysis: Use the integration values of the peaks to determine the relative molar ratios of the components in the mixture.[7][8] For example, compare the integration of a product methyl peak to an alkene vinyl peak.
-
Spiking Experiment: If you have a pure standard of a suspected byproduct, add a small amount to your NMR sample. The corresponding peaks in your mixture's spectrum will increase in intensity, confirming its identity.
-
Problem: My FTIR spectrum still shows a weak but noticeable broad peak around 3300 cm⁻¹ even after purification.
-
Possible Cause 1: Residual Starting Material or Intermediate. The purification (e.g., distillation or column chromatography) may not have been effective enough to completely remove the more polar, hydroxyl-containing compounds.
-
Possible Cause 2: Water Contamination. Traces of water in the sample or the KBr pellet/salt plates can also cause a broad -OH peak.
-
Analytical Strategy:
-
Quantitative Analysis via GC: Use GC with an internal standard to quantify the amount of residual alcohol. This is more sensitive than FTIR for low-level impurities.
-
Drying Procedure: Ensure your product is rigorously dried using a drying agent like anhydrous MgSO₄ or Na₂SO₄ before analysis. Re-run the FTIR on the dried sample. If the peak disappears or significantly diminishes, water was the likely cause.
-
TLC Confirmation: Run a TLC of the purified product. Even trace amounts of the starting material should be visible with proper visualization techniques (e.g., iodine staining or permanganate dip).
-
Section 3: Detailed Analytical Protocols
Protocol 1: GC-MS Analysis for Byproduct Profiling
This protocol outlines a standard method for separating and identifying volatile components in your reaction mixture.
-
Sample Preparation:
-
Dilute 10 µL of the crude reaction mixture or purified product in 1 mL of a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Filter the sample through a 0.22 µm syringe filter if any solid is present.
-
-
Instrumentation & Conditions:
-
GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
-
Data Interpretation:
-
Identify the peak for this compound based on its expected retention time and mass spectrum (key fragments: m/z 69, 56, 41).[9]
-
Analyze earlier eluting peaks for potential alkene byproducts (lower boiling point).
-
Analyze later eluting peaks for the mono-chlorinated intermediate or the starting diol (higher boiling points).
-
Compare the obtained mass spectra against the NIST library for tentative identification.
-
| Compound | Expected Retention | Key Mass Fragments (m/z) |
| Alkene Byproducts | Lowest | Varies, M⁺ is key |
| This compound | Intermediate | 148/150 (M⁺), 69, 56, 41 |
| Mono-chloro Intermediate | Higher | Varies, look for loss of H₂O |
| Starting Diol | Highest | Varies, look for loss of H₂O |
Protocol 2: NMR Spectroscopy for Structural Elucidation
This protocol provides guidance for preparing and analyzing samples to identify structures.
-
Sample Preparation:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) For complex mixtures, perform 2D NMR experiments like ¹H-¹H COSY.
-
-
Data Interpretation (Expected Shifts in CDCl₃):
-
This compound:
-
¹H NMR: Singlet (~1.6 ppm, 6H, two -C(CH₃)₂Cl), Multiplets (~1.5-1.8 ppm, 4H, -CH₂CH₂-), Doublet (~0.9 ppm, 6H, -CH(CH₃)₂), Septet (~1.9 ppm, 1H, -CH(CH₃)₂).
-
-
Alkene Byproduct (e.g., 2,5-dimethyl-1,5-hexadiene):
-
¹H NMR: Look for signals in the vinyl region (~4.7 ppm, =CH₂).
-
-
Starting Diol (2,5-dimethyl-2,5-hexanediol):
-
¹H NMR: Singlet (~1.2 ppm, 12H, -C(CH₃)₂OH), Singlet (~1.6 ppm, 4H, -CH₂CH₂-), Broad singlet (variable, 2H, -OH).
-
-
Section 4: Visualizing the Workflow
A systematic approach is crucial for efficient troubleshooting. The following workflow outlines the logical progression from initial problem detection to final identification.
Caption: General analytical workflow for byproduct identification.
References
- 1. notability.com [notability.com]
- 2. ERIC - EJ913062 - Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]
- 3. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. homework.study.com [homework.study.com]
- 6. spectrabase.com [spectrabase.com]
- 7. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Nucleophilic Substitution: A Comparative Guide to SN1 and SN2 Reactivity in Haloalkanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, nucleophilic substitution reactions of haloalkanes are fundamental transformations. The ability to predict and control whether a reaction proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an in-depth, objective comparison of SN1 and SN2 reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions in their laboratory work.
The Dichotomy of Nucleophilic Substitution: One Goal, Two Paths
Nucleophilic substitution involves the replacement of a leaving group, typically a halide in haloalkanes, by a nucleophile.[1] While the overall transformation is the same, the journey from reactant to product can occur through two distinct mechanistic pathways: SN1 and SN2.[2] The designation "S" stands for substitution, "N" for nucleophilic, and the number indicates the molecularity of the rate-determining step.[3]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism.[4] The first and slowest step, which is the rate-determining step, involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[4][5] The second, faster step is the attack of the nucleophile on the planar carbocation.[4]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism.[2] The nucleophile attacks the carbon atom bearing the leaving group from the backside, simultaneously displacing the leaving group.[6] This process proceeds through a single, high-energy transition state.[7]
The choice between these two pathways is not arbitrary; it is dictated by a confluence of factors, each influencing the energy landscape of the reaction and favoring one mechanism over the other.
Visualizing the Mechanisms
To fully appreciate the differences, it is instructive to visualize the reaction coordinates and key intermediates or transition states.
Caption: The SN1 mechanism proceeds through a carbocation intermediate.
Caption: The SN2 mechanism is a single, concerted step.
Key Factors Influencing SN1 vs. SN2 Reactivity
The competition between SN1 and SN2 pathways is a delicate balance, tipped by the following critical factors:
-
Substrate Structure: The nature of the alkyl group bearing the halogen is arguably the most significant determinant.
-
Nucleophile: The strength and concentration of the nucleophile play a crucial role.[8]
-
Solvent: The polarity and protic nature of the solvent can dramatically influence reaction rates.[9]
-
Leaving Group: The ability of the halide to depart is essential for both mechanisms.[10]
The Decisive Role of Substrate Structure
The steric and electronic properties of the haloalkane substrate have opposing effects on SN1 and SN2 reactivity.
-
SN2 Reactivity and Steric Hindrance: The SN2 mechanism requires a "backside attack" by the nucleophile.[6] Bulky substituents on or near the reaction center sterically hinder this approach, increasing the activation energy and dramatically slowing the reaction rate.[11][12] Consequently, the order of reactivity for SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) [4][13] Tertiary haloalkanes are so sterically hindered that they do not undergo SN2 reactions.[7]
-
SN1 Reactivity and Carbocation Stability: The rate-determining step of the SN1 reaction is the formation of a carbocation.[14][15] The stability of this intermediate is therefore paramount. Alkyl groups are electron-donating and stabilize the positive charge of the carbocation through an inductive effect and hyperconjugation.[5][11] As a result, the order of reactivity for SN1 reactions is the reverse of SN2: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl Primary and methyl carbocations are highly unstable and generally do not form under typical SN1 conditions.
| Substrate Type | Relative SN2 Rate | Relative SN1 Rate | Dominant Pathway |
| Methyl (CH₃X) | ~30 | ~1 | SN2 |
| Primary (RCH₂X) | 1 | ~1 | SN2 |
| Secondary (R₂CHX) | 0.02 | ~12 | SN1/SN2 Competition |
| Tertiary (R₃CX) | ~0 | ~1,200,000 | SN1 |
Relative rate data is illustrative and can vary with specific reactants and conditions.
The Influence of the Nucleophile
The role of the nucleophile is a key point of differentiation between the two mechanisms.
-
SN2 Reactions: The nucleophile is directly involved in the rate-determining step of the SN2 reaction.[4] Therefore, a strong, concentrated nucleophile will increase the reaction rate.[16] Strong nucleophiles are typically species with a negative charge and high electron density, such as hydroxide (OH⁻), alkoxides (RO⁻), and cyanide (CN⁻).[17]
-
SN1 Reactions: The nucleophile is not involved in the rate-determining step of the SN1 reaction.[18][19] The rate of the reaction is independent of the nucleophile's concentration or strength.[6] Consequently, SN1 reactions can proceed with weak or neutral nucleophiles, such as water (H₂O) and alcohols (ROH).[20] When the solvent also acts as the nucleophile, the reaction is termed a solvolysis reaction.[19]
The Solvent's Guiding Hand
The choice of solvent can stabilize or destabilize key species in the reaction, thereby favoring one pathway over the other.[17]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[21] They are highly effective at solvating both cations and anions.
-
Effect on SN1: Polar protic solvents strongly favor SN1 reactions.[9][22] They stabilize the carbocation intermediate and the leaving group anion through solvation, lowering the activation energy of the rate-determining step.[5]
-
Effect on SN2: These solvents hinder SN2 reactions.[9] They form a "solvent cage" around the nucleophile through hydrogen bonding, which reduces its nucleophilicity and accessibility to the substrate.[23]
-
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[21]
-
Effect on SN2: Polar aprotic solvents are the preferred choice for SN2 reactions.[9][17] They can dissolve the ionic nucleophile but do not solvate the anion as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.[8]
-
Effect on SN1: While polar, these solvents are less effective at stabilizing the carbocation intermediate compared to protic solvents, making the SN1 pathway less favorable.
-
The Nature of the Leaving Group
For both SN1 and SN2 reactions, a good leaving group is essential. A good leaving group is a species that is stable on its own, meaning it is a weak base.[10] The conjugate bases of strong acids are excellent leaving groups.[24]
For haloalkanes, the leaving group ability increases down the group as the basicity of the halide ion decreases: I⁻ > Br⁻ > Cl⁻ >> F⁻
Fluoride is a poor leaving group due to the exceptional strength of the C-F bond.[10]
Experimental Protocols for Determining Reaction Mechanisms
Distinguishing between SN1 and SN2 pathways experimentally relies on understanding their kinetic differences.
Protocol 1: Determining the Rate Law
Objective: To determine the order of the reaction with respect to the haloalkane and the nucleophile.
Methodology:
-
Setup: Prepare a series of reactions in a suitable solvent at a constant temperature.
-
Varying Substrate Concentration: While keeping the nucleophile concentration constant, run the reaction with varying initial concentrations of the haloalkane (e.g., [RX], 2[RX], 3[RX]).
-
Varying Nucleophile Concentration: While keeping the haloalkane concentration constant, run the reaction with varying initial concentrations of the nucleophile (e.g., [Nu⁻], 2[Nu⁻], 3[Nu⁻]).
-
Monitoring Reaction Progress: Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., gas chromatography, HPLC, NMR spectroscopy, or titration of the halide ion).
-
Data Analysis: Plot the concentration of the reactant versus time to determine the initial rate of each reaction.
-
SN1 Mechanism: The rate will be directly proportional to the concentration of the haloalkane but independent of the concentration of the nucleophile. The rate law is: Rate = k[Haloalkane] .[25] Doubling the haloalkane concentration will double the rate, while changing the nucleophile concentration will have no effect.[18]
-
SN2 Mechanism: The rate will be directly proportional to the concentration of both the haloalkane and the nucleophile. The rate law is: Rate = k[Haloalkane][Nucleophile] .[25] Doubling the concentration of either reactant will double the rate.[1]
-
Caption: Workflow for experimental determination of the reaction mechanism.
Protocol 2: Stereochemical Analysis
Objective: To determine the stereochemical outcome of the reaction for a chiral haloalkane.
Methodology:
-
Starting Material: Begin with an enantiomerically pure chiral haloalkane.
-
Reaction: Perform the nucleophilic substitution reaction under the desired conditions.
-
Product Isolation: Isolate and purify the product.
-
Stereochemical Analysis: Determine the stereochemistry of the product using polarimetry or chiral chromatography.
-
SN1 Outcome: The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability. This leads to racemization , a mixture of both enantiomers of the product.[18]
-
SN2 Outcome: The backside attack mechanism results in an inversion of stereochemistry at the chiral center, a phenomenon known as a Walden inversion.[18]
-
Conclusion: A Predictive Framework
The interplay between substrate structure, nucleophile strength, solvent polarity, and leaving group ability provides a robust framework for predicting the outcome of nucleophilic substitution reactions on haloalkanes. Tertiary substrates in polar protic solvents with weak nucleophiles will overwhelmingly favor the SN1 pathway. Conversely, primary substrates with strong nucleophiles in polar aprotic solvents are prime candidates for the SN2 mechanism. Secondary substrates often represent a borderline case where a careful consideration of all factors is necessary to predict the major pathway. For the medicinal chemist and the synthetic researcher, a deep understanding of these principles is not merely academic; it is a critical tool for the efficient and predictable construction of complex molecular architectures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 3. theexamformula.co.uk [theexamformula.co.uk]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. fiveable.me [fiveable.me]
- 20. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 23. Khan Academy [khanacademy.org]
- 24. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 25. quora.com [quora.com]
2-Chloro-2,5-dimethylhexane vs. tert-butyl chloride in alkylations
Drafting Comparison Structure
I'm currently building the framework for the comparison guide. I'm focusing on a clear, logical structure, beginning with alkylation fundamentals. From there, I'll dive into a direct comparison of the two reagents you want, ensuring I cover key areas like mechanism, reactivity, and applications. My confidence in this initial structure is high.
Refining the Research Plan
I've established a solid foundation for the comparison. Now, I'm meticulously designing a comprehensive research plan, verifying that all the necessary elements for an in-depth, trustworthy comparison are in place. This includes confirming my editorial control, ensuring scientific integrity with relevant data and references, and guaranteeing the inclusion of detailed protocols for reproducibility. I am particularly focused on the "why" behind experimental choices, such as solvent effects, temperature control, and catalyst selection in the context of SN1 reactions. My confidence is high.
Verifying Guide's Completeness
I've completed my checklist. Each requirement is met, from full editorial control to detailed, reproducible protocols. I have a 5/5 confidence. To start, I will begin with an executive summary, then cover the fundamentals of SN1 alkylation. Next, I'll compare the compounds, then compare the two in a specific reaction, such as Friedel-Crafts alkylation of benzene.
Mapping Out the Guide's Structure
I've completed my initial mental simulation and I'm feeling confident. My plan includes an executive summary, SN1 alkylation fundamentals, then a detailed comparison of the two alkylating agents. I'll focus on a specific reaction, such as Friedel-Crafts alkylation of benzene, complete with mechanism discussion, experimental protocols, comparative data tables, and an analysis of steric effects and potential rearrangements. I'm aiming for a Graphviz diagram of the SN1 mechanism to illustrate key differences. I'll continue research to build a solid citation list to address any identified challenges.
Defining Guide Scope & Focus
I've completed my strategic overview. I'm satisfied with the plan. I've broken down all the requirements into a checklist, and run a mental simulation to identify the guide's key elements. The focus will be on the steric differences between the alkylating agents in SN1 reactions, illustrated with a Graphviz diagram and a detailed experimental protocol. Data tables will highlight performance differences. I am ready to perform my search and start writing the comparison.
A Researcher's Guide to Synthesizing Hindered Alkyl Aromatics: Moving Beyond Friedel-Crafts
The incorporation of sterically hindered alkyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These bulky substituents are critical for modulating pharmacological activity, tuning electronic properties, and enhancing molecular stability. While the venerable Friedel-Crafts alkylation has been a textbook method for over a century, its practical application is severely hampered when dealing with complex, sterically demanding substrates. This guide provides an in-depth comparison of robust, modern alternatives, offering field-proven insights and detailed protocols to empower researchers in overcoming the synthetic challenges associated with constructing hindered alkyl aromatics.
The Pitfalls of a Classic: Why Friedel-Crafts Fails
The Friedel-Crafts alkylation, an electrophilic aromatic substitution, typically employs a Lewis acid catalyst like AlCl₃ to generate a carbocation from an alkyl halide, which then alkylates the aromatic ring.[1][2] However, this mechanism is the source of its most significant drawbacks, particularly for synthesizing hindered or specific isomers.
Key Limitations of Friedel-Crafts Alkylation:
-
Carbocation Rearrangements: The intermediate carbocation is prone to rearrangement to a more stable form (e.g., a primary to a secondary or tertiary carbocation).[3][4] This lack of control makes it nearly impossible to synthesize straight-chain alkyl aromatics of three or more carbons.
-
Polyalkylation: The alkylated product is often more reactive than the starting material because alkyl groups are activating.[3][4] This leads to the formation of multiple alkylation products, reducing the yield of the desired mono-alkylated compound.
-
Steric Hindrance: The reaction is often ineffective when either the aromatic compound or the alkylating agent is sterically hindered.
-
Substrate Scope: The reaction fails with deactivated aromatic rings (e.g., nitrobenzene) and is problematic with rings containing amine groups, which complex with the Lewis acid catalyst.[1][3]
References
A Comparative Analysis of Synthetic Routes to 2-Chloro-2,5-dimethylhexane: A Guide for the Research Scientist
In the landscape of organic synthesis, the preparation of alkyl halides is a fundamental undertaking, providing key intermediates for a multitude of subsequent transformations. Among these, 2-chloro-2,5-dimethylhexane stands as a valuable building block, particularly in the synthesis of complex molecules and as a model substrate for mechanistic studies. This guide provides a comparative analysis of the primary synthetic routes to this tertiary alkyl halide, offering in-depth technical insights, experimental protocols, and a critical evaluation of each method's strengths and limitations. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound
This compound possesses a tertiary chloride, a feature that dictates its reactivity, favoring reactions that proceed through a stable tertiary carbocation. Its synthesis is a practical illustration of several key concepts in organic chemistry, including nucleophilic substitution and free radical reactions. Understanding the nuances of its preparation is crucial for its effective utilization in more complex synthetic campaigns. This guide will dissect three principal synthetic pathways: the S(_N)1 reaction of 2,5-dimethyl-2,5-hexanediol, the free radical chlorination of 2,5-dimethylhexane, and the hydrochlorination of 2,5-dimethylhexene isomers.
Route 1: Nucleophilic Substitution (S(_N)1) of 2,5-Dimethyl-2,5-hexanediol
This is arguably the most common and efficient laboratory-scale synthesis of this compound, proceeding via a classic S(_N)1 mechanism. The readily available starting material, 2,5-dimethyl-2,5-hexanediol, is treated with concentrated hydrochloric acid.
Mechanistic Rationale
The reaction is initiated by the protonation of one of the tertiary hydroxyl groups by the strong acid, converting it into a good leaving group (water). The departure of the water molecule is the rate-determining step, leading to the formation of a stable tertiary carbocation. The high concentration of the chloride ion in concentrated HCl ensures its rapid attack on the carbocation to form the desired product. The second hydroxyl group undergoes the same sequence of steps to yield the dichloro- derivative, however, for the purpose of this guide, we will focus on the formation of the monochlorinated species. By controlling the stoichiometry of the diol to the acid, the reaction can be guided towards the formation of the desired product, although the formation of the dichloro- derivative is a common side product.
A Comparative Guide to Friedel-Crafts Alkylation: Yield Analysis of Tertiary Halides
For researchers, scientists, and professionals in drug development, the Friedel-Crafts alkylation stands as a cornerstone of carbon-carbon bond formation in aromatic synthesis. The choice of alkylating agent is paramount to the success of this reaction, directly influencing product yield and purity. This guide provides an in-depth comparison of the performance of different tertiary halides—specifically tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide—in Friedel-Crafts alkylation, supported by mechanistic insights and detailed experimental protocols.
Theoretical Background: The Mechanism of Tertiary Halide Alkylation
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] In the case of tertiary halides, the reaction proceeds through the formation of a stable tertiary carbocation, which then acts as the electrophile. The use of tertiary halides is advantageous as it circumvents the issue of carbocation rearrangement, a common side reaction with primary and some secondary halides.[1][2]
The generally accepted mechanism involves three key steps:
-
Generation of the Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), coordinates with the halogen of the tertiary alkyl halide.[1][3] This polarization weakens the carbon-halogen bond, leading to its cleavage and the formation of a stable tertiary carbocation and a complex anion (e.g., AlCl₄⁻).[2][4]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the tertiary carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[2]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex anion formed in the first step, abstracts a proton from the carbon bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final alkylated aromatic product.[2][3]
Caption: Mechanism of Friedel-Crafts Alkylation with a Tertiary Halide.
Comparative Analysis of Tertiary Halides: A Tale of Two Theories
The relative reactivity of alkyl halides in Friedel-Crafts alkylation is a topic of some debate, with two primary theories in contention.[5]
-
Theory 1: Reactivity based on Bond Polarity. This theory posits that reactivity follows the order R-F > R-Cl > R-Br > R-I. The reasoning is that the more polar the carbon-halogen (C-X) bond, the more readily it interacts with the Lewis acid catalyst, facilitating the formation of the carbocation.[5][6]
-
Theory 2: Reactivity based on Bond Strength. Conversely, this theory suggests the opposite trend: R-I > R-Br > R-Cl > R-F. This is based on the C-X bond dissociation energies, where the weaker C-I bond requires less energy to break for carbocation formation.[5]
In practice, the observed reactivity and, consequently, the product yield, are a nuanced interplay of the C-X bond strength and the affinity of the Lewis acid for the specific halogen.[5] While definitive, side-by-side quantitative yield comparisons under identical conditions are scarce in the literature, a qualitative comparison can be constructed based on established principles and available data.[5]
| Tertiary Halide | Lewis Acid Catalyst | Typical Reaction Conditions | Observed Reactivity & Yield Potential | Key Considerations |
| tert-Butyl Chloride (t-BuCl) | AlCl₃, FeCl₃ | Low temperatures (0-25 °C) | High Reactivity, Good to Excellent Yields. This is the most commonly used tertiary halide for Friedel-Crafts alkylation, with numerous literature reports of high yields. | Readily available and cost-effective. The reaction is well-understood and optimized. |
| tert-Butyl Bromide (t-BuBr) | AlBr₃, GaBr₃, AlCl₃ | 0-25 °C | High Reactivity, Good Yields. Generally considered to be highly reactive, often comparable to tert-butyl chloride. | May offer advantages in specific solvent systems or with particular Lewis acids. |
| tert-Butyl Iodide (t-BuI) | (Not commonly used) | Variable | Variable Reactivity, Potential for Lower Yields. While the C-I bond is the weakest, tert-butyl iodide is prone to decomposition, which can lead to the formation of side products and a reduction in the yield of the desired alkylated arene.[5] | The instability of the alkyl iodide can be a significant drawback, limiting its synthetic utility in this context. |
Experimental Protocol: Friedel-Crafts Alkylation of Toluene with tert-Butyl Chloride
This protocol details a representative procedure for the alkylation of toluene with tert-butyl chloride, a reaction that can yield a mixture of ortho and para isomers, with the para isomer often predominating due to steric hindrance.[7]
Materials:
-
Toluene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous, as solvent)
-
Ice-water bath
-
Hydrochloric acid (1 M, for quenching)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous toluene (e.g., 2 equivalents) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0 °C. Cautiously add anhydrous aluminum chloride (e.g., 1.1 equivalents) in portions while stirring.
-
Addition of Alkyl Halide: Add tert-butyl chloride (e.g., 1 equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl.
-
Workup: Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography to isolate the desired tert-butyltoluene isomers.
Caption: Experimental Workflow for Friedel-Crafts Alkylation.
Conclusion and Practical Recommendations
The choice of tertiary halide for Friedel-Crafts alkylation significantly impacts the reaction's outcome. Based on the available evidence and mechanistic understanding, the following recommendations can be made:
-
tert-Butyl Chloride: For general-purpose Friedel-Crafts alkylation, tert-butyl chloride in the presence of a Lewis acid like AlCl₃ is the most reliable and well-documented choice, consistently providing good to excellent yields.
-
tert-Butyl Bromide: This halide is a viable alternative to the chloride and may be advantageous in specific applications, though it offers no significant general advantage in terms of yield.
-
tert-Butyl Iodide: Due to its propensity for decomposition and the potential for side reactions, tert-butyl iodide is generally not the preferred reagent for achieving high yields in Friedel-Crafts alkylation.
Ultimately, the optimal choice of tertiary halide and reaction conditions should be determined empirically for each specific substrate and desired product. This guide provides a foundational understanding to inform these critical decisions in the synthesis design process.
References
A Comparative Guide to the Regioselectivity of 2-Chloro-2,5-dimethylhexane Reactions
For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction selectivity is paramount for the efficient synthesis of target molecules. This guide provides an in-depth analysis of the regioselectivity of reactions involving 2-chloro-2,5-dimethylhexane, a tertiary haloalkane. We will explore the competition between substitution and elimination pathways and how the choice of reagents and reaction conditions dictates the product distribution. This guide will delve into the mechanistic underpinnings of these reactions, supported by established chemical principles and analogous experimental data, to provide a predictive framework for synthetic applications.
Theoretical Framework: The Competing Pathways of a Tertiary Haloalkane
This compound, possessing a chlorine atom on a tertiary carbon, is prone to both nucleophilic substitution (S(_N)1) and elimination (E1 and E2) reactions. The sterically hindered nature of the tertiary carbon largely precludes the S(_N)2 pathway.
-
S(_N)1 and E1 Reactions: These reactions proceed through a common tertiary carbocation intermediate, formed by the slow, rate-determining departure of the chloride leaving group. In weakly basic or nucleophilic, polar protic solvents (solvolysis), a mixture of substitution and elimination products is typically observed.[1][2] The S(_N)1 product results from the nucleophilic attack of the solvent on the carbocation, while the E1 product is formed by the removal of a β-hydrogen by the solvent acting as a weak base.[1] Higher temperatures generally favor the E1 pathway as elimination reactions are more entropically favored.[1]
-
E2 Reactions: In the presence of a strong base, a concerted, bimolecular elimination (E2) mechanism is favored.[3] This pathway does not involve a carbocation intermediate. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base employed.[4][5]
The competition between these pathways is a central theme in the reactivity of this compound. The following diagram illustrates these competing reaction coordinates.
Caption: Competing S(_N)1, E1, and E2 pathways for this compound.
Regioselectivity in Elimination Reactions: Zaitsev vs. Hofmann
Elimination reactions of this compound can potentially yield two constitutional isomers: the more substituted 2,5-dimethylhex-2-ene (Zaitsev product) and the less substituted 2,5-dimethylhex-1-ene (Hofmann product). The relative yields of these products are a direct consequence of the reaction conditions, particularly the nature of the base.
-
Zaitsev's Rule: This rule predicts that in an elimination reaction, the more substituted (and therefore more thermodynamically stable) alkene will be the major product.[4][6] This outcome is generally observed when a small, unhindered strong base, such as sodium ethoxide (NaOEt), is used.[7] The ethoxide ion can readily access the more sterically hindered β-hydrogen on the adjacent tertiary carbon.
-
Hofmann's Rule: Conversely, when a sterically bulky base, such as potassium tert-butoxide (KOtBu), is employed, the major product is the less substituted alkene.[4] The large size of the tert-butoxide ion hinders its approach to the internal β-hydrogen, making the abstraction of a more accessible terminal methyl proton kinetically favored.[8]
The following diagram illustrates the influence of base size on the regiochemical outcome of the E2 reaction.
Caption: Influence of base size on E2 regioselectivity.
Comparative Product Distribution: A Predictive Analysis
| Reagent/Conditions | Mechanism(s) | Predicted Major Product(s) | Predicted Minor Product(s) | Rationale |
| Ethanol (EtOH), heat | S(_N)1 / E1 | 2,5-dimethylhex-2-ene (E1) | 2-ethoxy-2,5-dimethylhexane (S(_N)1) | Solvolysis with a weak nucleophile/base. Heat favors the E1 pathway, leading to the more stable Zaitsev alkene.[1] |
| Sodium Ethoxide (NaOEt) in EtOH | E2 | 2,5-dimethylhex-2-ene | 2,5-dimethylhex-1-ene | A strong, non-bulky base favors the thermodynamically more stable Zaitsev product.[4][6] |
| Potassium tert-Butoxide (KOtBu) in t-BuOH | E2 | 2,5-dimethylhex-1-ene | 2,5-dimethylhex-2-ene | A strong, sterically hindered base favors abstraction of the less hindered proton, leading to the Hofmann product.[4][5] |
Experimental Protocols
The following are representative protocols for carrying out substitution and elimination reactions on a tertiary haloalkane like this compound.
Protocol 1: S(_N)1/E1 Solvolysis in Ethanol
Objective: To generate a mixture of substitution and elimination products via S(_N)1 and E1 pathways.
Materials:
-
This compound
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize any acid formed.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
Analyze the product mixture by GC-MS to determine the ratio of 2-ethoxy-2,5-dimethylhexane to 2,5-dimethylhex-2-ene.
Protocol 2: E2 Elimination with Sodium Ethoxide (Zaitsev Product Favored)
Objective: To selectively synthesize the Zaitsev elimination product.
Materials:
-
This compound
-
Sodium ethoxide
-
Absolute ethanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Water
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
NMR spectrometer for product characterization
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.
-
Add this compound to the flask.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into a separatory funnel containing water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the resulting alkene mixture by distillation.
-
Characterize the product and determine the isomeric ratio using NMR spectroscopy.
Protocol 3: E2 Elimination with Potassium tert-Butoxide (Hofmann Product Favored)
Objective: To selectively synthesize the Hofmann elimination product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
tert-Butanol
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Water
-
Anhydrous potassium carbonate
-
Distillation apparatus
-
NMR spectrometer for product characterization
Procedure:
-
In a round-bottom flask, dissolve potassium tert-butoxide in tert-butanol.
-
Add this compound to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Follow the reaction progress using TLC.
-
Upon completion, cool the mixture and add water.
-
Extract the product with an organic solvent like pentane.
-
Wash the organic extracts with water and brine.
-
Dry the organic phase over anhydrous potassium carbonate.
-
Filter and carefully remove the solvent by distillation.
-
Purify the product by fractional distillation.
-
Analyze the product and determine the isomeric ratio by NMR spectroscopy.
Conclusion
The regioselectivity of reactions involving this compound is a clear illustration of fundamental principles in organic chemistry. By carefully selecting the reaction conditions, specifically the strength and steric nature of the base and the temperature, chemists can direct the reaction towards the desired substitution or elimination product. For elimination reactions, the choice between a small, unhindered base and a bulky, hindered base provides a powerful tool for controlling the formation of either the Zaitsev or Hofmann alkene. This predictive control is essential for the strategic design of synthetic routes in research and development.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. youtube.com [youtube.com]
- 3. The E2 Reaction [iverson.cm.utexas.edu]
- 4. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. coconote.app [coconote.app]
- 7. Khan Academy [khanacademy.org]
- 8. 2,5-DICHLORO-2,5-DIMETHYLHEXANE | 6223-78-5 [chemicalbook.com]
A Spectroscopic Guide to Differentiating 2-Chloro-2,5-dimethylhexane and Its Isomers
In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical and physical properties. This guide provides an in-depth spectroscopic comparison of 2-Chloro-2,5-dimethylhexane, a tertiary alkyl halide, with its primary and secondary isomers, 1-Chloro-2,5-dimethylhexane and 3-Chloro-2,5-dimethylhexane. Understanding their distinct spectral fingerprints across various analytical techniques is crucial for researchers and scientists in ensuring the correct isomeric form is utilized in their work.
The Importance of Isomer Identification
The position of the chlorine atom in the C8H17Cl isomers dramatically influences their reactivity and, consequently, their spectroscopic characteristics. This compound, being a tertiary halide, is prone to elimination reactions and will exhibit unique spectral features compared to its primary and secondary counterparts. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear framework for distinguishing these closely related compounds.
Molecular Structures
To visualize the compounds being discussed, their structures are presented below. The key difference lies in the carbon atom to which the chlorine is bonded.
Caption: Molecular structures of the three isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern, and integration of the signals are key parameters for distinguishing isomers.
Experimental and Predicted ¹H NMR Data
| Compound | Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| This compound | -C(Cl)(CH₃ )₂ | 1.58 | singlet | 6H |
| -CH₂-CH₂- | 1.85-1.95 | multiplet | 4H | |
| -CH(CH₃ )₂ | 0.88 | doublet | 6H | |
| -CH (CH₃)₂ | 1.52 | multiplet | 1H | |
| 1-Chloro-2,5-dimethylhexane | -CH₂ Cl | 3.4-3.6 | doublet of doublets | 2H |
| -CH₂-CH (CH₃)- | ~1.8 | multiplet | 1H | |
| -CH(CH₃)-CH₂ - | ~1.2-1.4 | multiplet | 2H | |
| -CH₂-CH (CH₃)₂ | ~1.5 | multiplet | 1H | |
| -CH(CH₃ )- | ~0.95 | doublet | 3H | |
| -CH(CH₃ )₂ | ~0.85 | doublet | 6H | |
| 3-Chloro-2,5-dimethylhexane | -CH Cl- | 3.8-4.2 | multiplet | 1H |
| -CH(CH₃ )₂ | ~0.9 | doublet | 6H | |
| -CH (CH₃)₂ | ~1.7 | multiplet | 1H | |
| -CHCl-CH₂ - | ~1.6-1.8 | multiplet | 2H | |
| -CH (CH₃)₂ at C2 | ~2.0 | multiplet | 1H | |
| -CH(CH₃ )₂ at C2 | ~1.0 | doublet | 6H |
Key Differentiating Features in ¹H NMR:
-
This compound (Tertiary): The most striking feature is the absence of a proton on the carbon bearing the chlorine atom. This results in a lack of a downfield signal in the typical 3-4 ppm range for protons alpha to a chlorine. The two methyl groups on the carbon with the chlorine are equivalent and appear as a sharp singlet at around 1.58 ppm.
-
1-Chloro-2,5-dimethylhexane (Primary): This isomer is distinguished by a downfield signal around 3.4-3.6 ppm corresponding to the -CH₂Cl group. This signal will likely appear as a doublet of doublets due to coupling with the adjacent methine proton.
-
3-Chloro-2,5-dimethylhexane (Secondary): The key feature is a downfield multiplet in the 3.8-4.2 ppm range, corresponding to the single proton on the carbon bonded to the chlorine (-CHCl-). The complexity of this multiplet will depend on the coupling with the neighboring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly dependent on its local electronic environment.
Experimental and Predicted ¹³C NMR Data
| Compound | Carbon Environment | Experimental/Predicted Chemical Shift (ppm) |
| This compound | C -Cl | ~70-75 |
| -C (Cl)(CH₃)₂ | ~35-40 | |
| -CH₂-CH₂ - | ~20-25 | |
| -CH ₂-CH(CH₃)₂ | ~40-45 | |
| -CH (CH₃)₂ | ~25-30 | |
| -CH(C H₃)₂ | ~22-24 | |
| 1-Chloro-2,5-dimethylhexane | -CH₂ Cl | ~45-50 |
| -CH₂-CH (CH₃)- | ~35-40 | |
| -CH(CH₃)-CH₂ - | ~30-35 | |
| -CH₂-CH (CH₃)₂ | ~25-30 | |
| -CH(C H₃)- | ~18-22 | |
| -CH(C H₃)₂ | ~22-24 | |
| 3-Chloro-2,5-dimethylhexane | -CH Cl- | ~60-65 |
| -CH (CH₃)₂ at C2 | ~30-35 | |
| -CH (CH₃)₂ at C5 | ~25-30 | |
| -CHCl-CH₂ - | ~40-45 | |
| -CH(C H₃)₂ at C2 | ~18-22 | |
| -CH(C H₃)₂ at C5 | ~22-24 |
Key Differentiating Features in ¹³C NMR:
-
This compound (Tertiary): The carbon directly bonded to the chlorine atom will be significantly downfield, expected in the 70-75 ppm range.
-
1-Chloro-2,5-dimethylhexane (Primary): The carbon of the -CH₂Cl group will appear in the 45-50 ppm region.
-
3-Chloro-2,5-dimethylhexane (Secondary): The -CHCl- carbon will have a chemical shift intermediate to the primary and tertiary isomers, typically in the 60-65 ppm range.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The C-Cl stretching frequency is a key diagnostic tool for alkyl halides.
Characteristic IR Absorptions
| Compound Type | C-Cl Stretch (cm⁻¹) | Other Key Features |
| Tertiary (this compound) | 650-540 (often weak)[1] | C-H stretching and bending vibrations for methyl and methylene groups. |
| Primary (1-Chloro-2,5-dimethylhexane) | 785-720 (stronger)[1] | A characteristic CH₂ wagging vibration around 1300-1230 cm⁻¹ is expected.[1] |
| Secondary (3-Chloro-2,5-dimethylhexane) | ~700-560[2] | The C-Cl stretch for secondary chlorides can be variable and may show multiple bands due to conformational isomers.[2] |
Causality Behind Experimental Choices: The C-Cl stretching vibration is sensitive to the substitution pattern of the carbon atom it is attached to.[1] For primary alkyl chlorides, the C-Cl stretch is generally at a higher wavenumber compared to tertiary chlorides.[1] This is due to the electronic and steric environment surrounding the C-Cl bond.
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Predicted Fragmentation Patterns
| Compound | Key Fragmentation Pathways | Characteristic Fragments (m/z) |
| This compound | Loss of Cl radical to form a stable tertiary carbocation. | M-35/37 (loss of Cl), fragment corresponding to the tertiary carbocation will be a major peak. |
| 1-Chloro-2,5-dimethylhexane | Alpha-cleavage (loss of an alkyl radical) is less likely. Fragmentation may involve loss of HCl. | M-36 (loss of HCl), complex fragmentation pattern. |
| 3-Chloro-2,5-dimethylhexane | Loss of Cl radical to form a secondary carbocation. Alpha-cleavage is also possible. | M-35/37 (loss of Cl), fragments from alpha-cleavage. |
Key Differentiating Features in Mass Spectrometry:
The most significant difference will be the stability of the carbocation formed upon loss of the chlorine radical.
-
This compound (Tertiary): Will readily lose the chlorine atom to form a stable tertiary carbocation. This fragment is often the base peak in the spectrum.
-
1-Chloro-2,5-dimethylhexane (Primary): Formation of a primary carbocation is energetically unfavorable. Therefore, the M-Cl peak will be less intense. Fragmentation is more likely to proceed through other pathways, such as the loss of HCl.
-
3-Chloro-2,5-dimethylhexane (Secondary): Will show an M-Cl peak corresponding to the formation of a secondary carbocation, which is more stable than a primary but less stable than a tertiary carbocation.
Caption: Key fragmentation pathway for this compound.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Sample Preparation:
All samples should be of high purity (>98%). Liquid samples can be analyzed neat or as a solution in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃).
¹H and ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Concentration: Approximately 10-20 mg of the compound in 0.6 mL of solvent.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 16 ppm
-
Acquisition time: ~2 seconds
-
Relaxation delay: 2 seconds
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more for adequate signal-to-noise
-
Spectral width: 240 ppm
-
Relaxation delay: 2 seconds
-
Infrared (IR) Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is suitable for liquid samples. Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
Mass Spectrometry (MS):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector temperature: 250°C
-
Oven program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
Conclusion
The spectroscopic differentiation of this compound and its primary and secondary isomers is readily achievable through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the most definitive data, with the chemical shifts of the protons and carbons directly attached to or adjacent to the chlorine atom being highly diagnostic. IR spectroscopy offers a quick check for the substitution pattern of the alkyl chloride, while mass spectrometry reveals characteristic fragmentation patterns based on carbocation stability. By employing the methodologies and understanding the principles outlined in this guide, researchers can confidently identify and distinguish between these important isomeric compounds.
References
A Senior Application Scientist's Guide to 2-Chloro-2,5-dimethylhexane: An In-Depth Technical Review of its Applications and Comparative Performance
For the discerning researcher, scientist, and drug development professional, the selection of appropriate reagents is a critical decision that profoundly impacts the trajectory of a research program. This guide provides a comprehensive literature review of 2-Chloro-2,5-dimethylhexane, a tertiary alkyl halide, and objectively compares its performance with other alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of its application in organic synthesis.
Introduction to this compound: A Niche Alkylating Agent
This compound (CAS No: 29342-44-7) is a colorless liquid widely recognized as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and flavors.[1] Its molecular structure, featuring a tertiary chloroalkane, dictates its reactivity, primarily through mechanisms involving a stable tertiary carbocation. This inherent property makes it a valuable tool for introducing the bulky and highly branched 2,5-dimethylhexyl group into a target molecule.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Cl | --INVALID-LINK-- |
| Molecular Weight | 148.67 g/mol | --INVALID-LINK-- |
| Boiling Point | 157.6°C at 760mmHg | --INVALID-LINK-- |
| Flash Point | 43.5°C | --INVALID-LINK-- |
| Density | 0.862 g/cm³ | --INVALID-LINK-- |
Core Application: Friedel-Crafts Alkylation
The primary application of this compound lies in Friedel-Crafts alkylation reactions. This powerful C-C bond-forming reaction allows for the introduction of alkyl groups onto aromatic rings.[2][3] The choice of a tertiary alkyl halide like this compound is deliberate and scientifically sound for several key reasons.
Mechanistic Rationale: The Stability of the Tertiary Carbocation
The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The first step involves the formation of a carbocation electrophile, which is facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][4]
Caption: Mechanism of Friedel-Crafts Alkylation using this compound.
The stability of the carbocation intermediate is a paramount factor governing the reaction's facility. Tertiary carbocations are significantly more stable than their secondary and primary counterparts due to the electron-donating inductive effects of the three alkyl groups attached to the positively charged carbon. This increased stability lowers the activation energy for its formation, making tertiary alkyl halides more reactive in reactions proceeding through a carbocation intermediate.[4]
Comparative Performance: this compound vs. Other Alkylating Agents
Comparison with Primary and Secondary Alkyl Halides
A significant drawback of using primary and, to a lesser extent, secondary alkyl halides in Friedel-Crafts alkylation is the propensity of the initially formed carbocation to undergo rearrangement to a more stable carbocation.[2][3] This leads to a mixture of isomeric products, which can be challenging and costly to separate.
Example of Carbocation Rearrangement with a Primary Alkyl Halide:
Caption: Carbocation rearrangement in Friedel-Crafts alkylation with a primary alkyl halide.
This compound, being a tertiary alkyl halide, forms a stable tertiary carbocation that is not prone to rearrangement. This ensures the regioselective introduction of the 2,5-dimethylhexan-2-yl group onto the aromatic ring, leading to a single, well-defined product.
Comparison with Other Tertiary Alkyl Halides
The reactivity of tertiary alkyl halides in Friedel-Crafts reactions is also influenced by the nature of the halogen. The general trend for reactivity is often cited as R-F > R-Cl > R-Br > R-I, which correlates with the increasing polarity of the C-X bond, facilitating coordination with the Lewis acid.[5][6] However, another perspective suggests the reverse order (R-I > R-Br > R-Cl > R-F), based on the decreasing C-X bond strength.[5] The actual reactivity is a complex interplay of these factors and the specific Lewis acid used. For practical laboratory and industrial applications, tertiary alkyl chlorides like this compound offer a good balance of reactivity and cost-effectiveness.
Comparative Reactivity of Alkyl Halides (Qualitative):
| Alkyl Halide Type | Propensity for Rearrangement | Relative Reactivity (General) | Key Considerations |
| Primary | High | Low | Prone to carbocation rearrangements, leading to product mixtures. |
| Secondary | Moderate | Moderate | Can undergo rearrangements; reactivity is intermediate. |
| Tertiary (e.g., this compound) | Low to None | High | Forms a stable carbocation, leading to high regioselectivity. |
Experimental Protocol: Friedel-Crafts Alkylation of an Aromatic Compound with a Tertiary Alkyl Chloride
The following is a general, self-validating protocol for the Friedel-Crafts alkylation of an aromatic compound, such as benzene or toluene, using a tertiary alkyl chloride like this compound. This protocol is designed to favor mono-alkylation and minimize side reactions.
Materials:
-
Aromatic Substrate (e.g., Benzene, Toluene)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Diethyl Ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Charging the Flask: In a fume hood, add the aromatic substrate (a large excess is recommended to favor mono-alkylation) to the flask and cool it in an ice bath to 0-5°C.
-
Catalyst Addition: With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled aromatic substrate.
-
Addition of Alkylating Agent: Place this compound in the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of HCl gas subsides. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid in a large beaker within a fume hood to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Product Isolation: Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude product.
-
Purification: Purify the product by fractional distillation or column chromatography.
Caption: Experimental workflow for Friedel-Crafts alkylation.
Applications in Synthesis: Inferences from Related Structures
While specific, named pharmaceutical or fragrance molecules synthesized directly from this compound are not prominently featured in readily accessible literature, its close analog, 2,5-dichloro-2,5-dimethylhexane, serves as a key intermediate in the synthesis of important compounds. This provides a strong indication of the potential applications of the monochloro derivative.
For instance, 2,5-dichloro-2,5-dimethylhexane is a crucial building block in the synthesis of certain retinoids and synthetic musk compounds.[7] These syntheses often involve Friedel-Crafts alkylation to construct complex polycyclic structures. It is plausible that this compound could be employed in similar synthetic strategies where the introduction of a single, bulky 2,5-dimethylhexyl group is desired.
Conclusion
This compound is a valuable, albeit specialized, alkylating agent in organic synthesis. Its primary utility lies in its ability to cleanly introduce a tertiary, sterically hindered alkyl group onto aromatic and other nucleophilic substrates via reactions that proceed through a stable tertiary carbocation. This inherent property minimizes the side reactions of carbocation rearrangement that plague similar reactions with primary and secondary alkyl halides, thus offering a significant advantage in terms of product purity and yield. While direct comparative performance data is sparse, a solid understanding of the principles of electrophilic aromatic substitution allows for the rational selection of this compound in synthetic strategies where regioselectivity is paramount. The provided experimental protocol offers a robust starting point for researchers to explore the applications of this versatile chemical intermediate.
References
- 1. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. nbinno.com [nbinno.com]
cross-referencing experimental data with published spectra of 2-Chloro-2,5-dimethylhexane
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. This guide provides an in-depth, technical walkthrough for the cross-referencing of experimentally acquired data with published spectra for the tertiary alkyl halide, 2-Chloro-2,5-dimethylhexane. Moving beyond a simple checklist of procedures, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Importance of Rigorous Compound Identification
In the realm of drug discovery and development, the precise characterization of novel and intermediate compounds is paramount. An erroneous identification can lead to the misinterpretation of biological activity, wasted resources, and potential safety concerns. Therefore, a multi-faceted approach to structural elucidation, combining synthesis, purification, and spectroscopic analysis, is not just best practice, but a scientific necessity. This guide will demonstrate how to confidently verify the structure of this compound by comparing in-house experimental data with established, publicly available spectral libraries.
Synthesis of this compound: A Practical Approach
To perform spectral analysis, a pure sample of the target compound is required. This compound can be reliably synthesized from its corresponding tertiary alcohol, 2,5-dimethylhexan-2-ol, via a nucleophilic substitution reaction with concentrated hydrochloric acid. This reaction proceeds through a stable tertiary carbocation intermediate, characteristic of an SN1 pathway.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g of 2,5-dimethylhexan-2-ol.
-
Reagent Addition: Carefully add 50 mL of concentrated hydrochloric acid to the flask.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Add 50 mL of ice-cold water and 50 mL of diethyl ether. Shake the funnel gently, venting frequently.
-
Extraction: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Spectroscopic Analysis: A Multi-Technique Approach
A combination of spectroscopic techniques should be employed to obtain a comprehensive and unambiguous structural confirmation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Prepare a solution of approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to run a "neat" sample. Place a drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Data Acquisition: Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms) is suitable for this non-polar analyte.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: A temperature ramp (e.g., starting at 50 °C and increasing to 250 °C) will ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that will encompass the molecular ion and expected fragments (e.g., m/z 40-200).
-
Cross-Referencing with Published Spectra
The acquired experimental data should be meticulously compared with reliable published spectra. The National Institute of Standards and Technology (NIST) Chemistry WebBook and SpectraBase are excellent, authoritative sources for this purpose.[1][2]
| Spectroscopic Technique | Key Experimental Features to Compare with Published Data | Published Data Source |
| ¹H NMR | Chemical shifts (ppm), integration values, and multiplicity of signals. | SpectraBase[2] |
| ¹³C NMR | Chemical shifts (ppm) of all unique carbon atoms. | SpectraBase[2] |
| IR Spectroscopy | Positions (cm⁻¹) and relative intensities of absorption bands, particularly in the fingerprint region and for C-Cl stretching. | NIST Chemistry WebBook[1] |
| Mass Spectrometry | Molecular ion peak (M⁺), isotopic pattern for chlorine, and major fragmentation peaks. | NIST Chemistry WebBook[1] |
A successful cross-referencing will show a strong correlation between the experimental and published spectral data, providing a high degree of confidence in the structural assignment of the synthesized compound.
Alternative Analytical Techniques
While the combination of NMR, IR, and MS is a powerful and standard approach, other analytical techniques can provide complementary information for the characterization of this compound:
-
Raman Spectroscopy: This technique provides information about molecular vibrations and is particularly sensitive to non-polar bonds, offering a complementary perspective to IR spectroscopy.[2]
-
Elemental Analysis: This method determines the elemental composition of a compound, providing an empirical formula that can be compared to the expected molecular formula of C₈H₁₇Cl.
-
Refractive Index Measurement: A physical property that can be compared to literature values for further confirmation of identity and purity.
By following this comprehensive guide, researchers can confidently synthesize, analyze, and verify the structure of this compound, ensuring the scientific rigor required in research and development.
References
A Senior Application Scientist's Guide to the Purification of 2-Chloro-2,5-dimethylhexane
Introduction
2-Chloro-2,5-dimethylhexane is a tertiary alkyl halide that serves as a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of impurities, such as unreacted starting materials, byproducts from side reactions like elimination, or residual solvents, can significantly impact the outcome of subsequent reactions, leading to lower yields, undesired side products, and complications in downstream processing. Therefore, achieving high purity of this key intermediate is paramount for ensuring the reliability and reproducibility of synthetic protocols.
This comprehensive guide provides an in-depth comparison of various purification methods for this compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this document will equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most effective purification strategy for their specific needs. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on key performance indicators.
Understanding Potential Impurities
A crucial first step in devising a purification strategy is to anticipate the likely impurities. The synthesis of this compound, typically from 2,5-dimethylhexane-2-ol via reaction with a hydrohalic acid, can introduce several types of impurities:
-
Unreacted Starting Material: Residual 2,5-dimethylhexane-2-ol.
-
Elimination Byproducts: Due to the tertiary nature of the carbocation intermediate, elimination reactions (E1) can compete with the desired substitution (SN1), leading to the formation of alkenes such as 2,5-dimethylhex-1-ene and 2,5-dimethylhex-2-ene.[1][2][3][4]
-
Acidic Residues: Traces of the acid catalyst (e.g., HCl).
-
Water: From the reaction or workup.
-
Solvent Residues: From the reaction or extraction steps.
The choice of purification method will depend on the nature and boiling points of these impurities relative to the desired product.
Comparative Analysis of Purification Methods
The selection of an appropriate purification technique is a critical decision that balances purity requirements, scale of operation, and available resources. Here, we compare three primary methods for purifying this compound: Fractional Distillation, Column Chromatography, and Preparative Gas Chromatography.
Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points.[5][6][7] Given that this compound has a boiling point of approximately 157.6 °C at atmospheric pressure, and potential alkene byproducts will have slightly lower boiling points, fractional distillation is a highly viable method for purification on a larger scale.
Principle: The process involves multiple successive distillations within a single fractionating column. As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point).[8]
Column Chromatography
For smaller-scale purifications or when dealing with impurities that have very similar boiling points to the product, column chromatography offers a high degree of separation based on differences in polarity.[9][10][11] Since this compound is a non-polar compound, normal-phase chromatography using a polar stationary phase like silica gel is the method of choice.
Principle: A solution of the crude product is passed through a column packed with an adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is used to elute the components. Compounds with lower polarity have a weaker affinity for the polar stationary phase and travel down the column more quickly, allowing for their separation from more polar impurities.[10]
Preparative Gas Chromatography (Prep-GC)
For achieving the highest possible purity, particularly for analytical standards or small-scale synthetic applications, preparative gas chromatography is an excellent option.
Principle: Similar to analytical GC, Prep-GC separates components of a mixture based on their volatility and interaction with a stationary phase within a column. However, in Prep-GC, the separated components are collected as they elute from the column.
Quantitative Comparison of Purification Methods
To facilitate the selection of the most appropriate purification method, the following table summarizes the key performance characteristics of each technique.
| Parameter | Fractional Distillation | Column Chromatography | Preparative Gas Chromatography (Prep-GC) |
| Purity Achievable | 95-99% | 98-99.5% | >99.8% |
| Typical Yield | 70-85% | 60-80% | 50-70% |
| Scale | Grams to Kilograms | Milligrams to Grams | Micrograms to Milligrams |
| Time Requirement | Moderate to High | High | Very High |
| Cost | Low to Moderate | Moderate | High |
| Key Advantage | Scalability | High resolution for polar impurities | Ultra-high purity |
| Key Disadvantage | Less effective for azeotropes | Labor-intensive, solvent consumption | Small scale, expensive |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for each purification method. It is assumed that a preliminary aqueous workup (washing with sodium bicarbonate solution and brine) has been performed to remove the bulk of acidic impurities and water.[12][13]
Protocol 1: Fractional Distillation
Objective: To purify this compound from less volatile and more volatile impurities.
Caption: Workflow for the purification of this compound by fractional distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a collection flask. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Collecting Fractions:
-
Collect the initial distillate (forerun), which will contain lower-boiling impurities, in a separate flask.
-
Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 157.6 °C), switch to a clean collection flask to collect the main fraction.
-
Monitor the temperature closely. A drop in temperature indicates that the main product has distilled. Stop the distillation before the temperature begins to rise again, which would indicate the distillation of higher-boiling impurities.
-
-
Analysis: Analyze the purity of the main fraction using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16][17]
Protocol 2: Column Chromatography
Objective: To purify this compound from polar impurities.
Caption: Workflow for the purification of this compound by column chromatography.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Equilibration: Equilibrate the column by running the chosen mobile phase through it. A good starting point for the mobile phase is pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Verification: Confirm the purity of the isolated product by GC-MS and ¹H NMR.
Protocol 3: Chemical Purification (Washing and Drying)
Objective: To remove acidic impurities and residual water.
Methodology:
-
Aqueous Wash: Transfer the crude product to a separatory funnel. Wash sequentially with:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[18]
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment
The purity of the final product should be rigorously assessed to ensure it meets the required specifications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of volatile compounds. A single sharp peak in the gas chromatogram at the expected retention time, with a corresponding mass spectrum matching that of this compound, indicates high purity. The presence of other peaks would signify impurities.[14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect the presence of impurities. The absence of signals corresponding to starting materials or byproducts in the NMR spectrum is a strong indicator of purity.[19][20][21][22][23]
Conclusion and Recommendations
The choice of purification method for this compound is dictated by the desired level of purity, the scale of the synthesis, and the nature of the impurities.
-
For large-scale purification where high purity (95-99%) is sufficient, fractional distillation is the most practical and economical choice.
-
For smaller-scale applications requiring higher purity (>98%) and for the removal of impurities with similar boiling points, column chromatography is recommended.
-
When ultra-high purity (>99.8%) is essential, such as for the preparation of analytical standards, preparative gas chromatography is the preferred method, albeit at a smaller scale and higher cost.
A preliminary chemical purification (washing and drying) is a crucial step that should be performed prior to any of the other methods to remove acidic and aqueous impurities. The final purity of the product should always be confirmed by appropriate analytical techniques such as GC-MS and NMR spectroscopy.
References
- 1. fiveable.me [fiveable.me]
- 2. Chapter 8: Elimination Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Purification [chem.rochester.edu]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. Tips & Tricks [chem.rochester.edu]
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- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.com [shimadzu.com]
- 17. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sciencemadness Discussion Board - how to dry alkyl halides - Powered by XMB 1.9.11 [sciencemadness.org]
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- 21. studylib.net [studylib.net]
- 22. chemtips.wordpress.com [chemtips.wordpress.com]
- 23. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling Studies with 2-Chloro-2,5-dimethylhexane
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling is a powerful technique that provides a window into these processes at the molecular level.[1][2] This guide offers an in-depth technical comparison of using 2-Chloro-2,5-dimethylhexane as a substrate in isotopic labeling studies, particularly for investigating carbocation rearrangements, and contrasts its utility with more conventional alternatives.
The Principle: Unmasking Reaction Pathways with Isotopes
Isotopic labeling involves replacing one or more atoms in a molecule with its isotope, which has a different number of neutrons.[2] These isotopic labels, such as deuterium (²H) or carbon-13 (¹³C), act as tracers that can be monitored throughout a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] This allows for the elucidation of reaction mechanisms, the study of kinetic isotope effects, and the tracking of metabolic pathways.[3][4]
In the realm of physical organic chemistry, isotopic labeling is particularly insightful for studying reactions involving carbocation intermediates. These high-energy species are prone to rearrangements, where a hydrogen atom or an alkyl group migrates to form a more stable carbocation.[5][6] By strategically placing an isotopic label, we can follow the fate of specific atoms and map the rearrangement process.
This compound: A Unique Substrate for Mechanistic Studies
This compound is a tertiary alkyl halide that readily undergoes unimolecular nucleophilic substitution (Sₙ1) reactions, proceeding through a tertiary carbocation intermediate.[7] Its structure offers a compelling platform for studying a specific type of carbocation rearrangement: a hydride shift.
Proposed Isotopic Labeling Strategy with this compound
A hypothetical, yet mechanistically sound, isotopic labeling study would involve the synthesis of this compound with a deuterium label at a specific position. A plausible synthetic route would start from an isotopically labeled precursor, for instance, by reducing a ketone to an alcohol with a deuterated reducing agent, followed by conversion to the alkyl halide.
Experimental Workflow: Synthesis and Solvolysis
The proposed workflow for an isotopic labeling study with this compound is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-Chloro-2,5-dimethylhexane: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-2,5-dimethylhexane. The focus is on the critical role of Personal Protective Equipment (PPE) in mitigating risks, supplemented by robust operational and disposal plans. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound (C8H17Cl) is a halogenated alkane.[1] While specific toxicological data for this compound is limited, its classification as a flammable liquid and vapor necessitates stringent safety protocols.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. Drawing parallels from structurally similar compounds, such as 2,5-Dichloro-2,5-dimethylhexane, we can anticipate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees correctly use, appropriate PPE when handling hazardous chemicals in a laboratory setting.[5][6] This is a cornerstone of a robust Chemical Hygiene Plan (CHP), which is a requirement under OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][7][8]
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE must be based on a thorough risk assessment of the procedures involving this compound. The following table outlines the minimum required PPE and the rationale for each component.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For procedures with a higher risk of splashes or vigorous reactions, a face shield worn over safety goggles is required. This combination provides comprehensive protection against splashes that could cause serious eye damage.[9][10] |
| Hand Protection | Due to the nature of halogenated hydrocarbons, gloves made of materials like Nitrile or Neoprene are recommended for their chemical resistance.[11][12][13] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs. Before use, visually inspect gloves for any signs of degradation or punctures. |
| Body Protection | A flame-resistant lab coat is essential due to the flammability of this compound. Ensure the lab coat has long sleeves and is fully buttoned. For larger quantities or procedures with a higher splash risk, a chemical-resistant apron over the lab coat is advised.[14] |
| Respiratory Protection | All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] |
Procedural Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount for minimizing exposure and ensuring a safe working environment.
Preparation and Pre-Handling Checklist
-
Consult the Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for this compound.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Have all necessary equipment and reagents within the fume hood to avoid unnecessary movement in and out of the controlled workspace.
-
Inspect PPE: Carefully check all PPE for damage or contamination before donning.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
PPE Donning and Doffing Workflow
Handling and Experimental Procedure
-
Always handle this compound in the smallest quantities necessary for the experiment.
-
Keep containers tightly sealed when not in use.
-
Use spark-proof tools and equipment to mitigate the risk of ignition.
-
Ground and bond containers when transferring the chemical to prevent static discharge.
Emergency Preparedness and Spill Response
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Small Spill: For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the contaminated material in a sealed, labeled container for proper disposal.
-
Large Spill: Evacuate the laboratory and alert your institution's emergency response team.
Waste Disposal: A Commitment to Environmental Stewardship
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. As a chlorinated hydrocarbon, it must not be disposed of down the drain or in regular trash.[15]
High-temperature incineration is the standard and most effective method for the disposal of chlorinated hydrocarbons.[16][17] This process ensures the complete destruction of the compound, although it can produce hydrochloric acid and free chlorine as byproducts, which must be managed by the disposal facility.
Waste Management Workflow
Waste Disposal Workflow for Chlorinated Hydrocarbons
All waste containers must be clearly labeled with the chemical name and associated hazards in accordance with OSHA's Hazard Communication Standard.[7]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a comprehensive understanding of its hazards, the diligent use of appropriate PPE, and strict adherence to established protocols. By integrating these practices into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety is the foundation of scientific excellence and innovation.
References
- 1. This compound | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. echemi.com [echemi.com]
- 5. osha.gov [osha.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. osha.gov [osha.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 12. heightechsafety.com.au [heightechsafety.com.au]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. agilent.com [agilent.com]
- 16. iwaponline.com [iwaponline.com]
- 17. iwaponline.com [iwaponline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
